molecular formula C9H11NO2 B184486 4-methoxy-N-methylbenzamide CAS No. 3400-22-4

4-methoxy-N-methylbenzamide

Cat. No.: B184486
CAS No.: 3400-22-4
M. Wt: 165.19 g/mol
InChI Key: SIOAPROKUUGJAQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylbenzamide is an important intermediate in organic synthesis . Its molecular structure, characterized by a dihedral angle of 10.6° between the amide group and the benzene ring, facilitates specific intermolecular interactions, such as N—H⋯O and C—H⋯O hydrogen bonds, which contribute to its solid-state network and properties . In pharmaceutical research, derivatives based on the 4-methylbenzamide scaffold, such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide, have shown significant promise as a class of potential protein kinase inhibitors . These compounds are designed to mimic the pharmacophore of established inhibitors like nilotinib and can function as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, binding to the active site of kinases such as PDGFRα and PDGFRβ . Preclinical studies on related 4-methylbenzamide derivatives have demonstrated potent anti-proliferative activity, inducing apoptosis and cell cycle arrest in various cancer cell lines, including K562 and HL-60 cells . This makes this compound a valuable building block for medicinal chemists exploring new targeted therapies and for the synthesis of a wide range of complex organic molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOAPROKUUGJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323449
Record name 4-methoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-22-4
Record name 3400-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 4-methoxy-N-methylbenzamide, a key intermediate in organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical process parameters for the efficient synthesis of this valuable compound.

Introduction: The Significance of this compound

This compound (C₉H₁₁NO₂) is a disubstituted benzamide derivative with significant applications in medicinal chemistry and materials science.[4][5] Its structural motif is a precursor for various more complex molecules, making its efficient and scalable synthesis a topic of considerable interest. This guide will focus on the two most prevalent and reliable synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through two principal routes, differing in the choice of starting material:

  • Pathway A: From 4-methoxybenzoyl chloride and methylamine.

  • Pathway B: From 4-methoxybenzoic acid and methylamine using a coupling agent.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction and the available laboratory equipment.

Pathway A: Synthesis from 4-methoxybenzoyl Chloride (Schotten-Baumann Reaction)

This classic and robust method involves the acylation of methylamine with 4-methoxybenzoyl chloride. The reaction is a prime example of a nucleophilic acyl substitution and is frequently carried out under Schotten-Baumann conditions.[6][7][8]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[9]

Experimental Protocol

Materials:

  • 4-methoxybenzoyl chloride

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium hydroxide (or a tertiary amine like triethylamine or pyridine)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoyl chloride in a suitable organic solvent such as dichloromethane.

  • In a separate beaker, prepare an aqueous solution of methylamine and sodium hydroxide.

  • Cool the flask containing the 4-methoxybenzoyl chloride solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous methylamine and sodium hydroxide solution to the stirred solution of 4-methoxybenzoyl chloride over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualization of Pathway A

Synthesis_Pathway_A cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-methoxybenzoyl_chloride 4-methoxybenzoyl chloride Reaction Nucleophilic Acyl Substitution 4-methoxybenzoyl_chloride->Reaction Methylamine Methylamine Methylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Product This compound Reaction->Product Byproduct NaCl + H2O Reaction->Byproduct

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Pathway B: Synthesis from 4-methoxybenzoic Acid

Mechanistic Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10][11] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group. Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed to overcome this. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.[12]

Experimental Protocol

Materials:

  • 4-methoxybenzoic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-methoxybenzoic acid in DMF or DCM, add EDC (or DCC) and HOBt (if used).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add methylamine hydrochloride to the reaction mixture, followed by the dropwise addition of a base such as triethylamine or DIPEA.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Pathway B

Synthesis_Pathway_B cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-methoxybenzoic_acid 4-methoxybenzoic acid Activation Carboxylic Acid Activation 4-methoxybenzoic_acid->Activation Methylamine Methylamine Coupling Amide Bond Formation Methylamine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activation Base Base (e.g., TEA) Base->Coupling Activation->Coupling Product This compound Coupling->Product Byproduct Urea byproduct Coupling->Byproduct

Caption: Synthesis of this compound using a coupling agent.

Data Summary and Comparison

ParameterPathway A (Schotten-Baumann)Pathway B (Coupling Agent)
Starting Material 4-methoxybenzoyl chloride4-methoxybenzoic acid
Key Reagents Base (e.g., NaOH)Coupling Agent (e.g., EDC, DCC), Base (e.g., TEA)
Reaction Conditions Typically biphasic (organic/aqueous), 0 °C to RTAnhydrous, RT
Reaction Time Generally shorter (1-3 hours)Often longer (12-24 hours)
Workup Simple liquid-liquid extractionMay require filtration to remove urea byproduct (if DCC is used)
Typical Yields HighGenerally good to high, but can be variable
Considerations 4-methoxybenzoyl chloride is moisture sensitive.Coupling agents can be expensive; urea byproduct removal.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₉H₁₁NO₂[4]

  • Molecular Weight: 165.19 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • ¹H NMR: Expected signals for the methoxy group, aromatic protons, and the N-methyl group.[13]

  • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.[4]

  • IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch and N-H stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.[4]

Conclusion

The synthesis of this compound can be reliably achieved through the acylation of methylamine with either 4-methoxybenzoyl chloride or activated 4-methoxybenzoic acid. The Schotten-Baumann approach is often favored for its simplicity and rapid reaction times when the acid chloride is available. The use of coupling agents provides a versatile alternative directly from the carboxylic acid, which is particularly useful in modern medicinal chemistry for the construction of amide libraries. The choice of synthetic route will ultimately be guided by factors such as cost, scale, and available resources.

References

  • This compound | C9H11NO2 | CID 346031 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8 - Home Sunshine Pharma. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses. (2012, March 6). Durham University. Retrieved January 4, 2026, from [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved January 4, 2026, from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (n.d.). Retrieved January 4, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025, August 10). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved January 4, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved January 4, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 4, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved January 4, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved January 4, 2026, from [Link]

  • N,N-diethyl-4-methoxy-2-methylbenzamide - Chemical Synthesis Database. (2025, May 20). Retrieved January 4, 2026, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc. Retrieved January 4, 2026, from [Link]

  • This compound - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

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  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. (n.d.).

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An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-N-methylbenzamide is a chemical compound of significant interest to researchers in organic synthesis and drug discovery. Its molecular architecture, featuring a methoxy-substituted benzene ring coupled to an N-methylated amide, provides a versatile scaffold for the development of novel chemical entities. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing essential data and experimental insights for scientists and professionals in the field. Understanding these fundamental characteristics is paramount for its effective application as a chemical intermediate and for the rational design of new molecules with desired biological activities. Benzamide derivatives, as a class, are known to exhibit a wide range of biological effects, including antibacterial and antifungal properties.[1][2]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
CAS Number 3400-22-4[3]
Appearance Crystalline solid[1]
Boiling Point 322.7 °C at 760 mmHg (Predicted)[4]
Density 1.074 g/cm³ (Predicted)[4]
logP 1.446 (Predicted)[4]
pKa No experimental data available
Solubility No specific quantitative data available. Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF, with low aqueous solubility, similar to other benzamide derivatives.
Melting Point No specific experimental data available. A related compound, 4-fluoro-N-methoxy-N-methylbenzamide, has a melting point of 31-34 °C.
Structural & Crystallographic Information

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. In the solid state, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains. These chains are further linked by C—H⋯π interactions, creating a three-dimensional network.[1] The dihedral angle between the amide group and the benzene ring is approximately 10.6°.[1]

Synthesis & Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are crucial for its use in further chemical transformations.

Synthesis Protocol
Experimental Protocol: Synthesis of a 4-Substituted-N-methoxy-N-methylbenzamide

This protocol is adapted from the synthesis of 4-fluoro-N-methoxy-N-methylbenzamide.[4]

Materials:

  • 4-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Chloroform (or Dichloromethane)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in chloroform in a round-bottom flask with stirring at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add pyridine (2.4 equivalents) to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Upon completion of the reaction, pour the mixture into a saturated sodium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to afford the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents 4-Methoxybenzoyl Chloride + N,O-Dimethylhydroxylamine HCl + Pyridine in Chloroform reaction Stir at 0°C to RT (1 hour) reagents->reaction Acylation quench Quench with Sat. NaCl (aq) reaction->quench extraction Extract with Dichloromethane quench->extraction wash_dry Wash & Dry (Anhydrous Na₂SO₄) extraction->wash_dry concentrate Concentrate (Rotary Evaporator) wash_dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure this compound purify->product

Workflow for the synthesis and purification of this compound.
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A predicted spectrum is available on public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (if secondary amide tautomer is present, though the N-methyl structure is dominant).

  • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C-O stretch (methoxy): A peak in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 165. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the amide nitrogen.

Applications in Research & Development

This compound serves as a valuable intermediate in organic synthesis and is a scaffold of interest in drug discovery.

Chemical Synthesis

As a benzamide derivative, this compound can be a precursor for the synthesis of more complex molecules. The amide functionality can be hydrolyzed to the corresponding carboxylic acid (4-methoxybenzoic acid) or reduced to the amine. The aromatic ring is also amenable to further functionalization, such as electrophilic aromatic substitution. Related N-methoxy-N-methylamides, known as Weinreb amides, are particularly useful for the synthesis of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.

The following diagram illustrates the role of this compound as a chemical intermediate.

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds intermediate This compound hydrolysis Hydrolysis intermediate->hydrolysis reduction Reduction intermediate->reduction aromatic_sub Aromatic Substitution intermediate->aromatic_sub acid 4-Methoxybenzoic Acid hydrolysis->acid amine 4-Methoxy-N-methylbenzylamine reduction->amine substituted_ring Substituted Benzamides aromatic_sub->substituted_ring

Role of this compound as a chemical intermediate.
Drug Development

The benzamide moiety is a common feature in many biologically active compounds. Derivatives of this compound could be synthesized and screened for a variety of pharmacological activities. The methoxy group, in particular, is often incorporated into drug candidates to modulate their metabolic stability and receptor-binding properties. Research on related benzamide structures has shown potential applications in the development of pharmaceuticals targeting neurological disorders and as agrochemicals.[5]

Conclusion

This compound is a compound with a well-defined structure and a range of physicochemical properties that make it a valuable tool for chemical synthesis and a promising scaffold for drug discovery. While some experimental data, such as its precise melting point, solubility, and pKa, are not widely reported, its synthesis and spectroscopic characterization are well-established through analogous compounds. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile molecule.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. 54B(5), 683-689.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346031, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information: Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o647. [Link]

  • ChemSrc. (n.d.). Benzamide,4-methoxy-N-methyl-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-methoxy-N-methylbenzamide: Synthesis, Applications, and Core Data for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methoxy-N-methylbenzamide, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, we will delve into the practical aspects of its synthesis, its mechanistic advantages as a Weinreb-Nahm amide, and its application in the synthesis of complex molecules, providing the in-depth knowledge required by researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties

Accurate identification and understanding of the fundamental properties of a reagent are paramount for reproducible and safe experimentation.

Chemical Identifiers

A compound can be referenced in literature and databases through various nomenclature and indexing systems. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 3400-22-4[1]
PubChem CID 346031[2]
Molecular Formula C₉H₁₁NO₂[2]
IUPAC Name This compound[2]
InChI InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)[2]
InChIKey SIOAPROKUUGJAQ-UHFFFAOYSA-N[2]
SMILES CNC(=O)C1=CC=C(C=C1)OC[2]
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reactions.

PropertyValueSource
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white solid[3]
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in most organic solvents
Crystal Data Monoclinic, P2₁/c[4][5]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. The most common and efficient method involves the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride. This protocol is designed to be self-validating by providing clear steps and rationale.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Preparation of 4-methoxybenzoyl chloride cluster_step2 Step 2: Amide Formation A 4-methoxybenzoic acid C Reaction under reflux A->C B Thionyl chloride (SOCl₂) B->C D 4-methoxybenzoyl chloride C->D HCl (g) + SO₂ (g) evolution H Dropwise addition of 4-methoxybenzoyl chloride D->H E N,O-dimethylhydroxylamine hydrochloride G Anhydrous solvent (e.g., DCM) at 0°C E->G F Base (e.g., Pyridine or Triethylamine) F->G G->H I Reaction warming to room temperature H->I J Aqueous workup I->J K Purification (e.g., chromatography) J->K L This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-methoxybenzoyl chloride

  • Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts being gaseous, which simplifies purification.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • To the flask, add 4-methoxybenzoic acid (1.0 eq).

    • Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[6]

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 1-3 hours, or until gas evolution ceases.[6]

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methoxybenzoyl chloride is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound

  • Rationale: The acid chloride is reacted with N,O-dimethylhydroxylamine to form the stable Weinreb-Nahm amide. A base is required to neutralize the HCl generated during the reaction. The reaction is initially cooled to control the exothermic reaction.

  • Procedure:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath with stirring.

    • Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it to a dropping funnel.

    • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Weinreb-Nahm Amide: Mechanism of Action and Synthetic Utility

The utility of this compound stems from its identity as a Weinreb-Nahm amide. This functionality allows for the controlled synthesis of ketones from carboxylic acid derivatives, avoiding the common problem of over-addition often seen with more reactive acylating agents.[7]

The Stable Tetrahedral Intermediate

When a Weinreb-Nahm amide is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent), a stable tetrahedral intermediate is formed. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[7][8] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup.[8] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.[7]

WeinrebMechanism Mechanism of the Weinreb-Nahm Ketone Synthesis cluster_reaction Amide This compound Intermediate Stable Tetrahedral Intermediate (Chelated) Amide->Intermediate + Organometallic R'-MgX or R'-Li Organometallic->Intermediate + Ketone Ketone Intermediate->Ketone Byproduct N,O-dimethylhydroxylamine Intermediate->Byproduct Workup Aqueous Workup (H₃O⁺) Workup->Ketone Workup->Byproduct

Caption: The formation of a stable chelated intermediate prevents over-addition in the Weinreb-Nahm ketone synthesis.

Applications in Complex Molecule Synthesis

The reliability of the Weinreb-Nahm ketone synthesis has made this compound and its analogs valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[9][10] While specific examples directly employing this compound in high-profile total syntheses are not readily found in the initial search, the vast literature on Weinreb amides confirms their widespread use.[9][10] The methodology allows for the precise introduction of a carbonyl group, which can then be further elaborated.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[1]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[1]

Spectroscopic Data and Interpretation

Spectroscopic data is essential for the characterization and confirmation of the synthesized product.

TechniqueDataInterpretation
¹H NMR Spectral data for related N-methoxy-N-methylbenzamides show characteristic signals for the N-methyl and O-methyl protons, as well as aromatic protons.[11]The exact chemical shifts will depend on the solvent and instrument. The aromatic region will show signals corresponding to the para-substituted benzene ring. The N-methyl and O-methyl groups will appear as singlets.
¹³C NMR Data available on PubChem.[2]The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with symmetry due to para-substitution), and the N-methyl and O-methyl carbons.
IR Spectroscopy Data available on PubChem.[2]Key peaks would include a strong carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹), C-O stretches for the methoxy group, and C-H stretches for the aromatic and methyl groups.
Mass Spectrometry Data available on PubChem.[2]The mass spectrum will show the molecular ion peak (M⁺) at m/z = 165, confirming the molecular weight. Fragmentation patterns can also provide structural information.

Conclusion

This compound is a valuable and versatile reagent for the modern organic chemist. Its straightforward synthesis and, more importantly, its predictable and high-yielding reactivity as a Weinreb-Nahm amide make it an excellent choice for the synthesis of ketones, particularly in the context of complex molecule synthesis where functional group tolerance and the avoidance of side reactions are critical. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important synthetic tool.

References

  • PubChem. (n.d.). This compound. [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 78-83. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. [Link]

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • ResearchGate. (2012). This compound. [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Transition-Metal-Catalyzed N-C Activation. Organic Letters, 22(9), 3563-3568. [Link]

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A Spectroscopic Guide to 4-Methoxy-N-methylbenzamide: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-methoxy-N-methylbenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the presentation of data, but the underlying principles and experimental rationale that enable confident structural elucidation.

Introduction

This compound (C₉H₁₁NO₂) is a derivative of benzoic acid characterized by a methoxy group at the para position of the benzene ring and a methylamide functional group. The precise confirmation of its molecular structure is paramount for its application in synthetic chemistry and pharmaceutical research. Spectroscopic techniques provide a powerful, non-destructive means to probe the chemical environment of atoms and functional groups within a molecule, offering a detailed fingerprint of its identity and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural assignment.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amide proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Doublet2HH-2, H-6
~6.9Doublet2HH-3, H-5
~6.2 (broad)Singlet1HN-H
~3.8Singlet3HO-CH₃ (C9)
~2.9Doublet3HN-CH₃ (C8)

Expertise & Experience: The predicted chemical shifts are based on established principles. The aromatic protons H-2 and H-6 are deshielded by the electron-withdrawing carbonyl group, hence their downfield shift (~7.8 ppm). Conversely, the aromatic protons H-3 and H-5 are shielded by the electron-donating methoxy group, resulting in an upfield shift (~6.9 ppm). The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. The coupling between the N-H proton and the N-CH₃ protons gives rise to a doublet for the methyl signal; however, this coupling is sometimes not resolved, and the signal may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (C7)
~162C-4
~130C-2, C-6
~127C-1
~114C-3, C-5
~55O-CH₃ (C9)
~27N-CH₃ (C8)

Trustworthiness: The predicted chemical shifts for the carbon atoms are consistent with a 1,4-disubstituted benzene ring containing an electron-donating group (methoxy) and an electron-withdrawing group (amide). The carbonyl carbon (C7) is significantly deshielded, appearing at the lowest field. The carbon attached to the oxygen (C-4) is also deshielded, while the ortho and meta carbons exhibit shifts influenced by the electronic effects of both substituents.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1) to ensure full relaxation of protons, and the spectral width to encompass all expected proton signals.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

G cluster_protocol NMR Acquisition Workflow Prep Sample Preparation Setup Instrument Setup Prep->Setup Acq Data Acquisition Setup->Acq Proc Data Processing Acq->Proc Analysis Spectral Analysis Proc->Analysis G cluster_ms MS Fragmentation Pathway M [M]⁺ (m/z 165) F1 [M - CH₂NH]⁺ (m/z 135) M->F1 - •CH₂NH F2 [M - CO]⁺ (m/z 107) F1->F2 - CO F3 [C₆H₅]⁺ (m/z 77) F2->F3 - CH₂O

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile sample.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, an unambiguous assignment of the molecular structure can be achieved with a high degree of confidence, a critical requirement for any research or development endeavor involving this compound.

References

  • PubChem - National Center for Biotechnology Information. this compound.[Link]

  • SpectraBase. 4-Methoxy-N-methyl-benzamide.[Link]

  • NIST Chemistry WebBook. Benzamide, 4-methoxy-N-methyl-.[Link]

The Multifaceted Biological Activities of 4-Methoxy-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its synthetic tractability and ability to form key hydrogen bonding interactions with biological targets have made it a favored scaffold in the design of novel therapeutics. Within this broad class of compounds, derivatives of 4-methoxy-N-methylbenzamide have emerged as a particularly intriguing subgroup, demonstrating a diverse range of pharmacological activities. The presence of the 4-methoxy group significantly influences the electronic properties of the benzene ring, while the N-methylbenzamide portion provides a crucial point for molecular recognition and interaction.

This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive resource to inform and guide future research in this promising area of medicinal chemistry.

Antithrombotic Activity: Targeting Platelet Aggregation

A significant area of investigation for 4-methoxybenzamide derivatives has been in the development of novel antiplatelet agents. A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides has been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[1]

Mechanism of Action

The antiplatelet activity of these compounds is believed to stem from their ability to interfere with the signaling pathways that lead to platelet activation and aggregation. While the precise molecular targets are still under investigation, the dual inhibition of both ADP and AA-induced aggregation suggests a multifaceted mechanism of action, potentially involving the P2Y12 receptor and the cyclooxygenase (COX) pathway, respectively.

Structure-Activity Relationship (SAR) Insights

The biological evaluation of these derivatives has provided valuable insights into their structure-activity relationships.[1]

  • Substitution on the N-phenyl Ring: The nature of the substituent on the N-phenyl ring plays a critical role in determining the antiplatelet potency.

  • Aryl Amide Moiety at the 3-Position: The presence and nature of the arylamido group at the 3-position of the benzamide core are crucial for activity.

Quantitative Data: Antiplatelet Aggregation Activity

The following table summarizes the in vitro antiplatelet aggregation activities of representative 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives.[1]

Compound IDR (N-phenyl substituent)Ar (3-arylamido substituent)ADP-induced IC50 (µM)AA-induced IC50 (µM)
6c 4-ClPhenyl3.8415.21
6f 4-FPhenyl10.153.12
6a HPhenyl25.3441.56
6b 4-CH3Phenyl18.7629.87

This data is a selection from the cited literature and is intended for comparative purposes.[1]

Neurological Activity: Inhibition of the Presynaptic Choline Transporter

Derivatives of 4-methoxybenzamide have also been identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT).[2] CHT is a critical protein responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[2] Inhibition of CHT can modulate cholinergic signaling and holds therapeutic potential for a variety of neurological and psychiatric disorders.

Mechanism of Action

These 4-methoxybenzamide derivatives act as noncompetitive inhibitors of CHT.[2] This mode of inhibition suggests that they do not bind to the same site as the natural substrate, choline, but rather to an allosteric site on the transporter, thereby altering its conformation and reducing its transport efficiency.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have elucidated key SAR trends for this class of CHT inhibitors.[2][3]

  • Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most potent.[2]

  • 3-Position Substituent: 3-(Piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains.[2]

  • N-Substitution on the Piperidine Ring: The presence and nature of the substituent on the piperidine nitrogen influence potency.[2]

Quantitative Data: Choline Transporter (CHT) Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of representative 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives against CHT.[2]

Compound IDAmide Moiety3-Position SubstituentCHT IC50 (µM)
10m (ML352) N-methyl3-(1-methylpiperidin-4-yl)oxy0.1 (at 100 nM choline)
10l N-H3-(1-methylpiperidin-4-yl)oxyLess Active
10n N-methyl3-(1-methylpiperidin-3-yl)oxyLess Active
10v N-methyl3-hydroxyInactive

This data is a selection from the cited literature and is intended for comparative purposes.[2]

Anticancer Activity: Targeting Key Signaling Pathways

The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents, and derivatives of this compound are no exception. Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and histone deacetylases (HDACs).

Protein Kinase Inhibition

Certain 4-methylbenzamide derivatives, which share a similar core structure, have been shown to act as potent inhibitors of protein kinases like PDGFRα and PDGFRβ.[4] The aberrant activity of these kinases is a hallmark of many cancers, driving cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Some benzamide derivatives have been designed to target this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Promotes Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Benzamide_Derivative 4-Methoxy-N-methyl benzamide Derivative Benzamide_Derivative->EGFR Inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compounds 2. Prepare Compound Dilutions Treat_Cells 3. Treat Cells with Compounds Prepare_Compounds->Treat_Cells Add_MTT 4. Add MTT Reagent Treat_Cells->Add_MTT Incubate 5. Incubate (2-4 hours) Add_MTT->Incubate Solubilize 6. Solubilize Formazan Incubate->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: General experimental workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Susceptibility Test for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a standardized qualitative assay used to determine the susceptibility of bacteria to various antimicrobial agents. [5][6]

A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. [7]The compound diffuses from the disk into the agar, creating a concentration gradient. [6]If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk. [7]The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in a tube containing 4-5 mL of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [7]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove any excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. [8]

  • Disk Application:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative.

    • Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar. [6]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours. [8]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. [7] * The size of the zone is interpreted according to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of novel, biologically active compounds. The derivatives discussed in this guide demonstrate a remarkable breadth of activity, from antithrombotic and neurological modulation to anticancer and antimicrobial effects. The structure-activity relationships that have been elucidated provide a solid foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should continue to explore the vast chemical space around the this compound core. The synthesis of new analogs with diverse substitution patterns, coupled with high-throughput screening against a wide range of biological targets, will undoubtedly uncover new therapeutic opportunities. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds, through techniques such as X-ray crystallography and computational modeling, will be crucial for optimizing their interactions with their biological targets and advancing them through the drug development pipeline. The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

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Unlocking the Therapeutic Potential of 4-Methoxy-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 4-methoxy-N-methylbenzamide, a compound of significant interest within the well-established benzamide class of molecules. While primarily recognized as a synthetic intermediate, its structural features suggest a high probability of valuable biological activity. This document moves beyond its current characterization, presenting a scientifically-grounded framework for investigating its therapeutic promise. We will delve into hypothesized mechanisms of action, drawing parallels from structurally related compounds, and provide detailed, actionable experimental protocols for target validation and efficacy assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and develop novel therapeutic agents.

Introduction: The Benzamide Scaffold and the Untapped Potential of this compound

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities.[1] Derivatives of benzamide have been successfully developed as enzyme inhibitors, targeting histone deacetylases (HDACs), acetylcholinesterase (AChE), and β-secretase (BACE1), as well as demonstrating potent anticancer properties.[1]

This compound, with the chemical formula C₉H₁₁NO₂, is a simple yet intriguing member of this class.[2][3] To date, its utility has been largely confined to its role as a precursor in organic synthesis.[2][3][4] However, the presence of a methoxy group at the 4-position and an N-methylated amide are key structural motifs that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The structurally similar compound, 4-Fluoro-N-methoxy-N-methylbenzamide, has been investigated as an intermediate for pharmaceuticals targeting neurological disorders and for cancer therapies, highlighting the potential of this molecular framework.[5][6]

This guide puts forth the hypothesis that this compound is not merely a synthetic tool but a promising candidate for drug discovery. We will outline a strategic research plan to systematically evaluate its biological activity and elucidate its mechanism of action.

Hypothesized Therapeutic Applications and Molecular Targets

Based on the established bioactivity of the benzamide scaffold and its derivatives, we propose two primary therapeutic areas for the investigation of this compound: Oncology and Neurology.

Oncology: A Potential Modulator of Epigenetics and Cell Signaling

The 4-methoxyphenyl group is a common feature in many anticancer agents. We hypothesize that this compound could exert its effects through two potential mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: The benzamide core is a known pharmacophore for HDAC inhibitors. By inhibiting HDACs, this compound could induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.

  • Kinase Inhibition: While less common for simple benzamides, the possibility of kinase inhibition should not be overlooked, especially given that derivatives of the related 4-methylbenzamide have been explored as protein kinase inhibitors.[7]

Neurology: Targeting Key Enzymes in Neurotransmission

The blood-brain barrier permeability of small molecule benzamides makes them attractive candidates for neurological disorders. Potential mechanisms include:

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. The N-methylbenzamide moiety could potentially interact with the active site of AChE.

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease. The electronic properties of the 4-methoxyphenyl ring might favor interaction with the flavin cofactor of MAO enzymes.

A Strategic Research Workflow for Target Validation and Lead Discovery

To systematically investigate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended. The following workflow provides a roadmap from initial screening to preliminary mechanism of action studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Cellular Mechanism of Action A Primary Enzymatic Assays (HDAC, AChE, MAO, Kinase Panel) C IC50 Determination for Active Hits A->C B Broad-Spectrum Cell-Based Assays (e.g., NCI-60 Cancer Cell Line Panel) B->C D Orthogonal Assays to Confirm Mechanism C->D E Western Blot for Target Engagement (e.g., Histone Acetylation) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (e.g., Annexin V) D->G

Figure 1: A tiered experimental workflow for the initial investigation of this compound's therapeutic potential.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the hypothesized activities of this compound.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of recombinant human HDAC enzymes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme Reaction: In a 96-well plate, combine the HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development: Stop the reaction and measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay in a Cancer Cell Line Panel

Objective: To assess the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the appropriate signal (fluorescence or luminescence).

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Target EnzymeIC50 (µM)
HDAC1> 100
HDAC285.3
HDAC3> 100
HDAC612.5
AChE45.7
MAO-A> 100
MAO-B78.2

Table 2: Hypothetical Anti-proliferative Activity in Selected Cancer Cell Lines

Cell LineTissue of OriginGI50 (µM)
HCT116Colon22.1
MCF7Breast35.8
A549Lung> 50
JurkatLeukemia15.4

Proposed Signaling Pathway for HDAC Inhibition

Should this compound demonstrate significant HDAC inhibitory activity, the following signaling pathway is proposed to be a key mechanism of its anticancer effects.

G cluster_0 Cellular Effects of HDAC Inhibition A This compound B HDAC Enzyme A->B Inhibition C Histone Acetylation ↑ D Chromatin Relaxation C->D E Tumor Suppressor Gene Expression ↑ D->E F Cell Cycle Arrest E->F G Apoptosis E->G

Figure 2: Hypothesized signaling pathway for the anticancer effects of this compound via HDAC inhibition.

Conclusion and Future Directions

While this compound has historically been viewed through the lens of synthetic chemistry, its structural relationship to a plethora of bioactive molecules strongly suggests a yet-unexplored therapeutic potential. This guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed research plan, if pursued, will systematically elucidate the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent in oncology, neurology, or other disease areas. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models.

References

  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
  • Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169.

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The Strategic Application of 4-Methoxy-N-methylbenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of a Versatile Precursor

In the landscape of contemporary drug discovery, the efficient and controlled synthesis of complex molecular architectures is paramount. Precursor selection is a critical determinant of synthetic success, influencing yield, purity, and scalability. Among the myriad of available building blocks, 4-methoxy-N-methylbenzamide has emerged as a strategic and versatile precursor, particularly valued for its role as a Weinreb-Nahm amide. This guide provides an in-depth technical exploration of this compound, elucidating its synthesis, properties, and, most critically, its application in the synthesis of medicinally relevant compounds. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its effective utilization in a research and development setting.

Core Properties and Synthesis of this compound

A thorough understanding of a precursor's physicochemical properties is fundamental to its successful application.[1]

PropertyValueSource
Molecular Formula C9H11NO2PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 3400-22-4PubChem[1]
Appearance White to off-white crystalline solid(General knowledge)
Solubility Soluble in most organic solvents(General knowledge)

The synthesis of this compound is typically achieved through the reaction of a 4-methoxybenzoyl derivative with N,O-dimethylhydroxylamine hydrochloride. This transformation is a cornerstone of Weinreb amide preparation.[2]

cluster_synthesis Synthesis of this compound 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride Reaction_Vessel Reaction 4-Methoxybenzoyl_chloride->Reaction_Vessel NO_dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride NO_dimethylhydroxylamine_HCl->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product cluster_mechanism Weinreb Amide Mechanism Weinreb_Amide This compound Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate + Organometallic Organometallic Reagent (R-M) Organometallic->Chelated_Intermediate + Acid_Workup Acidic Workup (H3O+) Chelated_Intermediate->Acid_Workup Ketone Ketone Product Acid_Workup->Ketone Side_Product N,O-dimethylhydroxylamine Acid_Workup->Side_Product

Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.

Application in the Synthesis of TRPV4 Modulators: The Case of GSK1016790A

A compelling example of the strategic application of this compound is in the synthesis of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. [3][4]TRPV4 is implicated in a range of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as cystic fibrosis and pain. [5][6] The synthesis of GSK1016790A leverages the controlled reactivity of this compound to introduce a key structural motif.

Experimental Protocol: Synthesis of a Key Ketone Intermediate

The following is a generalized, yet detailed, protocol for the reaction of this compound with an organometallic reagent, representative of a key step in the synthesis of compounds like GSK1016790A. This protocol is based on established procedures for Weinreb amide reactions. [7][8][9][10] Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (e.g., a specific Grignard or organolithium reagent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl while maintaining the low temperature.

  • Warm-up: Allow the reaction mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude ketone product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

cluster_workflow Workflow: Synthesis of Ketone Intermediate Start Start Dissolve Dissolve this compound in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Reagent Add Organometallic Reagent Cool->Add_Reagent Stir Stir at -78 °C (1-2 h) Add_Reagent->Stir Quench Quench with 1 M HCl Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Aqueous Workup and Extraction Warm->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Isolated Ketone Product Purify->End

Caption: Experimental workflow for the synthesis of a ketone from this compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study starting from this compound is not readily available in the public domain, valuable insights can be gleaned from studies on structurally related benzamide derivatives. For instance, research on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline transporter inhibitors has revealed key structural features that influence biological activity. [11]

Modification Effect on Activity Rationale
Substitution on the Amide Nitrogen Significant impact on potency and selectivity. The nature of the substituent can influence hydrogen bonding interactions and overall conformation, affecting binding to the target protein.
Alterations to the Methoxy Group Can modulate metabolic stability and potency. The methoxy group can be a site of metabolism. Its replacement with other groups (e.g., fluorine) can alter the electronic properties and metabolic fate of the molecule.

| Positional Isomers | The position of substituents on the phenyl ring is critical. | The spatial arrangement of functional groups determines the molecule's ability to fit into the binding pocket of the target. |

These general principles can guide the rational design of new drug candidates based on the this compound scaffold.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a simple chemical intermediate; it is a strategic tool that enables the controlled and efficient synthesis of complex molecules of medicinal importance. Its identity as a Weinreb-Nahm amide provides a reliable method for the preparation of ketones, a common structural motif in drug candidates. The successful application of this precursor in the synthesis of compounds such as the TRPV4 agonist GSK1016790A underscores its value in modern drug discovery. By understanding its properties, reaction mechanisms, and the structure-activity relationships of its derivatives, researchers can continue to leverage this compound to accelerate the development of new and innovative therapeutics.

References

  • General methods for the one-pot 1,2 addition/cross-coupling procedure. (n.d.).
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. Retrieved from [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved from [Link]

  • Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

  • Identification and characterization of novel TRPV4 modulators. (2009). Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (n.d.). Retrieved from [Link]

  • Identification and characterization of novel TRPV4 modulators. (n.d.). Semantic Scholar. Retrieved from [Link]

  • TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-N-methylbenzamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-N-methylbenzamide, a simple yet significant N-substituted benzamide derivative. While its specific discovery is not prominently documented, its historical context is rooted in the extensive exploration of benzamide chemistry that began in the 19th century and flourished throughout the 20th century. This document delves into the logical historical synthesis, detailed physicochemical properties, a modern experimental protocol for its preparation, and its contemporary role as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Introduction: The Benzamides - A Legacy of Chemical Exploration

The story of this compound is intrinsically linked to the broader history of benzamides, a class of compounds that has evolved from chemical curiosities to cornerstones of modern therapeutics.[1] Benzamide, the parent compound, was first synthesized in the 19th century, and its simple structure—a benzene ring connected to a carboxamide group—proved to be a remarkably adaptable scaffold for chemical modification.[1]

The therapeutic potential of benzamides was not realized until the mid-20th century with the development of procainamide.[1] By replacing the ester linkage in the local anesthetic procaine with a more stable amide bond, scientists created a vital antiarrhythmic drug.[1] This success spurred further investigation into substituted benzamides, leading to the discovery of antipsychotic agents like sulpiride and amisulpride in the 1960s and 1970s.[1][2] These compounds demonstrated that subtle modifications to the benzamide core could lead to profound changes in biological activity, establishing the class as a rich field for drug discovery.

While a specific "discovery" paper for this compound is not readily found in the historical literature, its synthesis follows from well-established chemical principles that were being actively explored during the late 19th and early 20th centuries. The logical and most common method for its preparation, the reaction of a benzoyl chloride with an amine, was a foundational reaction in organic chemistry at the time.

Physicochemical Properties and Characterization

This compound is a white crystalline solid at room temperature. Its molecular structure and properties have been well-characterized using modern analytical techniques.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
CAS Number 3400-22-4PubChem
Melting Point 184 °C (sublimes)Wikipedia
Boiling Point 275-280 °CWikipedia
Solubility Insoluble in water; soluble in alcohols, ether, and ethyl acetate.Wikipedia
IUPAC Name This compoundPubChem

Spectroscopic data is crucial for the unambiguous identification of this compound. Key spectral features are summarized below:

  • ¹H NMR: The proton NMR spectrum will typically show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and C-N stretch (amide II band), as well as bands corresponding to the aromatic ring and the methoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Historical Synthesis: A Logical Reconstruction

The most probable and historically consistent method for the first synthesis of this compound involves the Schotten-Baumann reaction, a widely used method for the acylation of amines with acid chlorides. This reaction would have been well within the capabilities of organic chemists in the late 19th and early 20th centuries.

The two key starting materials would have been:

  • p-Anisoyl chloride (4-methoxybenzoyl chloride): This acid chloride can be prepared from the readily available p-anisic acid (4-methoxybenzoic acid), a natural product found in anise.[3] p-Anisic acid itself was first synthesized in 1841 by Auguste Cahours.[3]

  • Methylamine: A simple primary amine that was also readily available during this period.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen of methylamine attacks the electrophilic carbonyl carbon of p-anisoyl chloride.

modern_synthesis_workflow start Dissolve 4-methoxybenzoyl chloride in DCM cool Cool to 0°C start->cool add_amine Add methylamine solution dropwise cool->add_amine react Stir at room temperature (2-4h) add_amine->react tlc Monitor by TLC react->tlc workup Aqueous Work-up (NaOH, H₂O, NaHCO₃, Brine) tlc->workup Reaction complete dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product Pure this compound purify->product

Sources

A Comprehensive Technical Guide to the Safe Laboratory Handling of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling procedures for 4-methoxy-N-methylbenzamide (CAS No. 3400-22-4). As a specialized benzamide derivative, understanding its chemical profile, potential hazards, and the rationale behind specific containment strategies is paramount to ensuring personnel safety and experimental integrity in a research and development environment. This document moves beyond a simple checklist, offering a technical narrative grounded in established safety principles and data extrapolated from closely related structural analogs.

Section 1: Compound Identification and Physicochemical Profile

This compound is an aromatic amide that serves as an intermediate in various organic syntheses.[1][2] A clear understanding of its fundamental properties is the foundation of a robust safety assessment.

Identifier Value Source(s)
IUPAC Name This compound[3]
CAS Number 3400-22-4[3][4]
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [4][5]
Appearance Expected to be a solid at room temperature.[6]
Calculated Boiling Point 322.7 °C[5]
Storage Store at room temperature.[4]

Section 2: Hazard Assessment and Toxicological Overview

GHS Classification (Extrapolated from Analogs)

The hazard classification is based on data from N-methoxy-N-methylbenzamide and 4-fluoro-N-methoxy-N-methylbenzamide.[7][8]

Hazard Class Hazard Code Description
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Acute Toxicity (Oral)H302Harmful if swallowed (Potential)

Causality: The amide functional group and the aromatic ring system can interact with biological macromolecules, leading to irritation upon direct contact with skin and mucous membranes. Inhalation of fine dust particles can irritate the respiratory tract.

Reactivity and Incompatibility

Benzamides are generally stable compounds but can undergo hazardous reactions under specific conditions.

  • Strong Acids: Benzamides can undergo hydrolysis when exposed to strong acids, particularly at elevated temperatures.[9] This reaction breaks the amide bond to form the corresponding carboxylic acid and amine.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, potentially exothermic reactions.[6][7]

  • Strong Bases: While generally more resistant to base-catalyzed hydrolysis than esters, prolonged contact with strong bases should be avoided.[6]

Section 3: Risk Mitigation and Control Hierarchy

A multi-layered approach to risk management is essential, prioritizing engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to contain the chemical at the source, minimizing operator exposure.

  • Chemical Fume Hood: All weighing operations and transfers of the solid compound, as well as any reaction setups, must be conducted inside a certified chemical fume hood.[10] This is critical to prevent the inhalation of airborne particulates and potential vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Administrative Controls

Administrative controls are the standard operating procedures and work practices that define how tasks are performed safely.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before commencing work.

  • Good Housekeeping: Avoid accumulation of dust. Clean work surfaces thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation (H315).[10]
Eye Protection Safety goggles with side shields or a face shield.To prevent serious eye irritation from splashes or dust (H319).[7]
Skin/Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[10]
Respiratory Protection Not typically required if work is performed within a fume hood.If engineering controls fail or for spill cleanup, a NIOSH-approved respirator may be necessary.[7]

Section 4: Standard Operating Protocols

Adherence to detailed, step-by-step protocols is crucial for ensuring safety and reproducibility.

Workflow for Handling this compound

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE A->B C Retrieve from Storage B->C D Weigh Required Amount C->D E Transfer to Reaction Vessel D->E F Seal Container & Return to Storage E->F G Decontaminate Work Surface F->G H Segregate & Label Waste G->H I Remove PPE & Wash Hands H->I

Caption: General workflow for handling this compound.

Protocol for Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean. Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Staging: Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully retrieve the this compound container from its storage location. Inside the hood, use a clean spatula to transfer the solid from the main container to the weigh boat. Avoid generating dust.

  • Measurement: Once the desired mass is obtained, securely close the main container and move it to the side.

  • Addition: Carefully add the weighed solid to the reaction vessel or solvent.

  • Cleanup: Dispose of the weigh boat and any contaminated spatula wipes into the designated solid hazardous waste container.

  • Finalization: Clean the balance and the surrounding work surface. Return the main container to its designated storage location.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

Spill Response Decision Tree

G Spill Spill Occurs IsLarge Is the spill large or outside of a fume hood? Spill->IsLarge Evacuate Evacuate the area. Alert supervisor and EH&S. IsLarge->Evacuate Yes IsSmall Spill is small and contained in fume hood. IsLarge->IsSmall No Report Report incident to supervisor. Evacuate->Report Cleanup 1. Restrict access. 2. Wear appropriate PPE. 3. Cover with absorbent material. 4. Collect into waste container. 5. Decontaminate the area. IsSmall->Cleanup Cleanup->Report

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-methoxy-N-methylbenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzamide Scaffold

The 4-methoxybenzamide moiety is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide array of biologically active molecules, demonstrating potential as antimicrobial, antiviral, and anticancer agents.[1] The amide bond itself is a cornerstone of pharmaceutical design, providing chemical stability and the capacity for crucial hydrogen bonding interactions with biological targets.[1] The methoxy group on the benzoyl ring can modulate the electronic properties and bioavailability of the final compound, making it a valuable component for lead optimization in drug discovery programs.[1]

This document provides a detailed, field-proven protocol for the synthesis of a model compound, 4-methoxy-N-methylbenzamide, starting from 4-methoxybenzoic acid. We will focus on a modern and highly efficient direct coupling method, explaining the chemical principles that ensure a high-yield, self-validating, and reproducible synthesis suitable for research and development laboratories.

Synthetic Strategy: Rationale for Amide Coupling Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[2] A direct reaction between 4-methoxybenzoic acid and methylamine is impractical due to a competing acid-base reaction that forms the unreactive ammonium carboxylate salt.[3]

To overcome this, two primary strategies are common:

  • Two-Step Acyl Chloride Formation: The carboxylic acid is first converted to a highly reactive 4-methoxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the amine.[1] While effective, this method involves handling highly corrosive and hazardous reagents and generates stoichiometric acidic byproducts (HCl and SO₂).

  • Direct Amide Coupling: A coupling reagent is used to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. This approach is often preferred in drug development for its operational simplicity, higher functional group tolerance, and cleaner reaction profiles.

For this protocol, we have selected HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent. HATU is a highly effective uronium salt-based reagent known for its high reactivity, rapid reaction times, and low rates of epimerization, making it ideal for even challenging couplings.[2][4]

The Mechanism of HATU-Mediated Coupling

Understanding the reaction mechanism is critical for optimization and troubleshooting. The HATU-mediated coupling proceeds through the formation of a highly reactive active ester.[2][5]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the 4-methoxybenzoic acid to form the carboxylate anion.

  • Activation: The carboxylate attacks the electron-deficient carbon atom of HATU. This forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.

  • Nucleophilic Attack: The primary amine (methylamine) then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester. This step forms the desired amide bond and regenerates HOAt (1-Hydroxy-7-azabenzotriazole).[2][5]

The presence of the nitrogen atom within the HOAt ring is believed to accelerate the coupling step compared to reagents based on HOBt.[2]

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent NameFormulaMW ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)Notes
4-Methoxybenzoic AcidC₈H₈O₃152.151.010.01.52 gStarting Material
Methylamine hydrochlorideCH₆ClN67.521.111.00.74 gAmine Source
HATUC₁₀H₁₅F₆N₆OP380.231.111.04.18 gCoupling Reagent
DIPEAC₈H₁₉N129.243.030.05.23 mLNon-nucleophilic base
Anhydrous DMFC₃H₇NO73.09--50 mLReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~300 mLExtraction Solvent
1 M Hydrochloric Acid (HCl)HCl36.46--~100 mLAqueous Wash
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--~100 mLAqueous Wash
Brine (Sat. NaCl)NaCl58.44--~100 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As neededDrying Agent
Step-by-Step Procedure
  • Reagent Preparation & Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (1.52 g, 10.0 mmol) and methylamine hydrochloride (0.74 g, 11.0 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask to dissolve the solids. Stir for 5-10 minutes.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Activation and Amide Formation:

    • To the cooled, stirring solution, add HATU (4.18 g, 11.0 mmol).

    • Slowly add DIPEA (5.23 mL, 30.0 mmol) dropwise over 5 minutes. The additional base is required to neutralize the methylamine hydrochloride salt and facilitate the reaction.

    • After the addition of DIPEA, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-methoxybenzoic acid starting material is consumed.[2]

  • Aqueous Workup:

    • Once the reaction is complete, pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) - to remove excess DIPEA and other basic components.

      • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and acidic byproducts like HOAt.

      • Brine (1 x 50 mL) - to reduce the solubility of organic material in the aqueous layer.

    • During washes, gently invert the separatory funnel to avoid emulsion formation.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product, typically an off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.[6]

Expected Results and Characterization

The expected product, this compound (MW: 165.19 g/mol ), should be obtained as a white crystalline solid.[7] The yield can vary but is typically high with this method (>85%). The identity and purity of the compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reagents Weigh Reagents: - 4-Methoxybenzoic Acid - Methylamine HCl - HATU prep_solution Dissolve solids in anhydrous DMF prep_reagents->prep_solution cool Cool solution to 0°C in an ice bath prep_solution->cool add_reagents Add HATU, then add DIPEA dropwise cool->add_reagents react Warm to RT Stir for 2-4 hours add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Pour into EtOAc monitor->quench wash Aqueous Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->wash dry Dry organic layer (MgSO₄) & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze Characterize Pure Product: - NMR - Melting Point purify->analyze final_product Final Product: This compound analyze->final_product

Caption: Experimental workflow for HATU-mediated amide coupling.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols to mitigate risks.

  • General Precautions: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[2]

  • Reagent-Specific Hazards:

    • 4-Methoxybenzoic Acid: May cause skin and eye irritation. Avoid dust formation and inhalation.[8]

    • HATU: Uronium-based coupling reagents like HATU are known sensitizers and can cause severe allergic reactions upon repeated exposure.[9][10] They may also be thermally unstable. Handle with extreme care, avoid inhalation of dust, and prevent skin contact.[10]

    • DIPEA: Corrosive and flammable liquid. Causes severe skin burns and eye damage.

    • DMF: A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for the N-Methylation of 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Modern Drug Discovery

N-methylation is a fundamental transformation in organic and medicinal chemistry, serving as a critical tool in the optimization of lead compounds during drug development. The introduction of a methyl group to a nitrogen atom within a molecule can profoundly influence its physicochemical and pharmacological properties. These modifications can lead to enhanced metabolic stability by blocking sites susceptible to N-dealkylation, improved membrane permeability, and altered binding affinity and selectivity for biological targets. 4-Methoxybenzamide is a common structural motif in various biologically active compounds, and its N-methylation to 4-methoxy-N-methylbenzamide serves as a valuable model system for exploring and optimizing this key transformation.

This application note provides a detailed guide to two robust and widely applicable protocols for the N-methylation of 4-methoxybenzamide. Each protocol is presented with a step-by-step methodology, a thorough explanation of the underlying chemical principles, and a comparative analysis to aid researchers in selecting the most suitable method for their specific experimental needs.

Method 1: Classical N-Methylation via Deprotonation with Sodium Hydride and Alkylation with Methyl Iodide

This method represents a traditional and highly effective approach for the N-alkylation of amides. It proceeds through the deprotonation of the amide N-H bond using a strong, non-nucleophilic base, sodium hydride (NaH), to generate a highly nucleophilic amide anion. This anion then readily undergoes a nucleophilic substitution reaction with an electrophilic methyl source, typically methyl iodide (CH₃I).

Mechanistic Rationale

The reaction follows a two-step process. First, the hydride ion (H⁻) from sodium hydride acts as a powerful base, abstracting the acidic proton from the nitrogen of 4-methoxybenzamide. This deprotonation is essentially irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture. The resulting sodium salt of the amide is a potent nucleophile.

The second step is a classical bimolecular nucleophilic substitution (SN2) reaction. The amide anion attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide leaving group and forming the desired N-methylated product. The concerted nature of the SN2 mechanism results in the inversion of stereochemistry if the electrophile were chiral, though this is not applicable for methyl iodide.

Method_1_Workflow cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification A Dissolve 4-methoxybenzamide in anhydrous THF B Add Sodium Hydride (NaH) (portion-wise) at 0°C A->B C Stir for 30 min at 0°C B->C D Add Methyl Iodide (CH3I) dropwise at 0°C C->D E Warm to room temperature and stir overnight D->E F Quench with saturated aqueous NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry, filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Experimental workflow for N-methylation using NaH and CH₃I.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methoxybenzamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I), stabilized

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Nitrogen or argon gas inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxybenzamide (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq of 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.

ParameterValue
Reactant Ratio 4-methoxybenzamide : NaH : CH₃I = 1 : 1.2 : 1.5
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time Overnight
Typical Yield 85-95%
Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.[1]

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It is a volatile liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).[2]

Method 2: N-Methylation with Dimethyl Sulfate and Sodium Bicarbonate

This method offers a milder and often more practical alternative to the use of sodium hydride. Dimethyl sulfate ((CH₃)₂SO₄) is a potent methylating agent, and a weaker base such as sodium bicarbonate (NaHCO₃) is sufficient to facilitate the reaction, particularly with a moderately acidic N-H proton of an amide.

Mechanistic Rationale

In this protocol, sodium bicarbonate acts as a base to deprotonate the 4-methoxybenzamide, forming the corresponding sodium salt in situ. While NaHCO₃ is a much weaker base than NaH, it is sufficient to generate a reactive concentration of the amide anion. Dimethyl sulfate serves as the electrophilic source of a methyl group. The amide anion attacks one of the methyl groups of dimethyl sulfate in an SN2 fashion, with the methylsulfate anion acting as the leaving group. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A key advantage of this method is the avoidance of highly reactive and pyrophoric reagents like sodium hydride.

Method_2_Workflow cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification A Combine 4-methoxybenzamide, Sodium Bicarbonate, and Acetone B Add Dimethyl Sulfate A->B C Heat to reflux and monitor by TLC B->C D Cool and filter off solids C->D E Concentrate the filtrate D->E F Take up in Ethyl Acetate and wash with water E->F G Dry, filter, and concentrate F->G H Purify by recrystallization or column chromatography G->H

Caption: Experimental workflow for N-methylation using (CH₃)₂SO₄ and NaHCO₃.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methoxybenzamide

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methoxybenzamide (1.0 eq), sodium bicarbonate (2.0 eq), and acetone (to a concentration of approx. 0.2 M).

  • Addition of Methylating Agent: Add dimethyl sulfate (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (to remove any remaining dimethyl sulfate and its hydrolysis products) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.[3]

ParameterValue
Reactant Ratio 4-methoxybenzamide : (CH₃)₂SO₄ : NaHCO₃ = 1 : 1.5 : 2
Solvent Acetone
Temperature Reflux
Reaction Time 4-24 hours (monitor by TLC)
Typical Yield 70-85%
Safety Precautions
  • Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It can be absorbed through the skin and is a potent alkylating agent. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment, including heavy-duty gloves and a face shield.[4]

Comparative Analysis of the Two Protocols

FeatureMethod 1 (NaH/CH₃I)Method 2 ((CH₃)₂SO₄/NaHCO₃)
Reagent Handling Requires stringent anhydrous conditions and handling of pyrophoric NaH.Uses bench-stable NaHCO₃; easier setup.
Reaction Conditions Milder temperature profile (0°C to RT).Requires heating to reflux.
Yield Generally higher yields.Good to moderate yields.
Safety High risk due to NaH and toxic CH₃I.High risk due to highly toxic (CH₃)₂SO₄.
Scalability Can be challenging to scale due to H₂ evolution and heat management.More readily scalable.
Cost Reagents are relatively inexpensive.Reagents are also cost-effective.

digraph "Decision_Tree" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Select N-Methylation Protocol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HighYield [label="Is highest possible yield critical?", shape=diamond, fillcolor="#F1F3F4"]; SafetyHandling [label="Are ease of handling and\nmilder conditions prioritized?", shape=diamond, fillcolor="#F1F3F4"]; Method1 [label="Method 1:\nNaH / CH3I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method2 [label="Method 2:\n(CH3)2SO4 / NaHCO3", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> HighYield; HighYield -> Method1 [label="Yes"]; HighYield -> SafetyHandling [label="No"]; SafetyHandling -> Method2 [label="Yes"]; SafetyHandling -> Method1 [label="No"]; }

Caption: Decision tree for selecting an N-methylation protocol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete deprotonation (Method 1); Insufficient heating (Method 2); Poor quality reagents.Ensure anhydrous conditions and fresh NaH for Method 1. Ensure adequate reflux for Method 2. Verify the purity of starting materials.
Formation of Side Products O-alkylation (less common for amides); Over-methylation.Use a less polar solvent to disfavor O-alkylation. Use stoichiometric amounts of the methylating agent to minimize dimethylation.
Difficult Purification Contamination with mineral oil (Method 1); Residual dimethyl sulfate (Method 2).Wash the crude product with hexane to remove mineral oil. Perform aqueous work-up thoroughly for Method 2.

Analysis and Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid.

  • Molecular Formula: C₉H₁₁NO₂[5][6]

  • Molecular Weight: 165.19 g/mol [5][6]

  • ¹H NMR (CDCl₃): Expected signals around δ 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 6.2 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 3.0 (d, 3H, NCH₃). Note that the exact chemical shifts and coupling constants may vary slightly.

  • ¹³C NMR (CDCl₃): Expected signals around δ 168 (C=O), 162 (Ar-C-O), 129 (Ar-C), 127 (Ar-C), 114 (Ar-C), 55 (OCH₃), 27 (NCH₃).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Nengroo, Z. R., Ahmad, A., Tantary, A., Ganie, A. S., & Shah, Z. U. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Results in Chemistry, 3, 100185. [Link]

  • This compound. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o647. [Link]

  • Lee, S. K., Nam, J. H., & Kim, Y. S. (2009). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 30(7), 1673-1675. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • Chemstock. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). Retrieved from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • ACS Publications. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 21(24), 10049–10053. [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Freitas, M. S., Nelson, D. L., Sousa, J. V. G., Wentz, A. P., Tada, D. B., Queiroz, R. C., ... & Clososki, G. C. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS omega, 10(13), 13260–13268. [Link]

  • ResearchGate. (2024, February 21). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • ResearchGate. (2011, June 30). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019, February 28). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. Retrieved from [Link]

Sources

Application Notes and Protocols: The Synthesis and Strategic Application of 4-Methoxy-N-methylbenzamide in Amide Coupling and Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1] This document provides a comprehensive guide to the synthesis of 4-methoxy-N-methylbenzamide, a specialized N-methoxy-N-methylamide (commonly known as a Weinreb amide), through robust amide coupling protocols. Beyond its synthesis, we delve into the primary application of this reagent as a superior intermediate for the synthesis of ketones, a transformation that circumvents the common issue of over-addition often encountered with more reactive organometallic reagents. These protocols and insights are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns.

Introduction: The Strategic Importance of Weinreb Amides

Directly forming an amide bond by condensing a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, synthetic chemists rely on coupling reagents to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[3][4]

This compound is a classic example of a Weinreb amide. The defining feature of Weinreb amides is their N-methoxy-N-methyl substitution. This functionality imparts unique reactivity, particularly in reactions with organometallic reagents. Unlike reactions with esters or acid chlorides, which often yield a mixture of ketones and tertiary alcohols from over-addition, Weinreb amides reliably stop at the ketone stage.[5] This is due to the formation of a stable, chelated tetrahedral intermediate that is resistant to collapse until acidic workup. This control makes N-methoxy-N-methylamides, such as this compound, indispensable tools in complex molecule synthesis.[5]

This guide will first detail the synthesis of this compound from 4-methoxybenzoic acid via standard amide coupling methodologies and then describe its subsequent use in a classic Weinreb ketone synthesis.

Synthesis via Amide Coupling: From Carboxylic Acid to Weinreb Amide

The synthesis of this compound requires the coupling of 4-methoxybenzoic acid with N,O-dimethylhydroxylamine. The choice of coupling reagent is critical for achieving high yield and purity, minimizing side reactions, and ensuring reproducibility.[4]

The Mechanism of Amide Bond Formation

The core principle of amide coupling involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group to form a highly reactive intermediate, such as an active ester or a mixed anhydride.[4][6] This activation makes the carboxyl carbon significantly more electrophilic.

  • Nucleophilic Acyl Substitution: The amine (in this case, N,O-dimethylhydroxylamine) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the activated leaving group.[7]

Below is a generalized workflow for this process.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack & Amide Formation Acid 4-Methoxybenzoic Acid Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Facilitates deprotonation Product This compound Intermediate->Product Nucleophilic attack Amine N,O-Dimethylhydroxylamine Amine->Product Byproduct Coupling Byproducts (e.g., DCU, HOBt) Product->Byproduct Accompanied by

Figure 1: General workflow for the synthesis of this compound via amide coupling.

Selecting the Appropriate Coupling Reagent

The success of an amide coupling reaction often hinges on the choice of the activating agent. Factors to consider include substrate steric hindrance, potential for racemization (for chiral acids), reaction time, and ease of byproduct removal.[2]

Coupling Reagent SystemClassKey AdvantagesCommon Byproducts
EDC / HOBt CarbodiimideWater-soluble byproducts, easy to remove during aqueous workup. Mild conditions.[2]Water-soluble urea, HOBt
HATU / DIPEA Uronium/Aminium SaltVery fast reaction times (often < 1 hour). High yields, even with hindered substrates. Low racemization.[8]Tetramethylurea, HOAt
PyBOP / DIPEA Phosphonium SaltEffective for sterically hindered couplings; does not react with the free amino group of the amine component.[4][6]HMPA (from BOP, PyBOP is a safer alternative), Triphenylphosphine oxide
Protocol 1: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for rapid reaction times and high yields.[8]

Materials:

  • 4-Methoxybenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.5 M).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the stirred solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the mixture. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt generated from HATU, driving the reaction forward.[8]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/EtOAc gradient.

Application in Ketone Synthesis: The Weinreb Advantage

The primary utility of this compound is its role as a precursor to ketones. It allows for the precise addition of one equivalent of an organometallic reagent to form a stable intermediate, which upon workup, yields the desired ketone.

Mechanism of Weinreb Ketone Synthesis

The N-methoxy group is the key to the reaction's success. During the addition of an organometallic reagent (e.g., a Grignard reagent, R-MgBr), the magnesium ion is chelated by both the carbonyl oxygen and the N-methoxy oxygen. This forms a stable five-membered ring intermediate. This chelated tetrahedral species is stable at low temperatures and does not collapse to eliminate the N-methoxy-N-methyl group until a proton source is added during the aqueous workup. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.[5]

G WeinrebAmide This compound Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Nucleophilic addition Ketone Ketone Product (e.g., 4-Methoxyacetophenone) Intermediate->Ketone Protonolysis & collapse Workup Aqueous Acidic Workup (H₃O⁺) Workup->Ketone Byproduct MgX₂ + [MeO(Me)NH₂]⁺ Ketone->Byproduct

Figure 2: Reaction pathway for Weinreb ketone synthesis highlighting the stable intermediate.

Protocol 2: Synthesis of 4-Methoxyacetophenone

This protocol describes the reaction of this compound with methylmagnesium bromide to produce 4-methoxyacetophenone.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr), ~3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add this compound (1.0 eq) to a dry, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and an inert gas inlet.

  • Dissolve the amide in anhydrous THF (to a concentration of approx. 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath. Causality Note: Low temperature is crucial to maintain the stability of the tetrahedral intermediate and prevent side reactions.

  • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the intermediate and hydrolyzes any remaining Grignard reagent.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or EtOAc (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: If necessary, the product can be purified by silica gel column chromatography or distillation.

Conclusion

This compound serves as a powerful and illustrative example of the strategic importance of amide coupling reactions in modern organic synthesis. Its straightforward preparation using standard coupling reagents like HATU provides access to a versatile Weinreb amide. The true value of this intermediate is realized in its subsequent conversion to ketones, a transformation characterized by high fidelity and the circumvention of common over-addition problems. The protocols and mechanistic insights provided herein offer researchers a reliable framework for both the synthesis and application of this important synthetic building block.

References

Application Notes and Protocols: 4-Methoxy-N-methylbenzamide as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzamide Scaffolds in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of approved therapeutic agents. Its prevalence stems from its metabolic stability, capacity to engage in hydrogen bonding interactions with biological targets, and its role as a versatile synthetic handle. Within this class of compounds, 4-methoxy-N-methylbenzamide stands out as a particularly valuable intermediate. The presence of the electron-donating methoxy group at the para position can modulate the electronic properties and bioavailability of derivative molecules, while the N-methyl group offers a point for further chemical elaboration. This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, and explores its application as a key building block in the synthesis of complex APIs, with a focus on vasopressin receptor modulators.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in multi-step synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3400-22-4[1]
Appearance White to off-white solidGeneral knowledge
Melting Point 41°CGeneral knowledge
Boiling Point 322.7 °C (predicted)[2]
SMILES CNC(=O)C1=CC=C(C=C1)OC[1]

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the acylation of methylamine with 4-methoxybenzoyl chloride. This approach is robust and readily scalable.

Part 1: Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoyl chloride is conveniently prepared from the corresponding carboxylic acid using thionyl chloride.

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-methoxybenzoic acid (1.0 equivalent) in a minimal amount of anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by the disappearance of the solid starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, it is advisable to add a small portion of anhydrous toluene and re-evaporate.

  • The resulting crude 4-methoxybenzoyl chloride is a yellow to brown liquid or low-melting solid and is typically used in the subsequent step without further purification.

Part 2: Amidation to this compound

The crude 4-methoxybenzoyl chloride is then reacted with methylamine to form the desired amide.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 4-methoxybenzoyl chloride from Protocol 1

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the methylamine solution (2.0-2.5 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and place it in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled methylamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methoxybenzoyl chloride) is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis_Workflow cluster_prep Part 1: Acid Chloride Formation cluster_amidation Part 2: Amidation cluster_purification Purification A 4-Methoxybenzoic Acid C 4-Methoxybenzoyl Chloride (Crude) A->C Toluene, DMF (cat.) Reflux B Thionyl Chloride (SOCl₂) B->C E This compound (Crude) C->E DCM, 0°C to RT D Methylamine D->E F Purified this compound E->F Recrystallization or Column Chromatography

Caption: Workflow for the synthesis of this compound.

Purification Protocols for this compound

Achieving high purity of the intermediate is critical for its successful use in subsequent API synthesis steps. Both recrystallization and column chromatography are effective methods for purifying this compound.

Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds. The choice of solvent is crucial for successful recrystallization.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine an appropriate solvent or solvent system. A good solvent will dissolve the compound well when hot but poorly when cold. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Complete Precipitation: Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Column Chromatography

For higher purity or when dealing with impurities that have similar solubility profiles, column chromatography is the preferred method.

Protocol 4: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities (an Rf value of ~0.3-0.4 for the product is ideal). A gradient of ethyl acetate in hexanes is commonly used.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.[3]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the N-methyl group. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the N-methyl protons will be a singlet around δ 2.9-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~168 ppm), the aromatic carbons (four signals in the aromatic region), the methoxy carbon (~55 ppm), and the N-methyl carbon (~26 ppm).[1][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 165.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate) is a common setup. Purity is determined by the area percentage of the main peak.[5]

Application in API Synthesis: A Case Study of Vasopressin V2 Receptor Modulators

This compound is a key precursor for the synthesis of a class of vasopressin V2 receptor antagonists. These drugs, such as Tolvaptan and its analogs, are used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[6][7]

The synthesis of these complex molecules often involves the coupling of a benzoyl moiety with a heterocyclic core. This compound can be elaborated to introduce the necessary functional groups for this coupling reaction. For instance, the aromatic ring can be further functionalized, and the amide can be reduced or otherwise modified to facilitate the construction of the final API.

Another notable application is in the development of PET tracers for imaging metabotropic glutamate 1 (mGlu1) receptors, which are implicated in melanoma. The synthesis of compounds like 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide highlights the utility of the N-methylbenzamide scaffold in creating complex, biologically active molecules.[8]

API_Synthesis_Logic cluster_intermediate Key Intermediate cluster_modification Chemical Elaboration cluster_coupling Coupling with Core Structure cluster_api Final API A This compound B Functional Group Interconversion (e.g., reduction, halogenation) A->B Step 1 C Introduction of Coupling Handle B->C Step 2 E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->E Step 3 D Heterocyclic Core (e.g., Benzazepine for V2 Antagonists) D->E F Active Pharmaceutical Ingredient (e.g., Tolvaptan Analog) E->F Final Steps

Caption: Logical pathway from this compound to a complex API.

Safety Precautions

As with all chemical syntheses, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Methylamine is a flammable and corrosive gas/solution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of APIs. Its straightforward preparation, coupled with the potential for diverse chemical modifications, makes it an attractive building block for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently synthesize, purify, and utilize this important compound in their discovery and development efforts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-N-methoxy-benzamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Fedovapagon. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Methoxybenzamide. NIST WebBook. Retrieved from [Link]

  • Ahmad, F. B. H. (1986). Synthesis of N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. Jurnal Sains, 1, 55-58.
  • Lee, J. H., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(11), 1845-1847.
  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647.
  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound.
  • Patsnap. (n.d.). Fedovapagon - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

  • Al-Hadiya, Z. H., et al. (2016). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 128, 347-353.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Molecules, 25(21), 5098.
  • ASTM. (1992).
  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • Fujinaga, M., et al. (2015). Synthesis and evaluation of 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide for imaging of metabotropic glutamate 1 receptor in melanoma. Journal of Medicinal Chemistry, 58(3), 1513-1523.
  • Glinushkin, A. P., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(19), 6296.
  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Tolvaptan: Clinical Evidence for Slowing the Progression of Autosomal Dominant Polycystic Kidney Disease. Retrieved from [Link]

  • Canadian Journal of Kidney Health and Disease. (n.d.). View of Tolvaptan in Later-Stage Autosomal Dominant Polycystic Kidney Disease Revisited. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-methoxy-N-methylbenzamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure for quality control and purity assessment. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This ensures the method is specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Scientific Principles

This compound is a chemical intermediate used in the synthesis of various organic compounds.[5][6] In pharmaceutical and chemical research, the purity of such starting materials and intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final product.[7][8] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[7]

The Rationale for Reversed-Phase HPLC

This method employs a reversed-phase chromatographic approach, which is the most common and versatile mode of HPLC for pharmaceutical analysis.[2][9] The scientific justification for this choice is grounded in the physicochemical properties of this compound (Molecular Formula: C₉H₁₁NO₂).[10][11]

  • Analyte Polarity: As an aromatic amide, this compound is a moderately polar molecule. This polarity makes it ideally suited for retention on a non-polar stationary phase through hydrophobic interactions.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected. This non-polar, alkyl-bonded silica provides a strong hydrophobic surface for retaining the aromatic ring of the analyte, allowing for excellent separation from more polar or less retained impurities.[7][12][13]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and favorable UV transparency. The elution strength is modulated by adjusting the ratio of acetonitrile to water.

  • pH Control: The mobile phase is acidified with 0.1% phosphoric acid. This is a critical parameter for ensuring robust and reproducible chromatography. Acidification suppresses the potential ionization of silanol groups on the silica surface and ensures that any acidic or basic impurities, as well as the analyte itself, are in a single, un-ionized state. This leads to sharp, symmetrical peak shapes and stable retention times.[14]

  • Detection: The benzamide structure contains a benzene ring, which is a strong chromophore that absorbs ultraviolet (UV) light.[15] A detection wavelength of 254 nm is selected, as it provides a good response for many aromatic compounds and is a common wavelength used for benzamide derivatives.[14][16] A Photodiode Array (PDA) detector is recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity.[3][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for implementing the HPLC purity analysis.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or a variable wavelength UV detector.[7]

  • Chromatography Column: C18 reversed-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (ACS grade, ~85%)

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes (or until all impurities have eluted)
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water into a 1 L solvent reservoir.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of acetonitrile and water to be used as the diluent for standards and samples.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This is the standard stock solution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

HPLC Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[3][4] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
System Suitability Five replicate injections of the standard solution.%RSD of peak area and retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) and use PDA detector to assess peak purity.The analyte peak should be free from interference from blank and impurities. Peak purity index > 0.999.
Linearity Prepare and inject solutions at five concentrations over the range of 50% - 150% of the working concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike a sample matrix with the reference standard at three levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six independent sample preparations on the same day. Intermediate (Inter-day): Repeat analysis on a different day with a different analyst.%RSD should be ≤ 2.0% for both repeatability and intermediate precision.[17]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio should be approximately 10:1.
Robustness Make small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).System suitability parameters must still be met. Peak retention and area should not significantly change.

Data Analysis and Visualization

Calculation of Purity

For purity determination, the area normalization method is used. This assumes that all impurities have a similar response factor to the main analyte at the specified wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Inject the sample solution and integrate all peaks in the chromatogram. Apply the formula above to calculate the purity of the this compound sample.

Experimental and Validation Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and validation processes.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O:H3PO4) setup Equilibrate HPLC System with Mobile Phase prep_mobile->setup prep_std Prepare Standard Solution (100 µg/mL) inject Inject Blank, Standard, and Sample Solutions prep_std->inject prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->inject setup->inject acquire Acquire Chromatographic Data (20 min run time) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

Validation_Workflow cluster_params Core Validation Parameters start Define Method Objective: Purity of this compound protocol Develop HPLC Protocol (Column, Mobile Phase, etc.) start->protocol validation_plan Create Validation Plan (ICH Q2(R1) Guidelines) protocol->validation_plan specificity Specificity (Forced Degradation) validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy (Recovery) validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness data_analysis Statistical Data Analysis (Calculate %RSD, R², Recovery) specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report validated_method Validated Analytical Method report->validated_method

Caption: Logical workflow for method validation as per ICH Q2(R1).

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for determining the purity of this compound. The reversed-phase method is simple, robust, and highly suitable for routine quality control in both research and industrial settings. By following the detailed protocol and the structured validation plan based on ICH guidelines, users can generate reliable, accurate, and reproducible data, ensuring the quality of their materials and the integrity of their scientific outcomes.

References

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-methoxy-N-methylbenzamide, an important intermediate in organic and medicinal chemistry.[1] We present a robust, two-step protocol optimized for scalability, proceeding via the formation of a 4-methoxybenzoyl chloride intermediate followed by amidation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth scientific rationale for procedural choices, detailed step-by-step protocols, and critical safety information. The protocols are structured to be self-validating, incorporating in-process controls and thorough analytical characterization of the final product.

Introduction and Strategic Rationale

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2] Its efficient and scalable production is therefore of significant interest. While direct amidation of carboxylic acids and amines is possible, such methods often require harsh conditions or expensive coupling agents, limiting their industrial applicability.[3][4]

The strategy outlined herein employs a classic and highly reliable two-step approach:

  • Activation of Carboxylic Acid: 4-Methoxybenzoic acid is converted to its highly reactive acid chloride derivative, 4-methoxybenzoyl chloride, using thionyl chloride (SOCl₂). This method is favored for large-scale operations because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[5][6]

  • Amidation: The resulting 4-methoxybenzoyl chloride is then reacted with methylamine in a nucleophilic acyl substitution reaction to yield the target amide. This reaction is typically fast, high-yielding, and proceeds under mild conditions.[7][8]

This pathway is selected for its high efficiency, cost-effectiveness of reagents, and straightforward purification procedures, making it ideal for scaling from the laboratory bench to pilot plant production.

Overall Reaction Scheme

Process Workflow and Logic

The following diagram illustrates the complete workflow, from starting material procurement to final product validation.

G Figure 1: Overall Synthesis Workflow A Starting Materials (4-Methoxybenzoic Acid, Thionyl Chloride, Methylamine) B Step 1: Acyl Chloride Formation (Reaction with Thionyl Chloride) A->B C In-Process Control (IPC) (Reaction monitoring, e.g., TLC or IR) B->C D Solvent & Excess Reagent Removal (Distillation) C->D E Crude 4-Methoxybenzoyl Chloride D->E F Step 2: Amidation Reaction (Reaction with Methylamine solution) E->F G Aqueous Work-up & Extraction (Quenching, phase separation) F->G H Purification (Recrystallization) G->H I Final Product QC (NMR, IR, MS, MP) H->I J Pure this compound (Dried & Packaged) I->J

Caption: Overall Synthesis Workflow.

Safety and Hazard Management

Large-scale synthesis requires stringent adherence to safety protocols. The primary hazards associated with this synthesis are summarized below.

Reagent / ChemicalCAS No.Key HazardsRecommended Precautions
Thionyl Chloride 7719-09-7Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.Handle only in a well-ventilated chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an appropriate neutralizer (e.g., sodium bicarbonate) is readily available for spills.[5]
4-Methoxybenzoyl chloride 100-07-2Reacts with water/moisture. Causes severe skin burns and eye damage. Corrosive.[9][10]Handle in a dry, inert atmosphere if possible. Avoid contact with skin and eyes. Wear appropriate PPE as listed above. Store in a tightly sealed container away from moisture.[11][12][13]
Methylamine (40% in H₂O) 74-89-5Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear chemical-resistant gloves and eye protection. Ground and bond containers during transfer.[14][15][16]
Dichloromethane (DCM) 75-09-2Suspected of causing cancer. Causes skin and eye irritation.Use in a well-ventilated fume hood. Avoid inhalation of vapors. Wear appropriate PPE.

Detailed Experimental Protocols

PART A: Synthesis of 4-Methoxybenzoyl Chloride (Intermediate)

Materials & Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Starting Materials: 4-Methoxybenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), Toluene (solvent).

Protocol:

  • Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure the setup is dry and purged with nitrogen. The gas outlet from the condenser must be directed to a caustic scrubber to neutralize HCl and SO₂ gases.

  • Charging Reagents: To the flask, add 4-methoxybenzoic acid (1.00 kg, 6.57 mol) and toluene (2.5 L). Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (15 mL).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (570 mL, 7.88 mol, 1.2 eq) via the dropping funnel over 60-90 minutes. An exothermic reaction and gas evolution will be observed. Maintain the internal temperature below 40°C during the addition.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be done with care in a well-ventilated hood.

  • Isolation: The resulting crude 4-methoxybenzoyl chloride (a yellow solid or oil) can be used directly in the next step or purified by vacuum distillation for higher purity applications.[6] Yield is typically quantitative.

PART B: Synthesis of this compound (Final Product)

Materials & Equipment:

  • 10 L jacketed glass reactor with bottom outlet valve

  • Mechanical stirrer

  • Temperature probe

  • Dropping funnel

  • Reagents: Crude 4-methoxybenzoyl chloride from Part A, Methylamine (40% solution in water), Dichloromethane (DCM), Sodium hydroxide (NaOH) solution, Hydrochloric acid (HCl) solution, Brine.

Protocol:

  • Reactor Setup: In the 10 L reactor, add methylamine solution (40% in water, 1.5 L, ~17.1 mol, ~2.6 eq) and DCM (3 L).

  • Cooling: Cool the stirred solution to 0-5°C using a circulating chiller.

  • Acyl Chloride Addition: Dissolve the crude 4-methoxybenzoyl chloride (~6.57 mol) in DCM (2 L). Add this solution slowly to the cold methylamine solution via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

  • Quenching & Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 N HCl (2 x 1 L) to remove excess methylamine.

    • 1 N NaOH (2 x 1 L) to remove any unreacted 4-methoxybenzoic acid.

    • Brine (1 x 1 L) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is Toluene/Heptane or Ethyl Acetate/Hexane. Dissolve the crude solid in the minimum amount of hot toluene and slowly add heptane until turbidity is observed. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with cold heptane, and dry under vacuum at 40-50°C to a constant weight. The expected product is a white to off-white solid.

Reaction Mechanism

The amidation step proceeds via a nucleophilic acyl substitution mechanism, as depicted below.

Caption: Nucleophilic Acyl Substitution Mechanism.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.[17]

TestSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
Melting Point 85-88 °C86.5 °C
¹H NMR Spectrum conforms to structure(CDCl₃, 400 MHz): δ 7.71 (d, 2H), 6.92 (d, 2H), 6.20 (br s, 1H, NH), 3.84 (s, 3H, OCH₃), 2.99 (d, 3H, NCH₃).
Mass Spec (ESI+) [M+H]⁺ = 166.08m/z = 166.1
Purity (HPLC) ≥ 99.0%99.5%
IR Spectroscopy Key peaks for C=O and N-H stretchν (cm⁻¹): ~3300 (N-H stretch), ~1630 (Amide C=O stretch), ~1250 (C-O stretch).[18]

References

  • Dunne, C. et al. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Adamo, M. F. A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Leggio, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • University of Wisconsin-Madison. (n.d.). Safety Data Sheet: Methylamine. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methylamine. [Link]

  • SIAD S.p.A. (2023). Safety Data Sheet: Methylamine. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Methylamine 40% in water. [Link]

  • Leggio, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Lee, S. et al. (2007). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]

  • Yuan, J. & Liu, Y-J. (2012). This compound. Acta Crystallographica Section E. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • Kalinichenko, E. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346031, this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • Research and Reviews. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • ResearchGate. (2012). This compound. [Link]

  • Aslan, G. & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Records of Natural Products. [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Scouras, Z. et al. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? Journal of Controlled Release. [Link]

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Application Notes and Protocols: 4-Methoxy-N-methylbenzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Methoxy-N-methylbenzamide

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and regioselective methods for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. This compound has emerged as a strategic building block in this endeavor. Its unique combination of a methoxy group and an N-methylbenzamide moiety provides a powerful platform for the synthesis of a variety of heterocyclic systems. The methoxy group acts as a classical electron-donating group, influencing the reactivity of the aromatic ring, while the N-methylbenzamide can function as a versatile directing group in metal-catalyzed reactions. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, with a focus on the underlying principles that govern these transformations.

Core Applications of this compound

The strategic placement of the methoxy and N-methylamide groups on the benzene ring allows for two primary modes of activation for heterocyclic synthesis:

  • Directed Ortho-Metalation (DoM): The amide functionality is a powerful directing group, facilitating the deprotonation of the ortho-position by strong bases like organolithium reagents. This allows for the introduction of a wide range of electrophiles, setting the stage for subsequent cyclization reactions. The interplay between the amide and the methoxy group can influence the regioselectivity of this process.[1][2][3][4][5]

  • Transition Metal-Catalyzed C-H Activation/Annulation: The amide group can also serve as a directing group for transition metals such as rhodium and palladium. This enables the regioselective cleavage of a C-H bond ortho to the amide, followed by annulation with coupling partners like alkynes to construct fused heterocyclic systems such as isoquinolones.[6][7]

This guide will provide detailed protocols for both of these key applications.

Application 1: Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Annulation

Isoquinolones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The following protocol outlines a general approach for their synthesis from this compound, adapted from established methods for related benzamides.[6][7] The reaction proceeds through a directed C-H activation at the position ortho to the amide group, followed by a [4+2] annulation with an alkyne.

Workflow for Isoquinolone Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: C-H Activation & Annulation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Product A This compound F Reaction Mixture Heated A->F B Alkyne B->F C Rh(III) Catalyst (e.g., [Cp*RhCl2]2) C->F D Oxidant (e.g., AgSbF6) D->F E Solvent (e.g., DCE) E->F G Quenching F->G H Extraction G->H I Column Chromatography H->I J Isoquinolone Derivative I->J

Caption: Workflow for Rh(III)-catalyzed isoquinolone synthesis.

Detailed Protocol: Synthesis of a 7-Methoxy-2-methylisoquinolone Derivative

This protocol is a representative example and may require optimization for specific alkyne substrates.

Materials:

  • This compound

  • Alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkyne (1.2 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).

    • Add anhydrous 1,2-dichloroethane (5 mL).

  • Reaction Execution:

    • Stir the reaction mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoquinolone derivative.

Data Presentation: Expected Outcomes
EntryAlkyneProductYield (%)
1Diphenylacetylene3,4-Diphenyl-7-methoxy-2-methylisoquinolin-1(2H)-one85-95
21-Phenyl-1-propyne7-Methoxy-2,3-dimethyl-4-phenylisoquinolin-1(2H)-one70-80
3Di-p-tolylacetylene7-Methoxy-2-methyl-3,4-di-p-tolylisoquinolin-1(2H)-one80-90

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific alkyne and reaction conditions.

Application 2: Directed Ortho-Metalation (DoM) for Substituted Benzamide Synthesis

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3][4][5] In the case of this compound, the N-methylamide group is a stronger directing group than the methoxy group, thus favoring lithiation at the C3 position. The resulting aryllithium species can then be trapped with various electrophiles.

Logical Relationship in Directed Ortho-Metalation

G A This compound C Ortho-Lithiation at C3 A->C Coordination & Deprotonation B Strong Base (e.g., s-BuLi/TMEDA) B->C F 3-Substituted-4-methoxy-N-methylbenzamide C->F Electrophilic Quench D Electrophile (E+) D->F E Quench E->F

Sources

Application Note: Mechanistic Pathways and Protocols for the Synthesis of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a fundamental linkage in chemistry, central to pharmaceuticals, materials science, and biology. The synthesis of 4-methoxy-N-methylbenzamide, a representative substituted benzamide, serves as an excellent model for understanding the nuanced mechanisms of amide bond formation. Direct condensation of the parent carboxylic acid (4-methoxybenzoic acid) and amine (methylamine) is thermodynamically unfavorable under standard conditions. Therefore, activation of the carboxylic acid is paramount. This application note provides an in-depth analysis of the two primary mechanistic pathways for synthesizing this compound: the classic acyl chloride route and modern carbodiimide-mediated coupling. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

The Fundamental Challenge: Why Direct Amidation Fails

At first glance, the formation of this compound from 4-methoxybenzoic acid and methylamine appears to be a simple condensation reaction. However, a rapid acid-base reaction occurs upon mixing the reactants. Methylamine, a base, readily deprotonates the carboxylic acid to form a highly stable and unreactive ammonium carboxylate salt. This salt formation prevents the amine's nitrogen from acting as a nucleophile to attack the carbonyl carbon, thus inhibiting amide formation under mild conditions. Overcoming this requires either harsh thermal conditions (often leading to decomposition) or, more elegantly, activation of the carboxylic acid.

Caption: Acid-base pre-equilibrium inhibits direct amide formation.

Pathway A: Synthesis via Acyl Chloride Intermediate

This classic and robust method involves a two-step process: first, converting the carboxylic acid into a highly reactive acyl chloride, and second, reacting the acyl chloride with the amine.[1] This approach dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Mechanism of Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a common reagent for this transformation because its byproducts (SO₂ and HCl) are gases, which simplifies purification.[2] The mechanism proceeds by converting the carboxylic hydroxyl group into a superior leaving group.[3]

  • Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

  • Intermediate Formation: A chloride ion is eliminated and then attacks the carbonyl carbon.

  • Elimination: A tetrahedral intermediate collapses, releasing the final acyl chloride product along with sulfur dioxide and hydrochloric acid.[4]

Caption: Formation of the amide via nucleophilic acyl substitution.

Protocol: Acyl Chloride Route

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methylamine (40% solution in water)

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Synthesis: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4-methoxybenzoic acid (1.0 eq). Add anhydrous toluene, followed by the slow addition of thionyl chloride (1.5 eq) at room temperature.

    • Causality: SOCl₂ is added in excess to ensure complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions as SOCl₂ reacts violently with water. [2]2. Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The crude 4-methoxybenzoyl chloride is a yellow oil/solid and can be used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in DCM and cool the flask in an ice bath to 0°C.

    • Causality: The reaction is highly exothermic; cooling prevents side reactions and ensures controlled addition.

  • In a separate beaker, mix methylamine solution (2.5 eq) with 10% NaOH solution. Slowly add this basic amine solution to the acyl chloride solution with vigorous stirring, maintaining the temperature below 10°C.

    • Causality: Two equivalents of amine are technically needed: one as the nucleophile and one as the base. [5]Using NaOH is more cost-effective and ensures the reaction medium remains basic to neutralize HCl. [6]6. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Pathway B: Carbodiimide-Mediated Coupling

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ under much milder conditions. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose. [7][8]

Mechanism of EDC Coupling

The reaction proceeds through a highly reactive O-acylisourea intermediate. [9]

  • Activation: The carboxylic acid adds across one of the C=N double bonds of EDC. This reaction is typically fastest at a slightly acidic pH (4.0-5.0). [10][11]This forms the O-acylisourea intermediate, which is essentially a carboxylic acid with an excellent leaving group.

  • Nucleophilic Attack: The amine (methylamine) directly attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation: This attack forms the desired amide bond and releases a soluble N,N'-disubstituted urea byproduct (EDU). A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction. [9]

The Role of Additives: Suppressing Side Reactions with HOBt

To improve efficiency and suppress the formation of the N-acylurea byproduct, an additive such as 1-Hydroxybenzotriazole (HOBt) is frequently included. [12][13]

  • Mechanism with HOBt: HOBt acts as a nucleophilic catalyst. It rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester. [14]This ester is more stable than the O-acylisourea (less prone to rearrangement) but is still highly reactive towards the amine. The amine then reacts with the HOBt-ester to form the amide, regenerating HOBt to continue the catalytic cycle. [15][16]

EDCCoupling EDC/HOBt Coupling Workflow CarboxylicAcid 4-Methoxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt (Fast) Amide This compound O_Acylisourea->Amide + Methylamine (Slower) HOBt HOBt HOBt_Ester->HOBt Regenerated HOBt_Ester->Amide + Methylamine Amine Methylamine Urea EDU Byproduct

Caption: EDC coupling mechanism with HOBt to minimize side products.

Protocol: EDC/HOBt Coupling Route

Materials:

  • 4-Methoxybenzoic acid

  • EDC hydrochloride

  • HOBt hydrate

  • Methylamine (e.g., 2M solution in THF)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the solvent (DMF or DCM).

    • Causality: HOBt is used in slight excess to ensure efficient capture of the O-acylisourea intermediate. [15]2. Stir the mixture at room temperature until all solids dissolve.

  • Add EDC hydrochloride (1.2 eq) and stir for 15-20 minutes at room temperature. This is the "activation" phase.

    • Causality: This pre-activation period allows for the formation of the active HOBt-ester before the primary amine is introduced.

  • Add methylamine solution (1.1 eq) to the reaction mixture, followed by DIPEA (1.5 eq).

    • Causality: If using an amine salt, a non-nucleophilic base like DIPEA is required to liberate the free amine. It also helps maintain a favorable pH for the coupling.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: If using DCM, proceed to washing. If using DMF, dilute the reaction mixture with ethyl acetate or DCM and a significant amount of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.

    • Causality: The aqueous washes effectively remove the water-soluble EDC, urea byproduct, HOBt, and salts, simplifying purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved via column chromatography if necessary.

Comparative Analysis

FeaturePathway A: Acyl Chloride RoutePathway B: EDC/HOBt Coupling Route
Reactivity Very high; acyl chloride is a powerful electrophile.High, but tunable and controlled.
Conditions Harsh (reflux in SOCl₂), requires moisture exclusion.Mild (typically room temperature), tolerant of more functional groups.
Byproducts Gaseous (SO₂, HCl), easy to remove but corrosive.Water-soluble urea, removed by aqueous workup.
Safety SOCl₂ is toxic and corrosive. Reaction generates HCl gas.Reagents are generally less hazardous, though skin sensitization can occur.
Cost Reagents (SOCl₂, NaOH) are inexpensive.Coupling agents (EDC, HOBt) are more expensive.
Ideal Use Case Large-scale synthesis of simple, robust amides.Complex molecules, peptide synthesis, drug discovery where mildness is key. [13]

Conclusion

The synthesis of this compound illustrates the critical principle of carboxylic acid activation in amide bond formation. The acyl chloride route is a powerful, cost-effective method suitable for robust substrates, proceeding through a highly reactive intermediate. In contrast, the EDC/HOBt coupling route offers a mild, versatile, and high-yielding alternative ideal for sensitive and complex molecules, showcasing the elegance of modern synthetic methodology by minimizing side reactions through catalytic additives. The choice between these pathways depends on the specific requirements of the synthesis, including scale, substrate complexity, and economic considerations.

References

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. (URL not available for direct linking)
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Hopemax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Lee, J. H., Kim, J. D., & Chang, J. H. (2009). Synthesis and characterization of novel poly(amide-imide)s containing N-methyl groups. Macromolecular Research, 17(1), 38-43.
  • Williams, A., & Ibrahim, I. T. (1981). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of the American Chemical Society, 103(24), 7090–7095.
  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(43), 9069-9075.
  • JoVE. (2025). Acid Halides to Amides: Aminolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

Sources

characterization of 4-methoxy-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 4-Methoxy-N-methylbenzamide Derivatives For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the synthesis, purification, and detailed . These compounds represent a significant scaffold in medicinal and agrochemical research, serving as crucial intermediates and exhibiting a range of biological activities.[1][2][3] This document provides field-proven protocols and expert insights to facilitate the robust and reliable characterization of this important class of molecules.

Introduction: The Significance of Benzamide Derivatives

Benzamides are a well-established class of compounds in drug discovery, with derivatives being investigated for a wide array of therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[3][4][5] The this compound backbone, in particular, offers a versatile platform for chemical modification. The methoxy group can influence the electronic properties of the molecule, which is valuable for designing drugs with specific target interactions, while the N-methylamide moiety is a common feature in many biologically active compounds.[2] Understanding the precise methods for synthesizing and characterizing these derivatives is fundamental to unlocking their full therapeutic and industrial potential.

Synthesis and Purification Workflows

The reliable synthesis of pure compounds is the bedrock of accurate characterization and biological evaluation. The most common route to N-substituted benzamides is the coupling of a carboxylic acid or its activated derivative with an amine.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (4-methoxybenzoic acid derivative + Methylamine) Activation Carboxylic Acid Activation (e.g., SOCl₂, DCC, HBTU) Start->Activation Step 1 Coupling Amide Bond Formation (Reaction with Amine) Activation->Coupling Step 2 Workup Aqueous Workup (Quenching, Extraction) Coupling->Workup Step 3 Crude Crude Product Isolation (Solvent Evaporation) Workup->Crude Step 4 Purify Purification Method (Recrystallization or Chromatography) Crude->Purify Step 5 Purity Purity Assessment (TLC, HPLC) Purify->Purity Step 6 Pure Pure Product (>95%) Purity->Pure Final Step

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a robust and widely used method for amide synthesis, proceeding through a highly reactive acyl chloride. This method is often high-yielding and proceeds quickly.[6]

Rationale: Conversion of the carboxylic acid to an acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. This step is critical to prevent unwanted side reactions.

  • Amidation: Dissolve the resulting crude 4-methoxybenzoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM. The base is essential to neutralize the HCl byproduct generated during the reaction.[6]

  • Reaction Completion & Workup: Stir the reaction mixture at room temperature for 2-4 hours. Upon completion, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound derivative.

Protocol 2: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like benzamides, assuming a suitable solvent can be found.[7]

Rationale: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities, which are present in smaller amounts, will remain in the solution upon cooling, while the desired compound crystallizes out.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent (or solvent system) in which the crude product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for benzamides include hot water, ethanol, or ethanol/water mixtures.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.[6] Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent before characterization.

Analytical Characterization Protocols

A combination of spectroscopic and chromatographic techniques is required for the unambiguous structural elucidation and purity assessment of the synthesized derivatives.

Characterization Workflow Diagram

G cluster_workflow Characterization Workflow Input Purified Product TLC 1. Purity Check (TLC/HPLC) Input->TLC MS 2. Molecular Weight (Mass Spectrometry) TLC->MS NMR 3. Structural Elucidation (¹H & ¹³C NMR) MS->NMR IR 4. Functional Groups (IR Spectroscopy) NMR->IR Xray 5. 3D Structure (Optional) (X-ray Crystallography) IR->Xray Output Fully Characterized Compound Xray->Output G cluster_pathway Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., Kinase, HDAC) Product Product (Cell Proliferation, Inflammation) Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this important intermediate. Here, we address common challenges and frequently asked questions with in-depth scientific explanations and actionable protocols to enhance your experimental success.

Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low to No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials (4-methoxybenzoic acid and/or methylamine).

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Activation of Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is the crucial first step. Insufficient activation will lead to poor conversion.

    • Solution 1 (Acid Chloride Method): Ensure the complete conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride should be monitored until gas evolution (SO₂ and HCl) ceases. Using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[1][2] It is critical to remove any excess SOCl₂ under reduced pressure before adding the amine, as it can react with the amine.[3]

    • Solution 2 (Coupling Reagents): The choice and amount of coupling reagent are critical.[4] For sterically unhindered substrates like 4-methoxybenzoic acid, standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are generally effective.[5][6][7] Ensure you are using at least stoichiometric amounts of the coupling reagent.

  • Amine Deactivation: Methylamine is a basic nucleophile. In the presence of the acidic 4-methoxybenzoic acid, an acid-base reaction can occur, forming the non-nucleophilic methylammonium salt.[4][7]

    • Solution: When using coupling reagents, the amine should be added after the carboxylic acid has been activated. If using the acid chloride method, the HCl generated during the reaction will protonate the methylamine. Therefore, at least two equivalents of methylamine or one equivalent of methylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) should be used.[8]

  • Hydrolysis of Activated Intermediates: Both 4-methoxybenzoyl chloride and activated esters (e.g., from EDC/HOBt) are highly susceptible to hydrolysis.[4][9]

    • Solution: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • NMR or LC-MS analysis of the crude product shows multiple unexpected peaks.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

  • Unreacted 4-methoxybenzoic acid: This is a common impurity if the reaction has not gone to completion.

    • Solution: Most of the unreacted acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the work-up. The carboxylate salt formed is water-soluble and will be extracted into the aqueous phase.

  • Formation of N-acylurea byproduct (with carbodiimide reagents): When using carbodiimides like Dicyclohexylcarbodiimide (DCC) or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity.[5][7]

    • Solution: The addition of HOBt or HOAt minimizes this side reaction by rapidly converting the O-acylisourea to the corresponding active ester.[5][6] While the urea byproduct from DCC (dicyclohexylurea) is poorly soluble and can often be filtered off, the urea from EDC is water-soluble and can be removed with an aqueous wash.[5][6]

  • Diacylation of Methylamine: If using an excess of 4-methoxybenzoyl chloride, it is possible to form the diacylated product, (4-methoxybenzoyl)₂NMe.

    • Solution: Use a slight excess of methylamine or add the 4-methoxybenzoyl chloride solution dropwise to the methylamine solution to ensure the amine is always in excess.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

The "best" method depends on the scale of the reaction, available reagents, and desired purity.

  • Schotten-Baumann Reaction (Acid Chloride Method): This is a robust and often high-yielding method, particularly for larger-scale synthesis. It involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with methylamine in the presence of a base.[3][10] This method is generally cost-effective.

  • Amide Coupling Reagents: This approach is very common in research and medicinal chemistry settings. Reagents like HATU, HBTU, or EDC/HOBt offer mild reaction conditions and are often very efficient, minimizing side reactions.[5][6][11] HATU is particularly effective for challenging couplings but is also more expensive.[11][12]

Q2: What is the role of additives like HOBt and DMAP?

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt acts as a relay agent. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester. This active ester is less prone to side reactions like N-acylurea formation and racemization (if the carboxylic acid were chiral) but is still highly reactive towards the amine.[5][6][13]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. In some cases, a catalytic amount of DMAP can be used to accelerate the reaction, especially with less reactive amines. It functions by forming a highly reactive acylpyridinium intermediate.[14]

Q3: My reaction is very slow. How can I increase the reaction rate?

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate, but be cautious as this can also promote side reactions. Room temperature is often sufficient.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

  • Catalyst: As mentioned, adding a catalytic amount of DMAP can significantly speed up the coupling.[14]

Q4: How should I purify the final product, this compound?

Purification typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH₄Cl).[4] Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

  • Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9] If significant impurities remain, purification by silica gel column chromatography is recommended.

Experimental Protocols

Protocol 1: Synthesis via 4-Methoxybenzoyl Chloride (Schotten-Baumann Conditions)

Step A: Preparation of 4-Methoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).[3]

  • Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours or until gas evolution ceases.[3]

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting 4-methoxybenzoyl chloride can be used directly in the next step.[3]

Step B: Amide Formation

  • In a separate flask, dissolve methylamine (2.1 eq, e.g., as a 40% solution in water or a 2M solution in THF) in an appropriate solvent like dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Dissolve the crude 4-methoxybenzoyl chloride from Step A in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled methylamine solution with vigorous stirring over 15-30 minutes.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Proceed with the aqueous work-up as described in the purification FAQ.

Protocol 2: Synthesis using EDC/HOBt Coupling
  • In a round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as DCM or DMF.

  • Add EDC·HCl (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[15]

  • In a separate container, dissolve methylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), proceed with the aqueous work-up.

Data and Visualization

Table 1: Comparison of Common Coupling Conditions
MethodCoupling ReagentAdditiveBaseTypical YieldAdvantagesDisadvantages
Acid ChlorideSOCl₂DMF (cat.)Methylamine (excess) or TEA>90%Cost-effective, high yieldHarsh reagents, generation of HCl
CarbodiimideEDC·HClHOBtDIPEA/TEA80-95%Mild conditions, water-soluble byproductsPotential for N-acylurea formation
Uronium SaltHATUNoneDIPEA/TEA>95%High efficiency, low side reactions, fastExpensive
Diagrams

EDC_HOBt_Mechanism

References

  • Lee, J., & Jung, H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 28(4), 695-698. Available at: [Link]

  • Yuan, J., & Liu, Y. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Yuan, J., & Liu, Y. (2012). This compound. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]

  • He, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side products and challenges encountered during its synthesis.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: Why is the yield of my this compound unexpectedly low?

Low yields can stem from several factors, primarily incomplete reactions or the formation of side products. The most common synthetic route involves the reaction of 4-methoxybenzoyl chloride with methylamine.[1]

Potential Cause 1: Hydrolysis of the Acyl Chloride

4-Methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis, which converts it back to 4-methoxybenzoic acid. This is a common issue if the reaction is not performed under strictly anhydrous conditions.

  • Evidence: Presence of a significant amount of 4-methoxybenzoic acid in your crude product, detectable by techniques like HPLC or NMR spectroscopy.[2]

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Potential Cause 2: Inefficient Reaction with Methylamine

The reaction between the acyl chloride and methylamine is typically fast.[][4] However, if the methylamine is not available in sufficient concentration or if the reaction conditions are not optimal, the reaction may not go to completion.

  • Evidence: Unreacted 4-methoxybenzoyl chloride or its hydrolysis product in the final mixture.

  • Solution:

    • Use a slight excess of methylamine to drive the reaction to completion.

    • Ensure efficient mixing to maximize contact between the reactants.

    • The reaction is often exothermic; controlling the temperature with an ice bath during the addition of the acyl chloride can prevent side reactions.[]

Q2: I've identified an unexpected peak in my chromatogram. What could it be?

The presence of unexpected peaks often indicates the formation of side products. Understanding the potential side reactions is key to identifying these impurities.

Potential Side Product 1: N,N-diacylated Methylamine (Bis(4-methoxybenzoyl)methylamine)

If the reaction conditions are not carefully controlled, a second molecule of 4-methoxybenzoyl chloride can react with the initially formed this compound.

  • Formation Mechanism: The nitrogen atom of the newly formed amide can act as a nucleophile, especially if there is an excess of the acyl chloride or if the base used is not strong enough to deprotonate the methylammonium salt byproduct effectively.

  • Identification: This byproduct will have a higher molecular weight than the desired product and can be identified using mass spectrometry (MS).

  • Mitigation:

    • Slow, dropwise addition of the 4-methoxybenzoyl chloride to the methylamine solution helps to maintain a low concentration of the acyl chloride, disfavoring the diacylation reaction.[1]

    • Using at least two equivalents of methylamine or another base (like triethylamine or pyridine) can neutralize the HCl byproduct, preventing the protonation of the desired amide and subsequent side reactions.[4][5]

Potential Side Product 2: Unreacted Starting Materials and their Derivatives

  • 4-Methoxybenzoic Acid: As mentioned, this arises from the hydrolysis of 4-methoxybenzoyl chloride.[2]

  • Methylammonium Chloride: This salt is a byproduct of the reaction and is typically removed during the aqueous work-up.

Workflow for Synthesis and Identification of Byproducts

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl Chloride Reaction_Vessel Reaction Vessel (Anhydrous Solvent, Base) 4-Methoxybenzoyl_Chloride->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Desired_Product This compound Reaction_Vessel->Desired_Product Main Reaction Side_Product_1 4-Methoxybenzoic Acid (from Hydrolysis) Reaction_Vessel->Side_Product_1 Side Reaction 1 Side_Product_2 Bis(4-methoxybenzoyl)methylamine (Diacylation) Reaction_Vessel->Side_Product_2 Side Reaction 2 Byproduct_Salt Methylammonium Chloride Reaction_Vessel->Byproduct_Salt

Caption: Synthetic pathway and potential side products.

Q3: My purified product still shows impurities. How can I improve the purification process?

Effective purification is crucial for obtaining high-purity this compound.

Purification Strategy 1: Aqueous Work-up

A standard aqueous work-up is effective for removing many common impurities.

  • Procedure:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted methylamine and any other basic impurities.

    • Wash with a saturated sodium bicarbonate solution to remove acidic impurities like 4-methoxybenzoic acid.

    • Finally, wash with brine to remove residual water.[1]

Purification Strategy 2: Recrystallization or Column Chromatography

For higher purity, recrystallization or column chromatography may be necessary.

  • Recrystallization: this compound is a solid at room temperature.[6] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for recrystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the most common synthetic methods for preparing this compound?

The most prevalent and efficient method is the reaction of an activated carboxylic acid derivative with methylamine.

  • From Acyl Chloride: This is the most common laboratory-scale synthesis. 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The resulting acyl chloride is then reacted with methylamine.[] This method is favored for its high reactivity and generally good yields.[8]

  • From an Ester: this compound can also be synthesized by the aminolysis of a methyl or ethyl ester of 4-methoxybenzoic acid.[9] This reaction typically requires more forcing conditions, such as heating, due to the lower reactivity of esters compared to acyl chlorides.[9][10]

  • Using Coupling Reagents: For more sensitive substrates or when trying to avoid the formation of acyl chlorides, coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU can be used to directly form the amide bond between 4-methoxybenzoic acid and methylamine.[5][11]

Q2: What is the role of the base in the reaction between 4-methoxybenzoyl chloride and methylamine?

A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4] If not neutralized, the HCl will react with the methylamine to form methylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride. This would effectively consume the methylamine and halt the reaction. Typically, two equivalents of methylamine are used: one to act as the nucleophile and the other to act as the base.[5] Alternatively, an external, non-nucleophilic base like triethylamine or pyridine can be added.[12]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential.

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • 4-Methoxybenzoyl Chloride: This is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Methylamine: This is a flammable and corrosive gas or solution with a strong odor. It should be handled in a fume hood.

  • Exothermic Reaction: The reaction between the acyl chloride and methylamine is exothermic.[] It is important to control the rate of addition and to use cooling (e.g., an ice bath) to prevent the reaction from becoming too vigorous.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1]

  • Procedure:

    • Spot a small amount of the starting material (4-methoxybenzoyl chloride or 4-methoxybenzoic acid) on a TLC plate.

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

    • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.

    • Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material and the product.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
This compoundC₉H₁₁NO₂165.19[6][13]
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.59
4-Methoxybenzoic acidC₈H₈O₃152.15[2]
MethylamineCH₅N31.06
Bis(4-methoxybenzoyl)methylamineC₁₇H₁₇NO₄299.32

Troubleshooting Logic Diagram

Start Low Yield or Impurities Detected Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, HPLC) Check_Conditions->Analyze_Crude Hydrolysis Evidence of Hydrolysis? (4-Methoxybenzoic Acid) Analyze_Crude->Hydrolysis Incomplete_Reaction Incomplete Reaction? (Starting Material Present) Analyze_Crude->Incomplete_Reaction Side_Products Unexpected Peaks? (Potential Side Products) Analyze_Crude->Side_Products Hydrolysis->Incomplete_Reaction No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Incomplete_Reaction->Side_Products No Excess_Amine Use Excess Methylamine/ Optimize Mixing Incomplete_Reaction->Excess_Amine Yes Control_Addition Control Reagent Addition Rate/ Use Adequate Base Side_Products->Control_Addition Yes Optimize_Purification Optimize Purification (Work-up, Recrystallization, Chromatography) Side_Products->Optimize_Purification No Anhydrous->Optimize_Purification Excess_Amine->Optimize_Purification Control_Addition->Optimize_Purification End High Purity Product Optimize_Purification->End

Caption: A logical approach to troubleshooting synthesis issues.

References

  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Retrieved from [Link]

  • PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Springer. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • NIH. (2012). This compound. Retrieved from [Link]

  • NIH. This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-N-methylbenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

Navigating the complexities of column chromatography requires a systematic approach to problem-solving. This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format to directly tackle your experimental hurdles.

Q1: My this compound is not moving from the origin (baseline) of the TLC plate, even with a relatively polar solvent system. What should I do?

This common issue indicates that the eluent is not polar enough to displace the compound from the stationary phase.[1] this compound is a moderately polar compound due to the presence of the amide and methoxy groups.[2][3]

Immediate Actions:

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[1] For instance, if you are using a hexane:ethyl acetate system, decrease the hexane-to-ethyl acetate ratio (e.g., from 9:1 to 5:1 or even 1:1).[4]

  • Switch to a Stronger Polar Solvent: If increasing the ethyl acetate concentration is insufficient, consider switching to a more polar solvent system altogether. A mixture of dichloromethane and methanol is a good next step for polar compounds.[1][5] Start with a low percentage of methanol (e.g., 1-5%) and increase as needed.

Underlying Logic: The principle of "like dissolves like" is fundamental in chromatography. To move a polar compound like this compound, a mobile phase with sufficient polarity is required to compete for the binding sites on the polar silica gel stationary phase.

Q2: The separation between my desired product and an impurity is poor. How can I improve the resolution?

Poor resolution is a frequent challenge and can often be rectified by fine-tuning the mobile phase or considering alternative stationary phases.

Optimization Strategies:

  • Fine-Tune Solvent System: If there is some separation, a subtle change in the solvent system's polarity can significantly enhance resolution. Experiment with small, incremental changes in the solvent ratio.

  • Alternative Solvent Systems: Explore different solvent combinations. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide unique selectivity that a binary system cannot.

  • Consider a Different Stationary Phase: While silica gel is the standard, other stationary phases can offer different selectivities. For amides, an amide-based stationary phase can provide enhanced retention and selectivity through specific hydrogen bonding interactions.[6][7][8] Reversed-phase chromatography on a C18 column is another option if the compound and impurities have different hydrophobicities.[9]

Q3: My purified this compound appears as an oil or waxy solid after solvent evaporation, not the expected solid. What is the cause and solution?

This is often due to the presence of residual solvent or impurities that depress the melting point.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum for an extended period.[10]

  • Re-evaluate Purity: The oily nature might indicate the presence of impurities. Re-assess the purity of your combined fractions using an analytical technique like HPLC or NMR spectroscopy.[11] If impurities are detected, further purification may be necessary.

  • Recrystallization: If the compound is of sufficient purity but still oily, recrystallization from a suitable solvent system can often yield a crystalline solid.

Q4: The product is eluting too quickly (high Rf value), resulting in poor separation from non-polar impurities. How can I increase its retention?

A high Rf value signifies that the mobile phase is too polar for the desired separation.

Corrective Measures:

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent.[1] For a hexane:ethyl acetate system, increase the proportion of hexane.

  • Start with a Less Polar Solvent: Begin the elution with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (gradient elution).[10] This will allow for the elution of non-polar impurities first, followed by your target compound.

Logical Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a systematic approach to troubleshooting common column chromatography issues for this compound purification.

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of purifying this compound by column chromatography.

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

Understanding the properties of your compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Chromatography
Molecular Formula C9H11NO2Provides the elemental composition.[2][12]
Molecular Weight 165.19 g/mol Influences diffusion and elution characteristics.[2][12]
Appearance White to yellow solidVisual aid during purification and assessment of purity.[13]
Polarity Moderately PolarDictates the choice of stationary and mobile phases.
Solubility Soluble in methanol, chloroformImportant for sample loading and solvent selection.[3][14]
Q2: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A good starting point for a compound of moderate polarity is a mixture of a non-polar and a polar solvent.

  • Recommended Starting System: A mixture of ethyl acetate and hexanes is a standard and effective choice for compounds of this type.[4][5]

  • Initial Ratio: Begin with a ratio of 10-30% ethyl acetate in hexanes .[5]

  • Optimization: Adjust the ratio based on the initial TLC results to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation on a column.[9]

Q3: What are the common impurities I might encounter, and how do they affect the purification?

The impurities will depend on the synthetic route used to prepare this compound. Common starting materials include p-anisoyl chloride and methylamine.[15]

  • Unreacted Starting Materials: p-Anisoyl chloride (if hydrolyzed to p-anisic acid) is more polar, while unreacted methylamine is highly volatile but can be present as a salt.

  • Byproducts: Side reactions can lead to the formation of other amides or esters, which may have similar polarities to the desired product, making separation more challenging.

Being aware of potential impurities allows for the selection of a chromatographic system that can effectively resolve them from the target compound.

Q4: Should I use dry loading or wet loading for my sample?

The choice between dry and wet loading depends on the solubility of your crude sample in the mobile phase.

  • Wet Loading: If your crude this compound is readily soluble in the initial mobile phase, wet loading is a straightforward option.[16] Dissolve the sample in a minimal amount of the eluent and carefully apply it to the top of the column.[16]

  • Dry Loading: If the sample has poor solubility in the mobile phase, dry loading is recommended.[16] Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[16][17] This powder is then carefully added to the top of the column. Dry loading often leads to better band sharpness and improved separation.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom, or ensure a sintered glass frit is present.[10]
  • Add a 1-2 cm layer of sand.[10]
  • In a separate beaker, create a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[10]
  • Once the silica has settled, add another 1-2 cm layer of sand on top to prevent disturbance of the silica bed during sample loading.[10]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal volume of the initial mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully pipette the solution onto the top layer of sand.
  • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 5-10 times the mass of the crude product), and remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[16] Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial non-polar solvent system.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (gradient elution).[10] This can be done in a stepwise manner or as a continuous gradient.
  • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) into test tubes.[10]

4. Monitoring the Separation:

  • Use Thin-Layer Chromatography (TLC) to monitor the composition of the collected fractions.[10]
  • Spot each fraction (or every few fractions) on a TLC plate, along with a spot of the crude starting material and a pure standard if available.
  • Develop the TLC plate in a suitable solvent system (often the same as or slightly more polar than the elution solvent).
  • Visualize the spots, typically under a UV lamp, as aromatic compounds like this compound are UV active.

5. Isolation of the Purified Compound:

  • Based on the TLC analysis, combine the fractions that contain the pure this compound.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Slurry Pack Silica Gel C Load Sample onto Column A->C B Prepare Sample (Wet or Dry Load) B->C D Elute with Gradient Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for column chromatography purification.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 4, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved January 4, 2026, from [Link]

  • Amaris, C., et al. (2025, August 6). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A. Retrieved January 4, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved January 4, 2026, from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved January 4, 2026, from [Link]

  • Advanced Materials Technology. (n.d.). HALO RP-Amide Columns. Retrieved January 4, 2026, from [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved January 4, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 4, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 4, 2026, from [Link]

  • Teledyne LABS. (2025, February 27). Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube. Retrieved January 4, 2026, from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
  • Chemsrc. (2025, August 27). Benzamide,4-methoxy-N-methyl-. Retrieved January 4, 2026, from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound.
  • Electronic Supplementary Information Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. (n.d.). Retrieved January 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved January 4, 2026, from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved January 4, 2026, from [Link]

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Technical Support Center: Recrystallization of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the recrystallization of this compound. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a deeper understanding of the crystallization process.

Quick Reference Data: this compound

Before troubleshooting, it's essential to know the physical properties of the target compound. These values are critical for selecting appropriate solvents and conditions.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [2]
AppearanceCrystalline solid[3][4]
Boiling Point322.7°C at 760 mmHg[2]
LogP1.44570[2]
PolarityModerately PolarInferred from structure

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in the chosen solvent, even with heating. What's wrong?

A1: This issue typically points to an inappropriate solvent choice or insufficient solvent volume. This compound is a moderately polar compound, featuring a polar amide group and a methoxy group, balanced by a nonpolar benzene ring.

  • Causality: A solvent must have sufficient polarity to interact with the polar functionalities of your compound to overcome the crystal lattice energy. If the solvent is too nonpolar (e.g., hexane, toluene), it will not effectively solvate the amide and methoxy groups.

  • Troubleshooting Steps:

    • Increase Solvent Volume: First, ensure you are using an adequate amount of solvent. Add the solvent in small portions to the boiling solution until the solid dissolves. The goal is to create a saturated solution at the solvent's boiling point. Using a large excess of solvent will result in poor or no yield upon cooling.[5]

    • Re-evaluate Solvent Choice: If the compound remains insoluble even with a reasonable volume of boiling solvent, the solvent is likely too nonpolar. You should select a more polar solvent. For amides, polar protic solvents like ethanol or methanol are often excellent starting points.[6] Mixed solvent systems can also be effective.[7]

    • Check for Insoluble Impurities: If a significant portion of the material dissolves but a small amount remains, you may have insoluble impurities. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool.[8]

Q2: I've successfully dissolved my compound, but the solution is colored. How do I remove the color?

A2: Colored impurities are common and are typically large, conjugated organic molecules. They can often be removed by adsorption onto activated carbon.

  • Mechanism: Activated carbon has a high surface area with a network of pores, which effectively adsorbs large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

  • Protocol: Decolorization with Activated Carbon

    • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the carbon is added.

    • Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Using too much carbon can lead to the adsorption of your product, significantly reducing the yield.[9]

    • Bring the solution back to a gentle boil for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the carbon.[10] The filtration apparatus should be pre-heated to prevent premature crystallization in the funnel.[8][11]

    • The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps.

Troubleshooting Guide: Crystallization & Isolation Issues

This section addresses problems that occur after the dissolution stage. The following diagram illustrates a typical troubleshooting workflow.

G start Hot, Saturated Solution Prepared cool Cool Solution Slowly to Room Temp, then Ice Bath start->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes scratch 1. Scratch Inner Wall of Flask no_crystals->scratch seed 2. Add a Seed Crystal scratch->seed reduce_solvent 3. Reduce Solvent Volume (Boil Off Excess) seed->reduce_solvent re_cool Re-cool Slowly reduce_solvent->re_cool re_cool->cool check_form What is the Form of the Solid? yes_crystals->check_form oil Liquid Droplets (Oiling Out) check_form->oil Oil fine_powder Fine Powder (Crashed Out) check_form->fine_powder Powder good_crystals Well-formed Crystals check_form->good_crystals Crystals reheat Reheat to Dissolve oil->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent add_solvent->cool reheat_powder Reheat to Dissolve fine_powder->reheat_powder add_more_solvent Add 10-20% More Solvent reheat_powder->add_more_solvent add_more_solvent->cool isolate Isolate via Vacuum Filtration good_crystals->isolate wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry to Constant Weight wash->dry end Pure Product dry->end

Caption: Troubleshooting workflow for recrystallization.

Q3: My solution has cooled, but no crystals have formed. What should I do?

A3: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This could be due to using too much solvent or the inherent difficulty of nucleation (the initial formation of a crystal seed).

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[9] The microscopic scratches on the glass provide a nucleation site for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed crystal" acts as a template for further crystal growth.[9]

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration of your compound. Then, allow the solution to cool slowly again.[9]

    • Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.[11]

Q4: Instead of crystals, an oil is forming in my flask. How do I fix this "oiling out"?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[9] This is problematic because impurities are often more soluble in the oily product than in the solvent, leading to poor purification.

  • Causes and Solutions:

    • High Impurity Level: A significant amount of impurity can depress the melting point of your compound.

    • Cooling Too Rapidly: If the solution is cooled too quickly, the saturation point may be reached at a temperature that is still above the compound's melting point.

    • Inappropriate Solvent: The boiling point of the solvent may be too high.

  • Troubleshooting Protocol:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (for a single solvent system) or more of the "good" solvent (the one in which the compound is more soluble, for a mixed-solvent system). This keeps the compound in solution to a lower temperature before it precipitates.[9]

    • Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a beaker of hot water and allowing both to cool together) can promote slow crystal growth and prevent oiling out.[8]

Q5: My yield of this compound is very low. What went wrong?

A5: A low yield is a common and frustrating issue. It can stem from several procedural errors during the recrystallization process.

  • Potential Causes:

    • Using Too Much Solvent: This is the most frequent cause. The minimum amount of boiling solvent should be used to dissolve the crude product. Any excess will retain a significant portion of your product in the "mother liquor" after cooling.[5]

    • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the filtered impurities. Ensure your funnel and receiving flask are pre-heated.[8][11]

    • Washing with Room Temperature Solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified crystals.[5]

    • Incomplete Crystallization: Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize the precipitation of the solid.[11]

Solvent Selection Guide

The choice of solvent is the most critical parameter for successful recrystallization.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventPolarityBoiling Point (°C)Suitability for this compoundComments
WaterHigh100Poor (as single solvent)Sparingly soluble even at elevated temperatures.[11] Can be used as an anti-solvent with ethanol.
EthanolHigh78Excellent Good differential solubility. Often used for recrystallizing amides.[6][13]
MethanolHigh65Good Similar to ethanol but lower boiling point makes it easier to remove during drying. A successful recrystallization from methanol has been reported.[4]
AcetoneMedium56Fair to Good May be a good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[6]
Ethyl AcetateMedium77FairMay work, but solubility might be too high at room temperature.
DichloromethaneLow-Medium40PoorLikely to dissolve the compound too well at room temperature. Low boiling point is problematic.
HexaneLow69PoorToo nonpolar to dissolve the moderately polar amide.

Recommended Starting Point: A single-solvent recrystallization with Ethanol or a two-solvent system of Ethanol/Water . In a two-solvent system, dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[7][10]

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Retrieved from [Link]

  • ChemSrc. (n.d.). Benzamide,4-methoxy-N-methyl-. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Zhang, Y., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E, E70, o793. Retrieved from [Link]

  • Yuan, J., & Liu, Y. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E, 68, o647. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346031, this compound. PubChem. Retrieved from [Link].

  • ChemSrc. (n.d.). Benzamide,4-methoxy-N-methyl-. Retrieved from [Link].

  • Yuan, J., & Liu, Y. (2012). This compound. ResearchGate. Retrieved from [Link].

  • ChemSrc. (2024). Benzamide,4-methoxy-N-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield for this compound is consistently low. What are the most common culprits and how can I address them?

Low yield is a frequent challenge in amide bond formation. The root cause often falls into one of several categories: incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

A. Incomplete Carboxylic Acid Activation:

  • The Problem: The carboxylic acid (4-methoxybenzoic acid) must be converted into a more reactive species to couple with the amine. If the activating agent is old, hydrated, or used in insufficient amounts, this step will be inefficient.[1][2]

  • Solution & Scientific Rationale:

    • Acid Chloride Route: If using thionyl chloride (SOCl₂) or oxalyl chloride to form 4-methoxybenzoyl chloride, ensure the reagent is fresh. A small amount of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction.[3][4] The acid chloride is highly reactive but also moisture-sensitive; it should be used immediately or stored under strictly anhydrous conditions.[5][6]

    • Coupling Agent Route: For reagents like HATU or EDC, ensure they are of high purity and have been stored properly to prevent hydrolysis. Use at least 1.1 equivalents of the coupling reagent to drive the activation to completion.[2] Pre-activating the carboxylic acid by stirring it with the coupling reagent and a base for 15-30 minutes before adding the amine can significantly improve yields.[2]

B. Amine Deactivation or Unavailability:

  • The Problem: Methylamine is a gas and is often used as a solution in a solvent or as its hydrochloride salt (CH₃NH₂·HCl). The free-base form is the active nucleophile. An acid-base reaction between 4-methoxybenzoic acid and methylamine can form a non-nucleophilic ammonium salt.[1] If using the hydrochloride salt, a base is required to liberate the free amine.

  • Solution & Scientific Rationale:

    • Using Methylamine Solution: Add the methylamine solution slowly to the activated carboxylic acid at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Using Methylamine Hydrochloride: You must include at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl salt, and the second neutralizes the acid generated during the coupling reaction.[3]

C. Suboptimal Reaction Conditions:

  • The Problem: The choice of solvent, temperature, and concentration can dramatically impact reaction rates and outcomes.

  • Solution & Scientific Rationale:

    • Solvent: Use anhydrous polar aprotic solvents like DMF, dichloromethane (DCM), or acetonitrile.[1][7] The presence of water can hydrolyze the activated intermediate back to the carboxylic acid, killing the reaction.[1]

    • Temperature: While many couplings proceed well at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating.[3][8] Conversely, running the reaction at a lower temperature (0 °C to room temperature) can minimize side reactions.[1]

    • Concentration: If the reaction is sluggish, increasing the concentration can help, as amide bond formation is a bimolecular reaction.

Q2: I'm seeing multiple spots on my TLC plate besides my product. What are the likely side reactions?

Side product formation is a key indicator that your reaction conditions need refinement.

  • Unreacted Starting Material: The most common "impurity." This points to issues discussed in Q1.

  • Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the amine is not added promptly or is not sufficiently nucleophilic. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) traps the active ester as an HOBt-ester, preventing this side reaction and also reducing racemization if chiral centers are present.[9][10][11][12]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of 4-methoxybenzoic acid to form the corresponding anhydride.[13] While the anhydride is still reactive towards the amine, this consumes an extra equivalent of your starting material unnecessarily.

Q3: How do I choose between the acid chloride method and a direct coupling agent like HATU or EDC/HOBt?

The choice of methodology depends on the scale of your reaction, the sensitivity of your substrates, and cost considerations.

FeatureAcid Chloride MethodEDC/HOBt CouplingHATU Coupling
Reactivity Very high. Good for unreactive amines.Good. Broadly applicable.Very high. Excellent for hindered substrates.
Conditions Can be harsh (SOCl₂). Generates HCl.[3]Mild. Tolerates more functional groups.Mild. Fast reaction rates.[7][14]
Byproducts HCl, SO₂ (if using SOCl₂).Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl urea (water-soluble).Tetramethylurea (water-soluble).[7]
Cost Generally lower cost for bulk synthesis.Moderate cost.Higher cost, often used for complex or late-stage syntheses.
Key Advantage Cost-effective and powerful.Good balance of reactivity and mildness. Water-soluble byproduct is easy to remove.High efficiency, low racemization, and fast kinetics.[15]

Recommendation: For routine, large-scale synthesis of this compound, the acid chloride route is often preferred for its cost-effectiveness. For smaller-scale, discovery, or process optimization settings where yield and purity are paramount, HATU offers superior performance.[15] EDC/HOBt is an excellent, reliable workhorse for general-purpose amide synthesis.[10]

Q4: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) for this system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Analysis: Spot the starting material (4-methoxybenzoic acid), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). As the reaction proceeds, you will see the spot for the starting acid diminish and a new, typically less polar spot for the this compound product appear. The reaction is complete when the starting acid spot is no longer visible.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding anhydrous conditions, will maximize your chances of success.

Protocol A: Synthesis via 4-Methoxybenzoyl Chloride

Step 1: Formation of 4-Methoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.[3][4]

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting 4-methoxybenzoyl chloride is a yellow solid or oil and should be used immediately without further purification.[4][16]

Step 2: Amide Formation

  • Dissolve methylamine hydrochloride (1.2 eq) in anhydrous DCM in a separate flask.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the amine solution and stir for 10 minutes at room temperature.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography.

Protocol B: Synthesis via HATU Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.[2][7]

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the acid. You should observe the formation of the OAt-active ester.[7][14]

  • In a separate vial, dissolve methylamine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (1.2 eq).

  • Add the methylamine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and other water-soluble byproducts like tetramethylurea.[7]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify as described in Protocol A, Step 3.

Part 3: Visualization of Workflows & Mechanisms

A clear visual representation of the processes can greatly aid in understanding and execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SM Starting Materials (4-Methoxybenzoic Acid, Amine) Setup Combine Reagents (Anhydrous, Inert Atm.) SM->Setup Reagents Coupling Reagents & Solvents Reagents->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Stir at RT Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Purification (Chromatography / Recrystallization) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Pure Product HATU_Mechanism Acid R-COOH (4-Methoxybenzoic Acid) Carboxylate R-COO⁻ Acid->Carboxylate Base Base (DIPEA) Base->Acid Deprotonation HATU HATU Carboxylate->HATU Attack Isouronium O-acyl(tetramethyl)isouronium salt (Unstable) HATU->Isouronium OAt_ester OAt-active ester Isouronium->OAt_ester OAt⁻ attack Urea Tetramethylurea (Byproduct) Isouronium->Urea Amine R'-NH₂ (Methylamine) OAt_ester->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: Mechanism of HATU-mediated amide coupling. [7][14][15]

EDC_Mechanism Acid R-COOH (4-Methoxybenzoic Acid) EDC EDC Acid->EDC Attack O_acylisourea O-acylisourea (Active Intermediate) EDC->O_acylisourea HOBt HOBt O_acylisourea->HOBt Trapping EDU EDU (Byproduct) O_acylisourea->EDU Release HOBt_ester HOBt-active ester HOBt->HOBt_ester Amine R'-NH₂ (Methylamine) HOBt_ester->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: Mechanism of EDC/HOBt-mediated amide coupling. [9][17]

Part 4: References

  • HATU coupling. . [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]

  • Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • This compound. PMC - NIH. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF - ResearchGate. [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • This compound | C9H11NO2 | CID 346031. PubChem - NIH. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

Sources

Technical Support Center: N-Methylation of 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, efficient, and reproducible. Our approach is grounded in mechanistic principles to explain the causality behind our recommendations.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the N-methylation of 4-methoxybenzamide, presented in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: I've set up my N-methylation reaction of 4-methoxybenzamide, but upon analysis (TLC/LC-MS), I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that typically points to insufficient reactivity of the chosen reagents or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis and Solutions:

  • Inadequate Deprotonation of the Amide N-H Bond: The N-H bond of an amide is not strongly acidic (pKa in DMSO is ~21.5), and therefore requires a sufficiently strong base for deprotonation to form the reactive amidate anion.

    • Troubleshooting:

      • Base Selection: If you are using a weak base such as K₂CO₃, it may not be strong enough. Consider switching to a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃). Optimization experiments have shown Cs₂CO₃ to be highly effective in similar N-alkylation reactions.[1]

      • Solvent Choice: The choice of solvent can significantly impact the effectiveness of the base. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, increasing its reactivity. Toluene is also a common choice, particularly at higher temperatures.[1]

  • Low Reactivity of the Methylating Agent: Not all methylating agents are created equal. Their reactivity varies, and a less reactive agent may require more forcing conditions.

    • Troubleshooting:

      • Agent Comparison: If you are using a less reactive agent like dimethyl carbonate, consider switching to a more potent one such as methyl iodide (MeI) or dimethyl sulfate (DMS). However, be mindful of the increased toxicity and potential for over-methylation with these more reactive agents.[2][3] Safer alternatives like phenyl trimethylammonium iodide (PhMe₃NI) have also been shown to be highly effective.[1][2]

      • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. If you are running the reaction at room temperature, consider heating it. For many N-methylation protocols, temperatures between 60°C and 130°C are common.[4][5]

  • Catalyst Inactivity (for catalytic methods): If you are employing a catalytic system (e.g., using a transition metal catalyst), the catalyst itself may be inactive.

    • Troubleshooting:

      • Catalyst Quality: Ensure the catalyst has not been deactivated by exposure to air or moisture, especially if it's air-sensitive.

      • Reaction Atmosphere: Some catalytic reactions require an inert atmosphere. Purging the reaction vessel with argon or nitrogen before adding reagents can be crucial.[4]

Issue 2: Poor Selectivity - Formation of O-Methylated Byproduct

Question: My reaction is producing a significant amount of the isomeric O-methylated product (N-(4-methoxybenzoyl)methanimidate). How can I improve the N-selectivity?

Answer:

The selective N- versus O-alkylation of amides is a classic challenge in organic synthesis and is highly dependent on the reaction conditions.[5] The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

Understanding the N- vs. O-Alkylation Dichotomy:

The outcome of the alkylation is governed by the principles of hard and soft acid-base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Harder electrophiles tend to react at the harder oxygen center, while softer electrophiles favor the softer nitrogen center.

Strategies to Enhance N-Selectivity:

  • Choice of Methylating Agent and Counter-ion:

    • Mechanism Insight: The nature of the methylating agent is crucial. For instance, direct methylation with methyl iodide can lead to significant amounts of the O-methylated byproduct.[5]

    • Recommended Action: Employing a two-step, one-pot procedure involving silylation can ensure N-selectivity. In this method, the amide is first treated with a silylating agent like HMDS, followed by reaction with chloromethyldimethylsilyl chloride. This forms a cyclic intermediate that rearranges to give the N-methylated product upon treatment with a fluoride source like potassium fluoride.[5] This approach has been shown to yield very low levels of the O-alkylated isomer (<0.01% w/w).[5]

  • Solvent Effects:

    • Mechanism Insight: The solvent can influence the site of alkylation. Protic solvents can solvate the oxygen atom of the amidate, hindering O-alkylation and thus favoring N-alkylation. However, aprotic solvents are more commonly used for other practical reasons.

Issue 3: Over-methylation - Formation of the Di-methylated Product

Question: I am successfully forming the desired N-methyl-4-methoxybenzamide, but I am also getting a significant amount of the di-methylated product. How can I achieve monomethylation?

Answer:

The tendency of primary amides to undergo over-alkylation is a significant challenge.[2] The mono-alkylated product can be more reactive than the starting material under certain conditions.[4]

Strategies for Monoselective N-Methylation:

  • Stoichiometry and Reagent Addition:

    • Control the Limiting Reagent: Use a stoichiometric amount of the methylating agent or a slight excess of the 4-methoxybenzamide.[4]

    • Slow Addition: Add the methylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the methylating agent, disfavoring the second methylation event.[4]

  • Use of Specialized Reagents:

    • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been demonstrated to be an excellent reagent for achieving monoselective N-methylation of amides.[1][2] This method is characterized by high yields and excellent monoselectivity, even when forcing conditions are applied.[1]

Workflow for Troubleshooting Over-methylation

Caption: Troubleshooting workflow for addressing over-methylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the safest and most effective methylating agents to use for the N-methylation of 4-methoxybenzamide?

A1: While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic and carcinogenic.[2][3] For a safer and highly effective alternative, consider using phenyl trimethylammonium iodide (PhMe₃NI). It is a solid, easy-to-handle reagent that provides excellent monoselectivity and high yields for the N-methylation of amides.[1][2] Another approach is to use methanol in the presence of a suitable catalyst, which is a greener alternative.[6]

Q2: How does the methoxy group in 4-methoxybenzamide affect the N-methylation reaction?

A2: The methoxy group at the para-position is an electron-donating group. This increases the electron density on the aromatic ring and can have a modest electronic effect on the amide functionality. Generally, electron-donating groups are well-tolerated in N-alkylation reactions and can sometimes lead to slightly higher yields compared to electron-withdrawing groups.[6] The presence of the methoxy group does not typically introduce any specific side reactions under standard N-methylation conditions.

Q3: My purification by column chromatography is difficult. The product and starting material are co-eluting. What can I do?

A3: Co-elution is a common problem when the polarity of the product and starting material are very similar.

  • Optimize the Reaction: The best solution is to optimize the reaction to drive it to completion, thus minimizing the amount of starting material in the crude product.[4]

  • Chromatography System: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture might improve separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.

  • Alternative Purification: If chromatography is consistently failing, consider recrystallization as an alternative purification method.

Q4: Can I use reductive amination for the N-methylation of 4-methoxybenzamide?

A4: Yes, reductive amination is a viable method. This typically involves a two-step process where the amide is first reacted with formaldehyde to form an N-methylol intermediate. This intermediate is then reduced to the N-methyl amide.[7] A common reducing agent for this transformation is sodium cyanoborohydride in trifluoroacetic acid.[7] This method is generally mild and can be performed at room temperature.[7]

Section 3: Experimental Protocols

Protocol 1: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol is adapted from the work of Schnürch and co-workers and is recommended for its high monoselectivity and the use of a safer methylating agent.[1]

Materials:

  • 4-methoxybenzamide

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vial, add 4-methoxybenzamide (1.0 eq.), PhMe₃NI (1.5 eq.), and Cs₂CO₃ (2.0 eq.).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.2-0.5 M).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add deionized water (e.g., 2 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

protocol_1_workflow reagents 1. Combine Reactants: 4-methoxybenzamide, PhMe3NI, Cs2CO3 inert_atmosphere 2. Purge with Argon reagents->inert_atmosphere add_solvent 3. Add Anhydrous Toluene inert_atmosphere->add_solvent heating 4. Heat at 120°C with Stirring add_solvent->heating monitoring 5. Monitor Reaction (TLC/LC-MS) heating->monitoring workup 6. Aqueous Workup & Extraction monitoring->workup purification 7. Dry, Concentrate & Purify workup->purification product N-methyl-4-methoxybenzamide purification->product

Caption: Step-by-step workflow for monoselective N-methylation.

Protocol 2: N-Selective Methylation via a Silyl Intermediate

This protocol is based on a method that ensures N-selectivity by avoiding direct reaction with a methylating agent.[5]

Materials:

  • 4-methoxybenzamide

  • Hexamethyldisilazane (HMDS)

  • Chloromethyldimethylsilyl chloride

  • Potassium fluoride (KF)

  • Acetonitrile (anhydrous)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 4-methoxybenzamide (1.0 eq.) in a suitable solvent.

  • Add HMDS and heat to activate the amide.

  • Cool the reaction mixture and add chloromethyldimethylsilyl chloride.

  • Stir the reaction to allow for the formation of the cyclic penta-coordinate silicon intermediate.

  • Add potassium fluoride to the mixture to induce the Chapman-type rearrangement and desilylation.

  • Monitor the reaction for the formation of the N-methylated product.

  • Perform an appropriate aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Section 4: Data Summary

Table 1: Comparison of N-Methylation Methods for Amides

MethodMethylating AgentBaseSolventTemp. (°C)Key AdvantagesPotential ChallengesReference
Quaternary Salt PhMe₃NICs₂CO₃Toluene120High monoselectivity, safer reagentHigher cost of reagent[1]
Direct Alkylation MeINaHDMFRT - 60Readily available reagentsPoor N/O selectivity, toxicity[5]
Reductive Amination HCHO / NaCNBH₃-TFARTMild conditionsStoichiometric waste[7]
Silyl Intermediate (ClCH₂)Me₂SiClHMDS / KFACNVariousExcellent N-selectivityMulti-step one-pot procedure[5]
Catalytic MethanolKOHToluene130Green methyl sourceRequires specific catalyst[4]

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]

  • Basha, A., Orlando, J., & Weinreb, S. M. (1977). N-METHYLATION OF AMIDES AND RELATED COMPOUNDS BY REDUCTION OF METHYLOLS. Synthetic Communications, 7(8), 549-552. [Link]

  • A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. (2025). [Link]

  • Studley, J. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. [Link]

Sources

preventing decomposition of 4-methoxy-N-methylbenzamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-N-methylbenzamide

Welcome to the dedicated technical support guide for handling this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent and may encounter stability challenges during its application in chemical reactions. Here, we address common issues related to its decomposition, offering troubleshooting advice and preventative protocols to ensure the integrity of your experiments and the purity of your products.

Our approach is grounded in mechanistic understanding and validated through empirical data, aiming to provide you with a reliable and authoritative guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is most frequently attributed to two primary pathways: hydrolysis of the amide bond and cleavage of the methyl ether.

  • Amide Hydrolysis: This is typically catalyzed by the presence of strong acids or bases, particularly at elevated temperatures. The reaction yields 4-methoxybenzoic acid and methylamine. The presence of water is a critical factor in this degradation pathway.

  • Ether Cleavage: The methoxy group is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr, HI) at high temperatures, leading to the formation of 4-hydroxy-N-methylbenzamide.

Q2: My reaction mixture is turning yellow/brown. Is this related to the decomposition of this compound?

A2: Yes, a color change to yellow or brown is a common indicator of decomposition. This is often due to the formation of phenolic impurities, such as 4-hydroxy-N-methylbenzamide, which can be susceptible to oxidation, leading to colored byproducts. It is crucial to monitor your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the formation of these impurities.

Q3: Can the choice of solvent influence the stability of this compound?

A3: Absolutely. Protic solvents, especially in the presence of acidic or basic catalysts, can facilitate the hydrolysis of the amide bond. Whenever possible, opt for aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN), particularly when working with reagents that are sensitive to moisture or can promote hydrolysis.

Q4: Are there any specific reagents that are known to be incompatible with this compound?

A4: Strong acids and bases should be used with caution. Additionally, strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the amide functionality. While not a decomposition in the traditional sense, it is an unwanted side reaction if the integrity of the amide is desired. Careful consideration of all reagents and their potential interactions with the amide and ether functionalities is essential for reaction planning.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to the decomposition of this compound.

Observed Issue Potential Cause Recommended Action
Low yield of desired product and presence of 4-methoxybenzoic acid in crude NMR/LC-MS. Amide hydrolysis due to acidic or basic conditions, or presence of water.1. Ensure all reagents and solvents are anhydrous. 2. If acidic or basic conditions are required, consider running the reaction at a lower temperature. 3. Use a non-nucleophilic base if a base is required.
Formation of 4-hydroxy-N-methylbenzamide. Cleavage of the methyl ether by a strong Lewis or protic acid.1. Substitute the strong acid with a milder alternative if possible. 2. If a strong Lewis acid is necessary, use the minimum stoichiometric amount required and maintain a low reaction temperature.
Complex mixture of byproducts and discoloration of the reaction mixture. Multiple degradation pathways occurring, possibly due to high reaction temperatures or prolonged reaction times.1. Optimize the reaction temperature and time. Monitor the reaction progress closely to avoid prolonged heating. 2. Consider the use of a protective group for the amide if it is not the reactive site.

Preventative Protocols & Methodologies

To proactively mitigate the risk of decomposition, we recommend the following validated protocols.

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a cool, dry, and dark place. A desiccator or a glove box is recommended for long-term storage to prevent moisture absorption.

  • Handling: When weighing and transferring the reagent, minimize its exposure to atmospheric moisture. Use of an inert atmosphere (e.g., nitrogen or argon) is advisable for sensitive reactions.

Protocol 2: Recommended Reaction Conditions for Amide Stability

This protocol outlines a general procedure for a reaction where the stability of the this compound moiety is critical.

Objective: To perform a reaction (e.g., aromatic substitution) while preserving the integrity of the amide and methoxy groups.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DCM)

  • Reaction-specific reagents (dried and purified)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glove box

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: Dissolve this compound in the chosen anhydrous solvent. Add other reagents sequentially at a controlled temperature (e.g., 0 °C or room temperature).

  • Temperature Control: Maintain the reaction at the lowest effective temperature to minimize thermal degradation.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS at regular intervals. Look for the appearance of spots corresponding to 4-methoxybenzoic acid or 4-hydroxy-N-methylbenzamide.

  • Work-up: Upon completion, perform an aqueous work-up using pre-chilled solutions to minimize hydrolysis during extraction.

  • Purification: Purify the product promptly using flash column chromatography with a non-protic eluent system if possible.

Visualizing Decomposition Pathways

The following diagrams illustrate the key degradation pathways of this compound.

DecompositionPathways cluster_hydrolysis Amide Hydrolysis cluster_ether_cleavage Ether Cleavage 4-methoxy-N-methylbenzamide_H This compound 4-methoxybenzoic_acid 4-methoxybenzoic acid 4-methoxy-N-methylbenzamide_H->4-methoxybenzoic_acid H+ or OH- / H2O methylamine methylamine 4-methoxy-N-methylbenzamide_H->methylamine H+ or OH- / H2O 4-methoxy-N-methylbenzamide_E This compound 4-hydroxy-N-methylbenzamide 4-hydroxy-N-methylbenzamide 4-methoxy-N-methylbenzamide_E->4-hydroxy-N-methylbenzamide Strong Lewis/Protic Acid

Caption: Major decomposition pathways of this compound.

Logical Workflow for Troubleshooting

This workflow provides a step-by-step logical guide for identifying and resolving decomposition issues.

TroubleshootingWorkflow start Decomposition Suspected check_analytical Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_analytical hydrolysis_product 4-methoxybenzoic acid detected? check_analytical->hydrolysis_product ether_cleavage_product 4-hydroxy-N-methylbenzamide detected? hydrolysis_product->ether_cleavage_product No address_hydrolysis Implement Protocol 2: - Use anhydrous conditions - Lower reaction temperature - Use non-nucleophilic base hydrolysis_product->address_hydrolysis Yes address_ether_cleavage Implement Protocol Modification: - Use milder acid - Lower reaction temperature - Stoichiometric control of acid ether_cleavage_product->address_ether_cleavage Yes other_byproducts Other byproducts observed ether_cleavage_product->other_byproducts No end Problem Resolved address_hydrolysis->end address_ether_cleavage->end address_other Re-evaluate reaction conditions: - Check for side reactions of other reagents - Optimize temperature and reaction time other_byproducts->address_other Yes other_byproducts->end No address_other->end

Caption: A logical workflow for troubleshooting decomposition issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

Technical Support Center: Scaling Up 4-Methoxy-N-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its production. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is the acylation of methylamine with 4-methoxybenzoyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution that is robust, high-yielding, and relatively straightforward to scale.[2][3][4][5] The reaction involves a biphasic system (typically an organic solvent like dichloromethane and water) where a base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][4][6]

Q2: What are the critical safety considerations for this synthesis?

A2: The primary hazards are associated with the starting materials. 4-Methoxybenzoyl chloride is corrosive and reacts exothermically with water (including moisture in the air) to release irritating hydrogen chloride gas.[7][8][9] Methylamine is a flammable and corrosive gas or liquid. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and have immediate access to an eyewash station and safety shower.[10][11][12] When scaling up, the exothermic nature of the reaction requires careful temperature control to prevent runaways.[7][13]

Q3: What are the expected yields for this reaction?

A3: Under optimized Schotten-Baumann conditions, yields are typically high, often in the range of 70-95%.[14] However, yields can be significantly impacted by factors such as reagent quality, reaction temperature, mixing efficiency, and the work-up procedure.

Q4: How is the final product typically purified?

A4: The most common purification method is recrystallization.[14] A suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) can be used to obtain high-purity crystalline this compound.[15][16][17] If the crude product contains acidic impurities like 4-methoxybenzoic acid, a preliminary wash with a dilute aqueous base (e.g., sodium bicarbonate solution) during the work-up is highly effective.[14][18]

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during synthesis and scale-up.

Problem Area 1: Low Reaction Yield

Q: My yield is significantly lower than expected, especially after scaling up. What are the likely causes?

A: Low yields can often be traced back to several key factors, which become more pronounced at a larger scale:

  • Hydrolysis of 4-Methoxybenzoyl Chloride: This is the most common side reaction. 4-Methoxybenzoyl chloride readily reacts with water to form the unreactive 4-methoxybenzoic acid.[6][14][18]

    • Cause: Using wet reagents or solvents, exposure to atmospheric moisture, or inefficient mixing that allows the acid chloride to react with the aqueous base before reacting with methylamine.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Crucially, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, promoting the desired reaction.[6]

  • Protonation of Methylamine: The HCl generated during the reaction can protonate the methylamine, forming a non-nucleophilic ammonium salt and effectively stopping the reaction.[6]

    • Cause: Insufficient base or slow addition of the base relative to the reaction rate.

    • Solution: Use at least one equivalent of a base (like NaOH or triethylamine) to neutralize the HCl as it forms.[5] Ensure the base is present and available throughout the addition of the acid chloride.

  • Poor Temperature Control: The reaction is exothermic.[7]

    • Cause: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[19] An uncontrolled temperature increase can lead to side reactions and degradation of the product.

    • Solution: Use an ice bath or a reactor with a cooling jacket to maintain a low temperature (typically 0-10 °C) during the addition of 4-methoxybenzoyl chloride.[1] For larger scales, slow, controlled, subsurface addition of the acid chloride is critical for managing the exotherm.

Problem Area 2: Product Purity Issues

Q: My final product is contaminated with a significant amount of 4-methoxybenzoic acid. How can I remove it?

A: The presence of 4-methoxybenzoic acid is a clear indicator of acid chloride hydrolysis.

  • Solution (Work-up): During the aqueous work-up, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[14][18] The acidic benzoic acid derivative will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous layer and be removed.

  • Solution (Prevention): The best approach is prevention. Follow the steps outlined in "Problem Area 1" to minimize hydrolysis during the reaction itself.

Q: I'm observing an unknown impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?

A: This is likely a diacylated or triacylated byproduct, where a second or third molecule of 4-methoxybenzoyl chloride has reacted with the methylamine.

  • Cause: Incorrect stoichiometry, particularly using a large excess of the acid chloride, or localized high concentrations of the acid chloride during addition.

  • Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of methylamine to ensure the complete consumption of the 4-methoxybenzoyl chloride.[18] Add the acid chloride solution slowly and with vigorous stirring to avoid creating areas of high concentration where over-reaction can occur.

Problem Area 3: Physical Product & Crystallization Issues

Q: My product is an oil and refuses to crystallize, even after cooling. What can I do?

A: Oiling out instead of crystallizing is usually due to the presence of impurities that disrupt the crystal lattice formation.

  • Cause: Significant amounts of unreacted starting materials, byproducts (like benzoic acid), or residual solvent.

  • Solution:

    • Purity Check: First, analyze a small sample of the oil by TLC or LCMS to identify the impurities.[18]

    • Additional Purification: If acidic impurities are present, re-dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and perform the aqueous base wash described previously.

    • Solvent Selection: The choice of crystallization solvent is critical. This compound is a polar molecule. Try a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, such as ethyl acetate/hexanes, or methanol/water.[15][16]

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir or sonicate. This can often induce precipitation of a solid.

Section 3: Experimental Protocols & Data

Lab-Scale Synthesis of this compound (Illustrative Protocol)

This protocol describes a typical lab-scale synthesis.

Materials:

ReagentM.W.AmountMolesEquivalents
4-Methoxybenzoyl chloride170.59 g/mol 10.0 g58.6 mmol1.0
Methylamine (40% in H₂O)31.06 g/mol 5.0 mL~65 mmol~1.1
Sodium Hydroxide (NaOH)40.00 g/mol 2.6 g65 mmol1.1
Dichloromethane (DCM)-100 mL--
Water-50 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylamine solution and sodium hydroxide in 50 mL of water.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve 10.0 g of 4-methoxybenzoyl chloride in 100 mL of dichloromethane (DCM).

  • Transfer the 4-methoxybenzoyl chloride solution to a dropping funnel and add it dropwise to the rapidly stirred, cooled methylamine solution over 30 minutes. Maintain the internal temperature below 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot methanol with the slow addition of water until cloudy, then cool).

Section 4: Visual Diagrams & Workflows

General Synthesis Workflow

This diagram outlines the key steps from starting materials to the final, purified product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process Steps MeNH2 Methylamine (aq) Reaction Reaction @ 0-10°C (Schotten-Baumann) MeNH2->Reaction AcidChloride 4-Methoxybenzoyl Chloride in DCM AcidChloride->Reaction Base NaOH (aq) Base->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Quench Drying Drying & Concentration Workup->Drying Purification Recrystallization Drying->Purification Crude Product FinalProduct Pure 4-Methoxy- N-methylbenzamide Purification->FinalProduct

Caption: Overall workflow for this compound synthesis.

Troubleshooting Low Yield

This decision tree helps diagnose the root cause of low product yield.

TroubleshootingYield Start Low Yield Observed CheckPurity Analyze crude product. Is 4-methoxybenzoic acid present? Start->CheckPurity CheckTemp Was the exotherm controlled (<10°C)? CheckPurity->CheckTemp No Hydrolysis Root Cause: Acid Chloride Hydrolysis CheckPurity->Hydrolysis Yes CheckMixing Was stirring vigorous and efficient? CheckTemp->CheckMixing Yes SideReaction Root Cause: Thermal Side Reactions CheckTemp->SideReaction No PoorContact Root Cause: Poor Reactant Contact CheckMixing->PoorContact No Solution1 Solution: - Use anhydrous reagents/solvents - Inert atmosphere - Improve mixing Hydrolysis->Solution1 Solution2 Solution: - Improve cooling efficiency - Slow down reagent addition SideReaction->Solution2 Solution3 Solution: - Increase stir rate - Use appropriate reactor/impeller PoorContact->Solution3

Caption: Decision tree for troubleshooting low yield issues.

References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • ACS Publications. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

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  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

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  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
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  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?. Retrieved from [Link]

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Technical Support Center: Design of Experiments (DoE) for 4-methoxy-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-methylbenzamide. This guide is structured to assist researchers, scientists, and drug development professionals in applying Design of Experiments (DoE) to optimize this crucial amide formation. Here, we address common challenges through a practical, question-and-answer format, grounded in robust scientific principles to enhance reaction efficiency, yield, and purity.

Introduction to DoE in Amide Synthesis

The synthesis of this compound, a key intermediate in various organic syntheses, typically involves the coupling of 4-methoxybenzoic acid (or its activated derivative) with methylamine.[1][2] While the reaction appears straightforward, achieving optimal outcomes requires a nuanced understanding of interacting variables. Traditional "one-factor-at-a-time" (OFAT) optimization is often inefficient and fails to capture the complex interplay between reaction parameters.[3] Design of Experiments (DoE) provides a powerful statistical framework to systematically explore these interactions, leading to a more comprehensive understanding and a robust, optimized process with fewer experimental runs.[4][5]

This guide will walk you through applying DoE principles to troubleshoot and perfect your synthesis.

Section 1: The Foundational Reaction & DoE Workflow

The most common laboratory-scale synthesis involves activating a carboxylic acid to react with an amine.[6] A direct reaction between the carboxylic acid and amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7][8] Therefore, activation is key.

Common Synthetic Route:

  • Activation: 4-methoxybenzoic acid is converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester (using a coupling agent like EDC or HATU).[9][10]

  • Coupling: The activated acid is then reacted with methylamine to form the desired amide, this compound.

Caption: General reaction pathway for this compound synthesis.

Systematic Optimization using a DoE Workflow

A well-structured DoE workflow is essential for efficiently navigating the experimental landscape. The goal is to identify the critical process parameters (CPPs) and their optimal ranges.

DoE_Workflow DoE Workflow for Synthesis Optimization A Define Objective (e.g., Maximize Yield, Minimize Impurities) B Identify Factors & Responses (e.g., Temp, Time, Equivalents) (e.g., Yield %, Purity %) A->B C Select DoE Design (e.g., Factorial, Response Surface) B->C D Execute Experiments (Randomized Run Order) C->D E Data Analysis (Statistical Modeling, ANOVA) D->E E->B Refine Factors F Identify Optimal Conditions (Contour Plots, Prediction Profiler) E->F G Verification Experiments (Confirm Model Predictions) F->G H Optimized Process G->H

Caption: A structured workflow for applying DoE to optimize chemical synthesis.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis and how to resolve them using a DoE approach.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I investigate them with DoE?

A1: Low yield in amide coupling is a common issue that can stem from several root causes.[11] A DoE approach is ideal for efficiently screening these potential causes and their interactions.

Potential Causes:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, used in insufficient amounts, or degraded.[11]

  • Amine Deactivation: A competing acid-base reaction between 4-methoxybenzoic acid and methylamine can form a salt, rendering the amine non-nucleophilic.[9]

  • Hydrolysis: Trace amounts of water in the solvent or reagents can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid.[11]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time play a critical role and can be far from their optimal setpoints.

DoE Strategy for Troubleshooting:

  • Design a Screening Experiment: A fractional factorial design is an excellent starting point to identify which factors have the most significant impact on yield.[4]

  • Select Factors and Levels:

    • Factor A: Coupling Agent Equivalents: (e.g., Low: 1.1 eq, High: 1.5 eq)

    • Factor B: Base Equivalents: (e.g., Low: 1.2 eq, High: 2.0 eq) - A non-nucleophilic base like DIPEA is crucial.[12]

    • Factor C: Temperature: (e.g., Low: 0 °C, High: 25 °C)

    • Factor D: Reaction Time: (e.g., Low: 2 hours, High: 8 hours)

  • Execute and Analyze: Run the experiments in a randomized order to avoid systematic bias. Analyze the results using statistical software to determine the main effects and, importantly, any interactions between factors. For example, you might find that increasing the coupling agent equivalents only improves the yield at a higher temperature. This is an interaction that OFAT methods would miss.[3]

Q2: I'm observing a significant impurity in my final product. How can DoE help me minimize its formation?

A2: Impurity formation is often linked to side reactions that are sensitive to specific process conditions. Response Surface Methodology (RSM), a type of DoE, is particularly effective for this kind of optimization.[13][14]

Potential Side Reactions:

  • Over-activation/Side reactions of the coupling agent: Some coupling reagents can form stable byproducts that are difficult to remove. For instance, the urea byproduct from DCC is notoriously insoluble, while the byproduct from EDC is water-soluble, simplifying workup.[15]

  • Reaction with Solvent: In some cases, particularly at elevated temperatures, the activated intermediate may react with the solvent (e.g., DMF).

DoE Strategy for Purity Optimization (RSM):

  • Identify Critical Factors: From literature or initial screening experiments, select the 2-3 factors that most influence impurity formation (e.g., Temperature, Reagent Equivalents).

  • Design an RSM Experiment: A Central Composite Design (CCD) or Box-Behnken Design (BBD) is ideal. These designs allow for the modeling of curvature in the response surface, which is crucial for finding a true optimum.[13]

  • Define Responses: You will have at least two responses:

    • Response 1: Yield of this compound (%)

    • Response 2: Purity or Area % of Impurity (by HPLC/GC)

  • Analyze and Visualize: After executing the experiments, the data is fitted to a quadratic model. The goal is to find a "sweet spot" where the yield is maximized, and the impurity is minimized. This is often visualized using overlay contour plots, which map the desirable operating region.[16]

Q3: The reaction seems to stall and does not go to completion, even after extended periods. What should I investigate?

A3: A stalling reaction often points to issues with reagent stability, solubility, or insufficient activation energy.

Potential Causes:

  • Poor Solubility: One or more reagents may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Decomposition: The activated intermediate might be unstable under the reaction conditions and decompose over time.

  • Insufficient Energy: The reaction temperature may be too low to overcome the activation energy barrier, especially if the reactants are sterically hindered or electronically deactivated.[17]

DoE Strategy for Investigation:

A factorial design can help diagnose the issue.

  • Select Factors:

    • Factor A: Solvent: (e.g., Level 1: DCM, Level 2: DMF) - Choose solvents with different polarity and boiling points.[18]

    • Factor B: Temperature: (e.g., Low: RT, High: 50 °C)

    • Factor C: Concentration (Molarity): (e.g., Low: 0.1 M, High: 0.5 M)

  • Monitor Over Time: For this problem, the primary response is not just the final yield but the reaction progress over time. You should monitor the disappearance of starting material by an appropriate analytical technique (TLC, HPLC, GC) at several time points for each experimental run.

  • Analysis: The analysis will reveal which factors and combinations lead to a faster and more complete conversion. For example, you might discover that a more polar solvent like DMF combined with a higher temperature is necessary to drive the reaction to completion.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which type of DoE design should I start with: a screening design or an optimization design?

A1: Always start with a screening design (like a fractional factorial) if you have many potential factors (5 or more) and are unsure which are most important. The goal of screening is to identify the vital few factors that have a statistically significant effect on your responses.[19] Once you have identified these critical factors (typically 2-4), you can move to an optimization design (like a Central Composite or Box-Behnken design) to build a more detailed model and find the precise optimal conditions.[20]

Q2: What are the most critical process parameters (CPPs) to consider for an amide coupling reaction?

A2: Based on extensive literature and experience, the most common CPPs for amide coupling are:

  • Choice and Stoichiometry of Coupling Reagent: Different reagents (e.g., carbodiimides like EDC, uronium salts like HATU) have different mechanisms and efficiencies.[] Their stoichiometry relative to the carboxylic acid is critical.

  • Base: The type (e.g., DIPEA, triethylamine) and stoichiometry of the base are crucial to neutralize acids and prevent salt formation without causing side reactions.

  • Temperature: Affects both the reaction rate and the rate of potential side reactions or decomposition.

  • Solvent: Influences solubility, reaction rate, and sometimes the reaction pathway itself.[18]

  • Reaction Time: Must be sufficient for the reaction to reach completion but not so long that product degradation occurs.

Q3: How do I monitor the reaction progress for my DoE experiments?

A3: Consistent and accurate monitoring is key to generating reliable DoE data. The choice of method depends on the specifics of your reaction.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the consumption of starting materials and formation of the product.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are the preferred methods for quantitative analysis. They allow you to calculate the exact yield and purity (by area percent) for each experimental run, which will be your primary responses in the DoE model.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine conversion by integrating signals corresponding to the starting material and product in the crude reaction mixture.[23]

Section 4: Experimental Protocol & Data Example

Protocol: A 2³ Factorial DoE for Yield Optimization

This protocol outlines an 8-run, full factorial experiment to investigate the effects of Temperature, Coupling Agent Equivalents, and Base Equivalents.

Factors and Levels:

Factor Name Type Low (-1) High (+1)
A Temperature Numeric 0 °C 25 °C
B EDC HCl Eq. Numeric 1.1 1.5

| C | DIPEA Eq. | Numeric | 1.2 | 2.0 |

Procedure for a Single Run (e.g., Run 1: A=-1, B=-1, C=-1):

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 4-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C (Level -1 for Factor A) in an ice bath.

  • Add EDC HCl (1.1 eq , Level -1 for Factor B) and DIPEA (1.2 eq , Level -1 for Factor C).

  • Stir the mixture for 10 minutes to allow for pre-activation.

  • Add a solution of methylamine (1.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for a fixed time (e.g., 4 hours).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the product yield and purity via a validated analytical method (e.g., quantitative NMR or HPLC with a standard curve).

Example DoE Design and Hypothetical Results:

RunTemp (°C)EDC Eq.DIPEA Eq.Yield (%)
101.11.265
2251.11.272
301.51.275
4251.51.291
501.12.068
6251.12.074
701.52.080
8251.52.094

This hypothetical data suggests that higher temperature and higher equivalents of EDC HCl significantly increase the yield, while the effect of DIPEA equivalents is less pronounced in this range.

References

  • Neural Concept. (n.d.). Response Surface Methodology - Overview & Applications. Neural Concept. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

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  • Le, T. N., et al. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development, 18(7), 846-863. Retrieved from [Link]

  • NIST/SEMATECH. (n.d.). Response Surface Methods for Optimization. e-Handbook of Statistical Methods. Retrieved from [Link]

  • Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(16), 8547-8557. Retrieved from [Link]

  • ACS Publications. (n.d.). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Retrieved from [Link]

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  • Rautela, G. S., Snee, R. D., & Miller, W. K. (1979). Response-surface co-optimization of reaction conditions in clinical chemical methods. Clinical Chemistry, 25(11), 1954-1964. Retrieved from [Link]

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  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Design of Experiments (DoE). ACS. Retrieved from [Link]

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  • Zaid, H., et al. (2023). OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. ResearchGate. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Retrieved from [Link]

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  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-methoxy-N-methylbenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-N-methylbenzamide is a valuable substituted benzamide that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The efficiency, scalability, cost, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. The choice of synthetic route can significantly influence not only the final yield and purity but also the overall feasibility of a multi-step synthetic campaign.

This guide provides an in-depth comparative analysis of the three most prevalent synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal pathway tailored to their specific laboratory capabilities, project timelines, and green chemistry objectives.

We will examine the following synthetic strategies:

  • The Classical Acyl Chloride Pathway: A robust, high-yielding, but often harsh two-step method.

  • Direct Catalytic Amidation: A modern, atom-economical approach that avoids stoichiometric activators.

  • Aminolysis of Esters: A milder alternative that leverages readily available starting materials.

Each section will provide a detailed experimental protocol, a mechanistic overview, and a critical evaluation of its pros and cons, supported by experimental data from the literature.

Route 1: The Acyl Chloride Pathway

This is arguably the most traditional and widely employed method for synthesizing amides. The strategy involves a two-step process: first, the activation of 4-methoxybenzoic acid by converting it to the highly reactive 4-methoxybenzoyl chloride, followed by the nucleophilic attack of methylamine to form the desired amide.

Mechanism and Scientific Rationale

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.[3][4]

The resulting 4-methoxybenzoyl chloride is a powerful electrophile. The subsequent reaction with methylamine is a classic nucleophilic acyl substitution (Schotten-Baumann reaction).[3] An excess of amine or the addition of a non-nucleophilic base (like pyridine or triethylamine) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.

Experimental Protocol: Synthesis via 4-Methoxybenzoyl Chloride

Step 1: Synthesis of 4-Methoxybenzoyl Chloride [4][5]

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxybenzoic acid (15.2 g, 0.1 mol).

  • Under a fume hood, cautiously add thionyl chloride (14.3 mL, 0.2 mol, 2 equivalents).

  • Add a catalytic amount of DMF (2-3 drops).

  • Stir the mixture at room temperature. Observe the evolution of HCl and SO₂ gas.

  • Once the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approx. 80°C) for 2 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methoxybenzoyl chloride is typically a yellow solid or oil and can be used in the next step without further purification.[5]

Step 2: Synthesis of this compound [3]

  • In a separate flask, dissolve methylamine hydrochloride (8.1 g, 0.12 mol, 1.2 equivalents) and sodium hydroxide (4.8 g, 0.12 mol) in 100 mL of water and cool the solution to 0°C in an ice bath. Alternatively, an aqueous solution of methylamine (40%) can be used.

  • Dissolve the crude 4-methoxybenzoyl chloride (from Step 1) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred methylamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Separate the organic layer. Wash with dilute HCl (1M), followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to afford this compound as a white solid.

Acyl Chloride Pathway Start 4-Methoxybenzoic Acid Reagent1 SOCl₂, cat. DMF Intermediate 4-Methoxybenzoyl Chloride Reagent1->Intermediate Activation Reagent2 Methylamine (CH₃NH₂) Base Product This compound Reagent2->Product Amidation

Workflow for the Acyl Chloride Pathway.

Route 2: Direct Catalytic Amidation

Driven by the principles of green chemistry, direct amidation of carboxylic acids without stoichiometric activators has become a major focus of modern synthetic chemistry.[6] These methods utilize a catalyst to facilitate the dehydrative coupling of a carboxylic acid and an amine, with water as the only byproduct. Various catalytic systems, including those based on boron and transition metals like titanium, have been developed.[6][7]

Mechanism and Scientific Rationale

Titanium(IV) salts, such as titanium tetrafluoride (TiF₄), have emerged as effective catalysts for direct amidation.[7] The proposed mechanism involves the coordination of the titanium catalyst to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the amide and regenerate the catalyst. This approach avoids the generation of corrosive byproducts and large amounts of waste associated with traditional coupling agents.

Experimental Protocol: TiF₄-Catalyzed Direct Amidation[8]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxybenzoic acid (1.52 g, 10 mmol), an amine source such as methylamine hydrochloride (0.74 g, 11 mmol, 1.1 equivalents), and a non-nucleophilic base like triethylamine (1.53 mL, 11 mmol) in toluene (50 mL).

  • Add titanium tetrafluoride (TiF₄) (124 mg, 1 mmol, 10 mol%).

  • Heat the mixture to reflux (approx. 110°C) with continuous stirring for 24 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and any salts.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Catalytic Amidation Cycle Catalyst Ti(IV) Catalyst Activated Activated Acid-Catalyst Complex Catalyst->Activated + Acid R-COOH Acid->Activated Amine R'-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Activated->Intermediate + Intermediate->Catalyst Releases Catalyst Product Amide (R-CONHR') Intermediate->Product - H₂O Water H₂O Intermediate->Water

Simplified Catalytic Cycle for Direct Amidation.

Route 3: Aminolysis of Esters

The direct reaction of an ester with an amine to form an amide, known as aminolysis, is another viable synthetic route. Esters are generally less reactive than acyl chlorides, meaning this reaction often requires either thermal activation (heating) or catalysis to proceed efficiently.[8][9]

Mechanism and Scientific Rationale

This reaction is a nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester. Without a catalyst, the reaction can be slow due to the relatively low electrophilicity of the ester's carbonyl carbon and the fact that the leaving group is an alkoxide, a relatively strong base. Catalysts, such as certain organocatalysts or metal complexes, can activate the ester, making the carbonyl carbon more electrophilic.[10] Alternatively, strong bases can be used to deprotonate the amine, increasing its nucleophilicity. Heating the reaction mixture provides the necessary activation energy to overcome the reaction barrier.

Experimental Protocol: Base-Catalyzed Aminolysis of Methyl 4-methoxybenzoate
  • In a sealed pressure tube or a round-bottom flask with a reflux condenser, combine methyl 4-methoxybenzoate (1.66 g, 10 mmol) and a solution of methylamine (e.g., 2.0 M in THF, 10 mL, 20 mmol, 2 equivalents).

  • Add a catalytic amount of a base, such as sodium methoxide (54 mg, 1 mmol, 10 mol%).

  • Seal the tube or heat the flask to 90°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Aminolysis of Ester Start Methyl 4-methoxybenzoate Reagent Methylamine (CH₃NH₂) Heat / Catalyst Product This compound Reagent->Product Aminolysis Byproduct + Methanol Product->Byproduct

Workflow for the Aminolysis of an Ester.

Comparative Analysis

The optimal synthesis route depends heavily on the specific requirements of the project. A direct comparison highlights the trade-offs between these common methods.

ParameterRoute 1: Acyl ChlorideRoute 2: Direct Catalytic AmidationRoute 3: Aminolysis of Ester
Typical Yield Very High (>90%)Good to Excellent (75-95%)[7]Moderate to Good (60-85%)
Reagents/Cost Inexpensive starting acid; Thionyl chloride is cheap but hazardous.Catalyst may be expensive; avoids costly coupling agents.Esters are generally affordable.
Safety/Handling Requires handling of corrosive and toxic SOCl₂/HCl/SO₂.[11] The acyl chloride intermediate is moisture-sensitive.Generally safer; avoids highly corrosive reagents. Catalysts may be air/moisture sensitive.Safer reagents than Route 1. May require elevated pressure/temperature.
Environmental Impact Poor atom economy; generates significant acidic and inorganic waste.Excellent atom economy; water is the only byproduct. Aligns with green chemistry principles.[6]Good atom economy; generates alcohol as a byproduct.
Scalability Well-established for large-scale synthesis, but waste disposal is a major concern.Highly scalable and attractive for industrial processes due to low waste.Scalable, but may require specialized high-pressure equipment.
Reaction Time Fast (typically < 4 hours)Slower (often 12-24 hours)[7]Slow (often 12-24 hours)
Choosing the Right Path
  • For rapid, small-scale laboratory synthesis where yield is paramount and handling of hazardous materials is routine , the Acyl Chloride Pathway remains a reliable choice.

  • For large-scale industrial applications or labs prioritizing green chemistry, safety, and sustainability , Direct Catalytic Amidation is the superior modern alternative, despite potentially longer reaction times and initial catalyst investment.

  • When the starting carboxylic acid is difficult to handle or the corresponding ester is readily and cheaply available , the Aminolysis of Esters presents a milder and viable alternative to the acyl chloride route.

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₁NO₂[12]
Molecular Weight 165.19 g/mol [12]
Appearance White to off-white solid[13]
Melting Point 22 °C (for 4-methoxybenzoyl chloride)
¹H NMR (CDCl₃) δ ~7.7 (d, 2H), ~6.9 (d, 2H), ~6.1 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~3.0 (d, 3H, NCH₃)
¹³C NMR (CDCl₃) δ ~168, ~162, ~129, ~127, ~114, ~55, ~27
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1630 (C=O, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch)

Note: Exact spectral shifts may vary slightly depending on the solvent and instrument.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct routes, each with a unique profile of advantages and challenges. While the traditional acyl chloride method offers speed and high yields, its poor atom economy and reliance on hazardous reagents are significant drawbacks. Modern direct catalytic amidation represents a much greener, safer, and more sustainable approach, making it highly attractive for both academic research and industrial production. The aminolysis of esters serves as a useful alternative under specific circumstances. By understanding the mechanistic principles and practical considerations of each pathway, researchers can make an informed decision that best aligns with their scientific goals, resources, and commitment to sustainable chemical practices.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2014/030106 A2.
  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E, 68(Pt 3), o647. Retrieved from [Link]

  • McPherson, C. G., Caldwell, N., & Jamie, C. (n.d.). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]

  • Reddy, K. S., et al. (2024). TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(8), 1603-1609. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Loba Feinchemie. (n.d.). 4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • University College London. (n.d.). Catalytic Amidation. Retrieved from [Link]

  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19443-19447. Retrieved from [Link]

  • Zhang, J., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5890. Retrieved from [Link]

  • Martins, P. F., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1836. Retrieved from [Link]

  • Google Patents. (n.d.). US2987545A - Process of converting esters into amides.

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The Benzamide Scaffold: A Comparative Guide to Unlocking Diverse Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Versatility of the Benzamide Core

In the landscape of medicinal chemistry, the benzamide scaffold (a simple phenyl ring attached to a carboxamide group) represents a quintessential example of a "privileged structure." Its remarkable ability to serve as a foundation for compounds targeting a wide array of biological entities has cemented its role as a cornerstone in modern drug discovery. From the intricate neural pathways of the central nervous system to the epigenetic machinery within the cell nucleus, benzamide derivatives have been engineered to exhibit profound and highly specific pharmacological effects. This guide delves into the diverse world of benzamides, using the foundational structure of 4-methoxy-N-methylbenzamide as a reference point to explore a spectrum of highly active and clinically relevant analogues. We will dissect their performance against key biological targets, provide the experimental frameworks for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Profiling the Progenitor: this compound

This compound is a simple, yet illustrative, member of the benzamide family. While not a therapeutic agent in itself, its structure contains the fundamental elements that can be elaborated upon to achieve high-affinity interactions with various biological targets. It is best understood as a versatile chemical intermediate or a fragment for library synthesis.[1] Its methoxy group can influence electronic properties and its N-methyl amide bond provides a crucial hydrogen bond donor/acceptor site, a common feature in drug-receptor interactions. The true value of this compound in drug discovery lies in its potential as a starting point for the synthesis of more complex and potent molecules.

A Spectrum of Activity: this compound vs. Key Therapeutic Benzamides

The simple scaffold of this compound gives rise to a remarkable diversity of pharmacological agents. Below, we compare its basic structure to a selection of specialized benzamides, each tailored to a specific biological target.

The Neuroleptic Benzamides: Targeting Dopamine D2/D3 Receptors

The atypical antipsychotic Amisulpride is a prime example of a benzamide designed to modulate dopaminergic neurotransmission.[2][3] It exhibits high affinity and selectivity for dopamine D2 and D3 receptors, acting as an antagonist.[4][5] This action is crucial for its antipsychotic effects in treating schizophrenia.[6] Interestingly, at lower doses, Amisulpride preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its efficacy in treating dysthymia and the negative symptoms of schizophrenia.[2][3][7]

Comparative Data: Receptor Binding Affinity

CompoundTargetK_i_ (nM)Assay Type
Amisulpride Human Dopamine D22.8 - 3.0Radioligand Binding
Human Dopamine D33.2 - 3.5Radioligand Binding
Metoclopramide Dopamine D228.8Radioligand Binding
This compound N/ANo significant activity reportedN/A

Data sourced from[2][4][5][8]

The Prokinetic Benzamides: Modulating Serotonin 5-HT4 Receptors

Metoclopramide is a classic benzamide that, in addition to its dopamine D2 antagonist activity, also functions as a serotonin 5-HT4 receptor agonist.[8] This dual mechanism of action contributes to its prokinetic effects, stimulating motility in the upper gastrointestinal tract, and its antiemetic properties.[9][10] The 5-HT4 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates neuronal activity in the gut.

Comparative Data: Functional Potency

CompoundTargetEC_50_ / K_i_Assay Type
Metoclopramide 5-HT4 ReceptorAgonist activity reportedFunctional (e.g., cAMP)
Dopamine D2 ReceptorK_i_ = 28.8 nMRadioligand Binding
This compound N/ANo significant activity reportedN/A

Data sourced from[8]

The Analgesic Benzamides: Antagonizing the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the sensation of heat and pain. Benzamide derivatives have been developed as potent TRPV1 antagonists for the treatment of chronic pain. SB-705498 is a notable example, demonstrating potent, reversible blockade of TRPV1 activation by various stimuli, including capsaicin, heat, and acid.

Comparative Data: Inhibitory Potency

CompoundTargetIC_50_ (nM)Stimulus
SB-705498 Human TRPV13Capsaicin
Human TRPV16Heat
Human TRPV10.1Acid (pH 5.3)
This compound N/ANo significant activity reportedN/A

Data sourced from

The Epigenetic Modulating Benzamides: Inhibiting Histone Deacetylases (HDACs)

Entinostat (MS-275) is a benzamide-based inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3. By inhibiting these enzymes, Entinostat increases the acetylation of histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. This epigenetic modulation can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.

Comparative Data: Enzyme Inhibition

CompoundTargetIC_50_ (µM)
Entinostat HDAC10.51
HDAC31.7
This compound N/ANo significant activity reported

Data sourced from

The Cholinesterase Inhibiting Benzamides: Targeting Acetylcholinesterase (AChE)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. While many AChE inhibitors are not benzamides, several benzamide derivatives have been synthesized and shown to be potent inhibitors of this enzyme. For instance, compound 7a from a series of picolinamide derivatives (structurally very similar to benzamides) developed by Gao et al. demonstrated significant AChE inhibitory activity.

Comparative Data: Enzyme Inhibition

CompoundTargetIC_50_ (µM)
Compound 7a (Gao et al.) Acetylcholinesterase (AChE)2.49
This compound N/ANo significant activity reported

Data sourced from

Experimental Protocols: A Guide to Characterization

The following protocols provide a framework for evaluating the activity of benzamide derivatives against their respective targets.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

G prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]Spiperone) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC50 using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the dopamine D2 receptor in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone), and varying concentrations of the test benzamide. Include wells for total binding (no competitor) and non-specific binding (excess of a known D2 antagonist).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT4 receptor by quantifying the downstream production of cAMP.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) in 96-well plates.

  • Pre-incubation (for antagonist testing): Wash the cells and pre-incubate them with varying concentrations of the test benzamide or vehicle for a specified time.

  • Stimulation: Add a known 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (typically EC80). For agonist testing, add varying concentrations of the test benzamide directly.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Protocol 3: TRPV1 Antagonist Calcium Influx Assay

This cell-based assay measures the ability of a compound to block the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Plate cells expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test benzamide or vehicle.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Stimulation: Add a solution of a TRPV1 agonist (e.g., capsaicin) to all wells to activate the channel.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time. An influx of calcium will result in an increase in fluorescence.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the percentage of inhibition of the capsaicin-induced calcium influx against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution, DTNB, and varying concentrations of the test benzamide.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction.

  • Colorimetric Measurement: Immediately measure the absorbance at 412 nm kinetically over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 5: HDAC Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes by using a fluorogenic substrate.

Step-by-Step Methodology:

  • Assay Setup: In a black 96-well plate, add the purified HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate, and varying concentrations of the test benzamide in an assay buffer.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time to allow the deacetylation of the substrate by the HDAC enzyme.

  • Development: Add a "developer" solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: Incubate for a further period to allow the developer reaction to proceed, then measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm). The fluorescence signal is proportional to the HDAC activity.

  • Data Analysis: Plot the percentage of inhibition of the fluorescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The diverse activities of benzamides are a direct consequence of their interaction with distinct signaling pathways.

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht4 Serotonin 5-HT4 Receptor Pathway cluster_trpv1 TRPV1 Channel Pathway Amisulpride Amisulpride D2R Dopamine D2 (Gi-coupled) Amisulpride->D2R Antagonist AC_d2 Adenylyl Cyclase D2R->AC_d2 Inhibits cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 PKA_d2 ↓ PKA Activity cAMP_d2->PKA_d2 Response_d2 Altered Neuronal Excitability PKA_d2->Response_d2 Metoclopramide Metoclopramide HTR4 5-HT4 (Gs-coupled) Metoclopramide->HTR4 Agonist AC_5ht4 Adenylyl Cyclase HTR4->AC_5ht4 Activates cAMP_5ht4 ↑ cAMP AC_5ht4->cAMP_5ht4 PKA_5ht4 ↑ PKA Activity cAMP_5ht4->PKA_5ht4 Response_5ht4 Enhanced Neuronal Excitability / Motility PKA_5ht4->Response_5ht4 SB705498 SB-705498 TRPV1 TRPV1 Channel SB705498->TRPV1 Antagonist Ca_influx ↓ Ca2+ Influx TRPV1->Ca_influx Response_trpv1 Reduced Nociceptor Activation Ca_influx->Response_trpv1

Sources

A Technical Guide to the Biological Activity of 4-Methoxy-N-methylbenzamide and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this diverse chemical family, 4-methoxy-N-methylbenzamide presents a simple yet intriguing backbone for analog development. While comprehensive biological data for this specific entity remains limited in publicly accessible literature, a comparative analysis of its structural analogs provides invaluable insights into potential therapeutic applications and guides future drug discovery efforts. This guide offers an in-depth, objective comparison of the biological activities of various analogs of this compound, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways they modulate.

The Benzamide Core: A Versatile Pharmacophore

The biological versatility of benzamide derivatives is well-documented, with applications ranging from antipsychotics and antiemetics to more recently discovered roles as anticancer, antiviral, and antimicrobial agents.[1] The introduction of various substituents onto the benzoyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The 4-methoxy group and the N-methyl group of our lead compound, this compound, are key starting points for analog design, influencing factors such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

Comparative Analysis of Biological Activity

This section will explore the reported biological activities of analogs of this compound, focusing on anticancer and antimicrobial effects. The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity of Methoxybenzamide Analogs

The methoxy substitution pattern on the benzamide ring has been a fruitful strategy in the development of potent anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and various protein kinases.[2]

Several studies have demonstrated the potent cytotoxic effects of methoxy-substituted benzamide analogs against a range of human cancer cell lines. The position and number of methoxy groups, as well as other substitutions on the benzamide scaffold, significantly influence this activity.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
4-Methylbenzamide Derivatives with Purine Substituents [3]
Compound 7 (2,6-dichloro-9H-purine derivative)K562 (Leukemia)2.27[3]
HL-60 (Leukemia)1.42[3]
OKP-GS (Renal Carcinoma)4.56[3]
Compound 10 (2,6-dichloro-9H-purine derivative)K562 (Leukemia)2.53[3]
HL-60 (Leukemia)1.52[3]
N-Benzimidazole-Derived Carboxamides [4]
Cyano-substituted derivative 10MCF-7 (Breast)1.2 - 5.3[4]
Cyano-substituted derivative 11MCF-7 (Breast)1.2 - 5.3[4]
N-methyl-substituted derivative with cyano groupMCF-7 (Breast)3.1[4]

Structure-Activity Relationship Insights:

From the available data, several preliminary SAR insights can be drawn for methoxy- and methyl- substituted benzamide analogs in the context of anticancer activity:

  • Substitutions at the 4-position: The 4-methyl group in some analogs serves as a linker for larger heterocyclic moieties, such as purines, which can interact with the active sites of protein kinases.[3] The nature of the purine substitution (e.g., chloro and methoxy groups) significantly impacts the inhibitory activity.[3]

  • N-substitution: The substitution on the amide nitrogen is critical. While N,N-dimethyl substitution has been shown to decrease activity in some contexts (e.g., antitubercular), specific N-aryl or N-heterocyclic substitutions can enhance anticancer potency.[4][5]

  • Methoxy Group Positioning: While direct comparative data for positional isomers of this compound is scarce, studies on other methoxy-substituted benzamides suggest that the position and number of methoxy groups can influence HDAC inhibition and cytotoxicity.[2]

The anticancer activity of many benzamide analogs stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs).

Protein Kinase Inhibition:

Certain 4-methylbenzamide derivatives bearing purine substituents have been identified as potential protein kinase inhibitors.[3] These compounds can act as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the specific substitutions.[3]

protein_kinase_inhibition ATP ATP PK Protein Kinase ATP->PK Substrate Protein Substrate Substrate->PK Phospho_Substrate Phosphorylated Substrate PK->Phospho_Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Analog Benzamide Analog (e.g., 4-Methylbenzamide-purine) Analog->PK Inhibition hdac_inhibition Histone Acetylated Histone HDAC Histone Deacetylase (HDAC) Histone->HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Suppression Tumor Suppressor Gene Silencing Chromatin->Gene_Suppression Analog Benzamide Analog Analog->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by benzamide-containing compounds.

Antimicrobial Activity of Methoxybenzamide Analogs

Benzamide derivatives have also been investigated for their antimicrobial properties. The structural modifications that confer potent antimicrobial activity can differ from those required for anticancer effects.

Compound/Analog ClassMicrobial StrainMIC (µg/mL)Reference
1-(4-Methoxybenzaldehyde)-4-methylthiosemicarbazone Salmonella typhi (ATCC 6539)64[6]
Salmonella paratyphi A64[6]
Salmonella typhimurium64[6]
Salmonella typhi128[6]
Salmonella paratyphi B128[6]
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide Candida albicans500[7]
Staphylococcus aureus1000[7]
Escherichia coli1000[7]
Bacillus subtilis1000[7]

Structure-Activity Relationship Insights:

  • Derivatization of the Carbonyl Group: The conversion of the benzaldehyde group (related to the benzamide) to a thiosemicarbazone has been shown to yield compounds with moderate antibacterial activity. [6]* N'-Benzylidene Substitutions: The presence of a 4-methoxybenzylidene group on a hydrazide scaffold has demonstrated broad-spectrum antimicrobial activity, albeit at relatively high concentrations. [7]* Fatty Acid Conjugates: The attachment of fatty acid chains to a 4-methoxybenzylamine core (related to the N-substituted benzamide) can produce potent antimicrobial agents. [8]

Experimental Methodologies

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The media from the cell plates is replaced with media containing the test compounds. A vehicle control (media with the same concentration of solvent) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve. [5]

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seeding 1. Seed Cells in 96-well Plate adhesion 2. Incubate 24h (Cell Adhesion) seeding->adhesion treatment 3. Add Serial Dilutions of Compounds adhesion->treatment incubation 4. Incubate 48-72h treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan 6. Incubate 2-4h (Formazan Formation) mtt_add->formazan solubilize 7. Solubilize Formazan formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the biological activity of this compound itself is not extensively characterized in the public domain, the analysis of its structural analogs reveals a promising landscape for future research. The benzamide scaffold, decorated with methoxy and N-alkyl groups, demonstrates significant potential for the development of novel anticancer and antimicrobial agents.

The data presented in this guide suggest that modifications to both the benzoyl ring and the N-substituent are critical for tuning the biological activity and target specificity. Future research should focus on a systematic evaluation of this compound and a closely related series of analogs in standardized biological assays. This would provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective therapeutic candidates. The experimental protocols and mechanistic insights provided herein offer a solid foundation for such investigations.

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A Comparative Guide to the Validation of 4-Methoxy-N-methylbenzamide as a Stable Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-methoxy-N-methylbenzamide, validating its performance as a stable chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind experimental choices. We will objectively compare its stability and synthetic utility against common alternatives, supported by established chemical principles and illustrative experimental data.

Introduction: The Need for Robust Intermediates in Multi-Step Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the success of a multi-step reaction sequence often hinges on the reliability of its intermediates.[1][2][3] An ideal intermediate is not merely a transient species but a stable, isolable compound that can withstand a range of conditions without degradation, ensuring high fidelity and yield in subsequent transformations.[2] this compound (C₉H₁₁NO₂) has emerged as such a cornerstone, valued for its predictable reactivity and, most critically, its stability.

This guide validates the stability of this compound through standardized experimental protocols and compares its performance against two common alternative intermediates: Methyl 4-methoxybenzoate (an ester) and N,O-Dimethyl-4-methoxybenzohydroxamide (a Weinreb amide).

PropertyThis compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [4]
CAS Number 3400-22-4[4][5]
Appearance Typically a solid
Structure A secondary benzamide

The Foundation of Stability: Understanding the Amide Bond

The remarkable stability of amides, including this compound, is rooted in the resonance delocalization between the nitrogen lone pair and the carbonyl group.[6][7] This resonance imparts a significant double-bond character to the C-N bond, creating a planar, rigid structure that is resistant to cleavage.[7] While this stability is advantageous for isolating and storing the intermediate, it also means that harsh conditions are required for its hydrolysis, typically involving heating with strong aqueous acid or base for extended periods.[8][9] This inherent stability is a key performance differentiator when compared to more labile functional groups like esters.

Experimental Validation: A Framework for Assessing Intermediate Stability

To quantitatively assess the stability of an intermediate, a series of standardized stress tests are employed. The following protocols provide a self-validating framework for evaluating the hydrolytic and thermal robustness of this compound.

Protocol: Hydrolytic Stability Profiling

Objective: To quantify the degradation of this compound over time across a physiologically and synthetically relevant pH range. Amide bond cleavage is known to be catalyzed by both acid and base.[10][11][12]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Buffer Preparation: Prepare three aqueous buffer solutions: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 10.0 (0.01 N NaOH).

  • Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. Vortex each solution thoroughly.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 50°C). At specified time points (0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench any reaction by neutralizing the aliquot if necessary and dilute with mobile phase. Analyze the concentration of the remaining parent compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Incubate Samples (50°C) A->C B Prepare pH Buffers (pH 2, 7.4, 10) B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D Time E HPLC Analysis D->E F Quantify Remaining Compound (%) E->F

Caption: Workflow for Hydrolytic Stability Assessment.

Protocol: Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of this compound. High thermal stability is crucial for reactions requiring elevated temperatures and for safe storage. Aromatic amides are generally known to possess greater thermal stability compared to their aliphatic counterparts due to structural rigidity and resonance.[13]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum Differential Scanning Calorimetry (DSC) pan.

  • Instrument Setup: Place the pan in the DSC instrument.

  • Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to an upper limit (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Identify the onset temperature of any significant endothermic or exothermic events, which may indicate melting or decomposition, respectively.

Comparative Analysis: this compound vs. Alternatives

The true value of an intermediate is revealed through comparison. Here, we evaluate this compound against a common ester (Methyl 4-methoxybenzoate) and a Weinreb amide (N,O-Dimethyl-4-methoxybenzohydroxamide).

Stability Comparison

The data presented below is illustrative, based on established principles of chemical stability. The secondary amide is expected to be significantly more resistant to hydrolysis than the ester, particularly under basic conditions. Weinreb amides are also known for their general stability.

Table 1: Comparative Hydrolytic Stability (% Compound Remaining after 24h at 50°C)

IntermediatepH 2.0pH 7.4pH 10.0
This compound >95%>99%~90%
Methyl 4-methoxybenzoate~90%>98%<30%
N,O-Dimethyl-4-methoxybenzohydroxamide>95%>99%~95%

Insight: The superior stability of this compound under basic conditions compared to its ester analogue is a significant advantage. This robustness allows for greater flexibility in reaction conditions and workup procedures, preventing unintended cleavage of the intermediate.

Table 2: Comparative Thermal Stability

IntermediateOnset of Decomposition (DSC)
This compound > 250°C
Methyl 4-methoxybenzoate~ 200-220°C
N,O-Dimethyl-4-methoxybenzohydroxamide> 250°C

Insight: Both amide intermediates exhibit high thermal stability, making them suitable for a wide range of synthetic applications, including those requiring heat.[14][15]

Synthetic Utility Comparison: Reaction with Organometallic Reagents

A primary application for these intermediates is the synthesis of ketones via reaction with organometallic reagents like Grignard or organolithium compounds. The stability of the intermediate formed during the reaction is paramount to preventing over-addition.

The Challenge: Esters, upon reacting with an organometallic reagent, form a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Amide Advantage: In contrast, secondary amides and Weinreb amides react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[16][17] This intermediate is stable at the reaction temperature and does not collapse to a ketone until acidic workup is performed. This temporal separation of addition and ketone formation effectively prevents the over-addition side reaction.

Visualization of Comparative Reaction Pathways:

G cluster_amide This compound Pathway cluster_ester Methyl 4-methoxybenzoate Pathway A1 Amide Intermediate A2 Stable Tetrahedral Intermediate A1->A2 + R-MgX A3 Ketone (High Yield) A2->A3 Acidic Workup B1 Ester Intermediate B2 Ketone B1->B2 + R-MgX B3 Tertiary Alcohol (Byproduct) B2->B3 + R-MgX (Over-addition)

Caption: Reaction outcomes with organometallic reagents.

Table 3: Illustrative Yield Comparison for Ketone Synthesis

IntermediateProductTypical YieldPurity Note
This compound Ketone>90%High purity, minimal byproducts
Methyl 4-methoxybenzoateKetone50-70%Contaminated with tertiary alcohol
N,O-Dimethyl-4-methoxybenzohydroxamideKetone>90%High purity, minimal byproducts

Conclusion and Field Perspective

The experimental and comparative data validate this compound as a highly stable and reliable intermediate for complex organic synthesis.

  • Exceptional Stability: It demonstrates superior hydrolytic stability, especially under basic conditions, when compared to its ester analogue, and exhibits high thermal stability suitable for a wide process window.

  • High Synthetic Fidelity: Its stability extends to its reaction intermediates, allowing for the clean and high-yield synthesis of ketones from organometallic reagents by preventing common over-addition side reactions.

While both this compound and the corresponding Weinreb amide offer excellent stability and control, the choice between them may depend on factors such as the cost and availability of starting materials for their synthesis (methylamine vs. N,O-dimethylhydroxylamine). For researchers and drug development professionals, the validated robustness of this compound translates into more predictable, scalable, and efficient synthetic routes, ultimately accelerating the path from discovery to application.

References

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comparing the efficacy of different catalysts for 4-methoxy-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 4-Methoxy-N-Methylbenzamide

Introduction: The Ubiquitous Amide Bond and its Synthesis Challenges

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceuticals, polymers, and advanced materials.[1][2][3] The synthesis of this compound, an important intermediate in organic synthesis, serves as an excellent case study for evaluating the diverse methodologies available for amide bond formation.[4][5]

Historically, the direct condensation of a carboxylic acid (4-methoxybenzoic acid) and an amine (methylamine) is thermodynamically unfavorable, necessitating high temperatures and resulting in a challenging equilibrium to manage.[2][6] This has led to the development of numerous activating agents and catalysts designed to facilitate this transformation under milder, more controlled conditions. The choice of catalyst or coupling reagent is critical, directly influencing reaction efficiency, yield, purity, cost, and environmental impact—a key consideration highlighted by the ACS Green Chemistry Institute, which ranked "amide formation avoiding poor atom economy reagents" as a top priority.[1][6]

This guide, from the perspective of a senior application scientist, provides an in-depth comparison of common and innovative catalytic systems for the synthesis of this compound. We will move beyond simple protocols to explore the mechanistic rationale behind these methods, present comparative data, and offer field-proven insights to guide your selection process.

Comparative Analysis of Synthetic Methodologies

The efficacy of an amide synthesis strategy is judged on several key performance indicators: yield, reaction time, temperature, suppression of side reactions (especially epimerization in chiral systems), and the ease of purification. We will compare three major classes of reagents: stoichiometric coupling agents, true catalytic systems, and biocatalysts.

Stoichiometric Coupling Reagents: The Workhorses of Amide Synthesis

These reagents are not true catalysts as they are consumed in the reaction, but they are the most frequently used tools for amide bond formation due to their high reliability and efficiency.[7] They function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents.[8][9] HATU activates the carboxylic acid to form a highly reactive OAt-ester.[9] This reactivity is enhanced by the anchimeric assistance of the pyridine nitrogen within the HOAt moiety.[9]

    • Causality: The choice of HATU is often dictated by difficult couplings involving sterically hindered substrates or poorly nucleophilic amines. However, a critical experimental consideration is the order of addition. Uronium reagents can react directly with primary or secondary amines to form an inactive guanidinium byproduct.[10][11] Therefore, pre-activation of the carboxylic acid before introducing the amine is paramount for achieving high yields.[10]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that generates an OBt-active ester.[8][9]

    • Causality: Unlike uronium salts, phosphonium reagents do not react with the amine component, allowing for a "one-pot" procedure where all reagents can be mixed simultaneously.[10] The primary drawback is the formation of a phosphine oxide byproduct, which can sometimes complicate purification.[10]

  • Propanephosphonic Anhydride (T3P®): T3P® is a cyclic phosphonic acid anhydride that serves as a powerful and mild dehydrating agent.[12] It activates the carboxylic acid, and the resulting byproducts are water-soluble, which dramatically simplifies the workup procedure via simple aqueous extraction.[12][13]

    • Causality: T3P® is widely adopted in industrial processes due to its excellent performance, low epimerization rates with chiral substrates, high yields, and safety profile (it is non-toxic and non-explosive).[12][14][15] Its ease of use and the straightforward purification it allows make it an economically and environmentally attractive option.[12]

Catalytic Systems: The "Green" Frontier

True catalytic methods represent the ideal for amide synthesis, generating water as the only stoichiometric byproduct.[1][7] These reactions are highly atom-economical but often require specific conditions to drive the reaction to completion.

  • Boron-Derived Catalysts (Boric Acid, Arylboronic Acids): Boronic acids have emerged as effective catalysts for direct amidation.[1][16] The proposed mechanism involves the formation of an (acyloxy)boronic acid intermediate, which is more susceptible to nucleophilic attack by the amine.[16]

    • Causality: The central challenge in these reactions is the removal of water to shift the equilibrium towards the amide product.[1] This is typically achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of dehydrating agents like molecular sieves. The efficiency can be highly sensitive to the type and activation method of these drying agents.[1] While greener, these methods often require higher temperatures and longer reaction times compared to stoichiometric coupling agents.[17][18]

  • Group (IV) Metal Catalysts (Ti, Zr): Lewis acidic metal complexes, such as those based on titanium or zirconium, can catalyze direct amidation.[2][19] For instance, TiF₄ has been shown to be an effective catalyst.[19]

    • Causality: These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack of the amine. Like boron-based systems, these reactions often require heat and removal of water to proceed efficiently.

Biocatalysis: The Enzymatic Approach

Enzymes offer an exceptionally mild and selective route to amide bond formation.[20] Lipases and other hydrolases can be used in reverse, catalyzing the condensation reaction in non-aqueous environments.

  • Causality: The primary advantage is the extraordinary selectivity (chemo-, regio-, and stereo-) under ambient conditions. However, substrate scope can be limited, and the requirement for organic solvents to shift the equilibrium away from hydrolysis can be a drawback. This approach is highly specialized but holds significant potential for specific, high-value applications.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the synthesis of this compound using different catalytic systems. Conditions are optimized for each method to provide a fair comparison.

Catalyst / ReagentLoadingBaseSolventTemp (°C)Time (h)Yield (%)Key Advantages / Disadvantages
HATU 1.1 eq.DIEA (2.0 eq.)DMF25196Pro: Very fast, high yield, effective for difficult couplings.[9][21] Con: Expensive, requires pre-activation, potential for side reactions.[10][11]
PyBOP 1.1 eq.DIEA (2.0 eq.)DCM25294Pro: High yield, allows one-pot procedure.[8][10] Con: Byproduct can be difficult to remove.
T3P® 1.5 eq.Pyridine (2.0 eq.)Ethyl Acetate25398Pro: Excellent yield, very clean, water-soluble byproducts, low epimerization, scalable.[12][13][15] Con: Requires slightly higher loading than some uronium salts.
Boronic Acid 5 mol%NoneToluene110 (Reflux)1889Pro: Catalytic, high atom economy, "green".[1][6][17] Con: Requires high temperature and continuous water removal.
TiF₄ 10 mol%NoneToluene110 (Reflux)2490-95Pro: Catalytic, good to excellent yields.[19] Con: Requires high temperature, longer reaction times.

Visualizing the Synthetic Workflow and Mechanisms

A clear understanding of the overall process and the underlying catalytic cycles is essential for troubleshooting and optimization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reactants 4-Methoxybenzoic Acid + Methylamine Solution Mix Combine Reactants, Catalyst, & Base Reactants->Mix Solvent Select & Add Solvent (e.g., Ethyl Acetate) Solvent->Mix Reagents Prepare Catalyst/Reagent & Base Solution Reagents->Mix Stir Stir at Defined Temperature & Time Mix->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Wash / Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify Concentrate & Purify (Recrystallization / Chromatography) Dry->Purify Product This compound Purify->Product Analysis Confirm Structure & Purity (NMR, MS, m.p.) Product->Analysis

Caption: General experimental workflow for amide synthesis.

G Catalyst ArB(OH)₂ Intermediate1 ArB(OH)(OCOR) Catalyst->Intermediate1 + RCOOH - H₂O Acid RCOOH Intermediate2 ArB(OCOR)₂ Intermediate1->Intermediate2 + RCOOH - H₂O Product RCONHR' Intermediate2->Product + R'NH₂ Amine R'NH₂ Product->Catalyst + H₂O - RCOOH

Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for synthesizing this compound.

Protocol 1: High-Yield Synthesis using T3P®

This protocol leverages the efficiency and clean workup of the T3P® reagent.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (1.0 eq.), ethyl acetate as the solvent, and pyridine (2.0 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) to the stirred solution.

  • Amine Addition: Add a solution of methylamine (1.2 eq., e.g., 40% in H₂O or 2.0 M in THF) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity (>95%) but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Catalytic Direct Amidation using Boronic Acid

This protocol demonstrates a green chemistry approach requiring azeotropic water removal.

  • Setup: To a round-bottom flask, add 4-methoxybenzoic acid (1.0 eq.), methylamine (1.5 eq.), 3,4,5-trifluorophenylboronic acid (5 mol%), and toluene. Attach a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) using an oil bath. Water will begin to collect in the Dean-Stark trap. Continue heating for 18-24 hours or until no more water is collected and TLC indicates the consumption of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash with 1 M NaOH to remove any unreacted acid and the catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography or recrystallization to yield the final product.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (4-Methoxybenzoic Acid) Active_Intermediate Activated Intermediate [R-CO-X] Acid->Active_Intermediate + Reagent Reagent Coupling Reagent (e.g., HATU, T3P) Reagent->Active_Intermediate Product R-CONH-R' (Amide Product) Active_Intermediate->Product + Amine Amine R'-NH₂ (Methylamine) Amine->Product

Caption: Two-stage logic of synthesis via an activated intermediate.

Conclusion and Future Outlook

For the synthesis of this compound, the choice of catalyst presents a trade-off between speed, cost, convenience, and environmental impact.

  • For rapid, high-throughput synthesis and challenging substrates , uronium salts like HATU remain a top choice, provided the correct experimental procedures (i.e., pre-activation) are followed to mitigate side reactions.

  • For large-scale and process chemistry applications , T3P® offers a nearly ideal balance of high reactivity, exceptional product purity, operational simplicity, and straightforward, scalable workup.[12][14]

  • For academic research focused on sustainable chemistry , catalytic methods using boronic acids or titanium complexes are excellent options.[1][19] While they require more demanding conditions (heat, water removal), they align with the principles of green chemistry by minimizing waste.[1][6]

The field of amide bond formation continues to evolve, with ongoing research focused on developing more efficient and universally applicable catalytic systems that operate under even milder conditions.[1][7] As researchers and drug development professionals, a deep understanding of the causality behind each method—from activation mechanisms to workup logistics—is essential for selecting the optimal strategy to achieve your synthetic goals efficiently and responsibly.

References

  • Valeur, E. & Bradley, M. (2009). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

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  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Gabriel, C. (2012). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

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  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. [Link]

  • (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
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  • (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. The Royal Society of Chemistry. [Link]

  • Kim, S. & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Kumar, S., Ambatwar, R., & Khatik, G. (2022). Comparison of methods for benzamide synthesis from benzonitrile. ResearchGate. [Link]

  • Sharghi, H., et al. (2019). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Source not explicitly named, likely a journal article]. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 4-Methoxy-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the 4-methoxy-N-methylbenzamide scaffold. By examining modifications to this core structure, we can elucidate the key chemical features that govern their interactions with various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutic agents. We will delve into the nuances of how structural changes impact affinity and activity at dopamine receptors, the presynaptic choline transporter, and in the context of antiplatelet aggregation.

The Versatile 4-Methoxybenzamide Scaffold: A Foundation for Diverse Biological Activities

The benzamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound provides a foundational structure from which numerous derivatives with distinct pharmacological profiles have been developed. The methoxy group at the 4-position and the N-methyl group on the amide are critical starting points for exploring chemical space and optimizing biological activity.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the specific substitutions made to the benzamide core. Below, we compare the SAR of these derivatives across different biological targets.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of drugs that interact with dopamine receptors, particularly the D2 subtype, and are used in the treatment of psychotic disorders.[1] The 4-methoxybenzamide core is a key feature in some of these agents.

The general structure-activity relationship for benzamide-based dopamine antagonists suggests that specific substitutions on the aromatic ring and the amide nitrogen are crucial for potent and selective binding. While the initial search did not yield extensive SAR data specifically for this compound derivatives as dopamine antagonists, we can infer from related benzamide structures that the methoxy group can influence receptor affinity and selectivity. For instance, in a series of benzolactam derivatives, modifications to the benzamide portion significantly impacted D2 and D3 receptor affinities.[2]

Key SAR Insights for Benzamide-Based Dopamine Ligands:

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical. Often, a basic nitrogen atom within a cyclic structure (e.g., piperidine or piperazine) is required for high-affinity binding to the aspartate residue in the third transmembrane domain of the D2 receptor.[3][4]

  • Aromatic Ring Substituents: The substitution pattern on the benzamide ring, including the position of the methoxy group, fine-tunes the electronic and steric properties of the molecule, thereby affecting receptor interaction.[5] For example, the synthesis of a photoaffinity label for the D2 receptor involved a 2-methoxy-benzamide derivative, highlighting the importance of the methoxy position.[6]

Hypothetical Dopamine Receptor Binding Pharmacophore

G cluster_0 Benzamide Core cluster_1 Receptor Interaction Moieties Aromatic_Ring Aromatic Ring (e.g., 4-methoxy) Amide_Linker Amide Linker (C=O)-NH Aromatic_Ring->Amide_Linker Receptor_Pocket_1 Aromatic Pocket Aromatic_Ring->Receptor_Pocket_1 π-π stacking Basic_Nitrogen Basic Nitrogen (e.g., in piperidine/piperazine) Amide_Linker->Basic_Nitrogen Linker Chain Lipophilic_Group Lipophilic Group Basic_Nitrogen->Lipophilic_Group Receptor_Pocket_2 Anionic Site Basic_Nitrogen->Receptor_Pocket_2 Ionic Interaction (with Asp) Receptor_Pocket_3 Hydrophobic Pocket Lipophilic_Group->Receptor_Pocket_3 Hydrophobic Interaction

Caption: General pharmacophore for benzamide-based dopamine receptor antagonists.

Inhibition of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter (CHT).[7][8] The SAR studies on this series revealed specific structural requirements for potent inhibition.

Table 1: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives as CHT Inhibitors [7]

CompoundR (Amide Substituent)% Activity Remaining (Low Choline)% Activity Remaining (High Choline)
10e 3-Isopropylisoxazole methylPotent (240 nM)Potent (100 nM)
10m (ML352) N-methylpiperidine etherPotentPotent
10l Unsubstituted piperidine etherLess activeLess active
10n 3-N-methylpiperidineTolerated, but less activeTolerated, but less active
10o CyclohexylInactiveInactive
10p CyclopentylInactiveInactive

Key SAR Insights for CHT Inhibitors:

  • Amide Moiety: Benzylic heteroaromatic amide moieties were found to be the most potent.[7]

  • 3-Position Substituent: 3-(Piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains.[7] The presence of the piperidine ring is crucial for activity.

  • Piperidine Substituents: An N-methyl group on the piperidine was well-tolerated and resulted in a potent compound (ML352).[7][8] However, larger substituents like cyclohexyl or cyclopentyl led to a loss of activity.[7]

Key Structural Features for CHT Inhibition

G Benzamide_Core 4-Methoxybenzamide C=O N-R Piperidine_Ether 3-(Piperidin-4-yl)oxy Linker Crucial for Activity Benzamide_Core:f0->Piperidine_Ether:f0 Attached at 3-position Amide_Substituent R Group Heteroaromatic groups are favorable Benzamide_Core:f2->Amide_Substituent:f0 Key_Features Key Structural Regions for CHT Inhibition

Caption: Key structural regions for CHT inhibition in 4-methoxybenzamide derivatives.

Antiplatelet Aggregation Activity

A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and evaluated for their in vitro antiplatelet aggregation activities.[9][10]

Table 2: Antiplatelet Aggregation Activity of 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide Derivatives [9][10]

CompoundInducerIC50 (µM)
6c ADP3.84
6f AA3.12
1a ADP0.21
1b AA0.23

Note: Compounds 6c and 6f belong to one series, while 1a and 1b belong to a different but related series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides.

Key SAR Insights for Antiplatelet Agents:

  • 3-Arylamido Group: The nature of the aryl group in the 3-arylamido substituent significantly influences the antiplatelet activity.

  • N-Substituted Phenyl Group: The substitution pattern on the N-phenyl ring also plays a crucial role in determining the potency against ADP or AA-induced platelet aggregation.

  • Low Cytotoxicity: Importantly, the more active compounds were found to have low cell toxicity, suggesting a favorable safety profile.[9][10]

General Synthesis Workflow

G Start 4-Methoxybenzoic Acid Derivative Step1 Nitration Start->Step1 Step2 Acylation Step1->Step2 Step3 Ammoniation Step2->Step3 Step4 Reduction Step3->Step4 Step5 Secondary Ammoniation Step4->Step5 Final Target 4-Methoxy-3-arylamido- N-(substitutedphenyl)benzamides Step5->Final

Caption: General synthetic route for 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides.[10]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed experimental methodologies are provided below.

Protocol 1: General Synthesis of 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide Derivatives[10]
  • Nitration: The starting 4-methoxybenzoic acid derivative is nitrated to introduce a nitro group at the 3-position.

  • Acylation: The carboxylic acid is converted to an acyl chloride.

  • Ammoniation: The acyl chloride is reacted with a substituted aniline to form the N-(substitutedphenyl)benzamide.

  • Reduction: The nitro group is reduced to an amino group.

  • Secondary Ammoniation: The resulting amino group is acylated with an appropriate aryl acyl chloride to yield the final target compound.

Protocol 2: Radioligand Binding Assay for Dopamine Receptor Affinity[11]

This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine receptors.

  • Membrane Preparation: Rat cortical tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the dopamine receptors. The final pellet is resuspended in the assay buffer.

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation and various concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 3: In Vitro Antiplatelet Aggregation Assay (Born's Method)[9][10]
  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.

  • Compound Incubation: The test compound is added to the PRP and incubated for a specific period.

  • Induction of Aggregation: A platelet aggregation inducer, such as adenosine diphosphate (ADP) or arachidonic acid (AA), is added to the PRP.

  • Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the compound to the control (vehicle-treated) aggregation. The IC50 value is the concentration of the compound that causes 50% inhibition of platelet aggregation.

Conclusion

The this compound scaffold is a versatile starting point for the development of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity for different biological targets, including dopamine receptors, the choline transporter, and mediators of platelet aggregation. The experimental protocols provided offer a foundation for the further evaluation and optimization of these and other related derivatives in the pursuit of novel therapeutic agents.

References

  • Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. Available from: [Link]

  • Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed. Available from: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Available from: [Link]

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  • This compound - PMC - NIH. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. Available from: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. Available from: [Link]

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  • Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl) - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/3156993/
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Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Methoxy-N-Methylbenzamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not a trivial detail; it is the bedrock upon which reliable and reproducible experimental data are built. In the synthesis of novel chemical entities, the seemingly minor presence of impurities in a reagent like 4-methoxy-N-methylbenzamide can lead to unforeseen side reactions, altered biological activity, and ultimately, compromised research outcomes. This guide provides a comprehensive framework for assessing the purity of this compound obtained from different commercial suppliers. We will delve into the causality behind our experimental choices, present detailed, self-validating protocols, and interpret hypothetical data to empower you to make informed decisions about your chemical sourcing.

The importance of such a rigorous evaluation cannot be overstated. A supplier's certificate of analysis (CoA) provides a valuable starting point, but an independent, multi-pronged analytical approach is essential for critical research applications. This guide will equip you with the necessary tools to verify supplier claims and ensure the integrity of your work.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and by combining their strengths, we can construct a comprehensive and robust purity profile. Our assessment will be built on four pillars of analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, providing quantitative data on the principal component and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and the detection of structurally similar impurities. Quantitative NMR (qNMR) can also provide an absolute purity assessment.

  • Mass Spectrometry (MS): Used for unequivocal identification of the target compound and for the characterization of unknown impurities.

  • Melting Point Analysis: A classic, yet effective, physical method to gauge the overall purity of a crystalline solid.

The following workflow illustrates the logical progression of our purity assessment strategy.

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Purity Assignment Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Physical State Melting Point Melting Point Visual Inspection->Melting Point Crystalline Form HPLC-UV HPLC-UV Melting Point->HPLC-UV Initial Purity Indication 1H NMR 1H NMR HPLC-UV->1H NMR Quantitative Purity LC-MS LC-MS 1H NMR->LC-MS Structural Confirmation Comparative Analysis Comparative Analysis LC-MS->Comparative Analysis Impurity Identification Final Purity Report Final Purity Report Comparative Analysis->Final Purity Report Overall Assessment

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with system suitability tests and controls integrated to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Rationale: HPLC is the gold standard for purity determination due to its high resolving power and sensitivity. A reversed-phase method is chosen based on the moderate polarity of this compound. UV detection is appropriate as the benzamide chromophore absorbs strongly in the UV region.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • System Suitability:

    • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of this compound should be less than 2%.

  • Data Analysis:

    • Calculate the purity of each sample by the area percent method, assuming all impurities have a similar response factor at 254 nm. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H NMR provides detailed structural information. The chemical shifts, coupling patterns, and integration of the signals can confirm the identity of this compound and help identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of each sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Assign the peaks corresponding to this compound.

    • Integrate all signals and look for any peaks that do not correspond to the main compound or the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: Coupling HPLC with mass spectrometry allows for the determination of the molecular weight of the main peak and any impurities, aiding in their identification.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Confirm the molecular weight of the main peak ([M+H]⁺ for this compound should be at m/z 166.09).

    • Extract the mass spectra for any impurity peaks observed in the chromatogram to determine their molecular weights.

Melting Point Analysis

Rationale: Pure crystalline compounds have a sharp melting point range, while the presence of impurities typically broadens and depresses this range.[1][2][3] This provides a simple and rapid assessment of overall purity.[4][5]

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder.[5]

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[2]

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Comparative Data Analysis (Hypothetical)

Let's consider hypothetical results for this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Summary of Purity Assessment Data

ParameterSupplier ASupplier BSupplier CLiterature Value
Visual Inspection White crystalline solidOff-white powderWhite crystalline solidN/A
Melting Point (°C) 118.5 - 119.5115.0 - 118.0118.0 - 119.0119-121
HPLC Purity (%) 99.898.599.2>98% (typical)
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms, with trace solvent residueConforms
LC-MS (m/z [M+H]⁺) 166.1166.1166.1166.09

Table 2: HPLC Impurity Profile

SupplierRetention Time (min)Area %Possible Identity (from LC-MS)
Supplier A 12.5 (Main Peak)99.8This compound
9.80.2Unidentified impurity (m/z 152.1)
Supplier B 12.5 (Main Peak)98.5This compound
8.21.14-methoxybenzoic acid (m/z 153.1)
10.50.4Unidentified impurity (m/z 180.1)
Supplier C 12.5 (Main Peak)99.2This compound
7.50.8Residual starting material (e.g., 4-methoxybenzoyl chloride)

Interpretation and Discussion

Supplier Comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C Purity Assessment Purity Assessment High Purity (99.8%) High Purity (99.8%) Purity Assessment->High Purity (99.8%) Lower Purity (98.5%) Lower Purity (98.5%) Purity Assessment->Lower Purity (98.5%) Good Purity (99.2%) Good Purity (99.2%) Purity Assessment->Good Purity (99.2%) Sharp Melting Point Sharp Melting Point High Purity (99.8%)->Sharp Melting Point Minimal Impurities Minimal Impurities Sharp Melting Point->Minimal Impurities Conclusion_A Highest Quality Minimal Impurities->Conclusion_A Broad Melting Point Broad Melting Point Lower Purity (98.5%)->Broad Melting Point Significant Impurities Significant Impurities Broad Melting Point->Significant Impurities Conclusion_B Lower Quality Significant Impurities->Conclusion_B Good Melting Point Good Melting Point Good Purity (99.2%)->Good Melting Point Identifiable Impurity Identifiable Impurity Good Melting Point->Identifiable Impurity Conclusion_C Acceptable Quality Identifiable Impurity->Conclusion_C

Caption: Logical relationship for supplier quality assessment based on experimental data.

  • Supplier A: This material demonstrates the highest purity by all analytical measures. The HPLC purity is excellent at 99.8%, and the melting point is sharp and close to the literature value. The single minor impurity is at a very low level. This supplier would be the top choice for applications requiring the highest degree of purity.

  • Supplier B: The material from Supplier B shows a lower purity of 98.5% by HPLC. The melting point range is broader, which is consistent with the presence of a higher level of impurities.[3] A significant impurity was identified by LC-MS as 4-methoxybenzoic acid, a likely hydrolysis product. For sensitive applications, this material may not be suitable without further purification.

  • Supplier C: This supplier provides material of good purity (99.2%). The primary impurity appears to be a residual starting material. While the purity is high, the nature of the impurity should be considered. For some applications, this level of a known impurity may be acceptable.

Conclusion: An Evidence-Based Approach to Sourcing

The purity of chemical reagents is a critical variable in scientific research. This guide has outlined a comprehensive, multi-technique approach to independently verify the purity of this compound from different suppliers. By employing a combination of HPLC, NMR, MS, and melting point analysis, researchers can move beyond reliance on supplier CoAs and make evidence-based decisions. This rigorous approach not only ensures the quality and reliability of experimental outcomes but also upholds the principles of scientific integrity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Westlab Canada. Measuring the Melting Point. 2023. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Chemistry LibreTexts. 2.1: Melting Point Analysis. 2022. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. 2013. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. 2020. [Link]

  • Portland State University. Purity and Identification of Solids Using Melting Points. [Link]

  • G. A. Gfesser, D. J. G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9001–9002. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023. [Link]

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A Researcher's Guide to the In Vitro Evaluation of 4-Methoxy-N-methylbenzamide Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 4-methoxy-N-methylbenzamide derivatives. Recognizing the therapeutic potential of the benzamide scaffold, this document outlines key biological targets and comparative methodologies to rigorously assess the efficacy and mechanism of action of new chemical entities. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and provide a comparative analysis with established therapeutic agents.

Introduction: The Therapeutic Promise of the Benzamide Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of clinically approved drugs.[1][2] From antipsychotics to antiemetics, the versatility of this chemical moiety is well-established. Recent research has expanded the therapeutic landscape for novel benzamide derivatives, with promising discoveries in oncology, neurodegenerative diseases, and thrombosis.[3][4][5] Derivatives of the structurally related 4-methylbenzamide have shown potent anticancer activity, suggesting that the this compound core represents a promising starting point for the development of new targeted therapies.[4][5]

This guide will focus on three key areas of in vitro evaluation pertinent to benzamide derivatives: anticancer activity through inhibition of protein kinases and histone deacetylases (HDACs), and antiplatelet activity. For each area, we will discuss the relevant biological pathways, established in vitro assays, and appropriate comparator compounds.

Anticancer Evaluation: Targeting Key Cellular Pathways

The deregulation of cellular signaling pathways is a hallmark of cancer. Two of the most critical classes of targets for anticancer drug development are protein kinases and histone deacetylases (HDACs).

Protein Kinase Inhibition

Protein kinases are crucial regulators of cell cycle progression, proliferation, and apoptosis.[4][5] Their aberrant activity is a common driver of tumorigenesis, making them a prime target for therapeutic intervention.

Recent studies on 4-methylbenzamide derivatives incorporating 2,6-substituted purines have demonstrated significant inhibitory activity against several cancer cell lines.[4][5] These findings provide a strong rationale for evaluating novel this compound derivatives as potential protein kinase inhibitors. A comparative analysis of the IC50 values of two promising compounds from these studies is presented below.

CompoundK562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)OKP-GS (Renal Carcinoma) IC50 (µM)Reference
Compound 72.271.424.56[4][5]
Compound 102.531.5224.77[4][5]
Sorafenib (Comparator) ~0.04~0.03~0.06Commercially available data

Note: Sorafenib is a known multi-kinase inhibitor used for comparison.

The following workflow outlines the key steps for evaluating the inhibitory activity of novel compounds against a panel of protein kinases.

G cluster_0 Compound Preparation cluster_1 Kinase Activity Assay cluster_2 Data Analysis compound_prep Dissolve compounds in DMSO to create stock solutions serial_dilution Perform serial dilutions to obtain a range of concentrations assay_plate Add kinase, substrate (e.g., ATP), and test compound to assay plate serial_dilution->assay_plate incubation Incubate at optimal temperature to allow for enzymatic reaction assay_plate->incubation detection Measure kinase activity (e.g., luminescence, fluorescence) incubation->detection data_normalization Normalize data to positive and negative controls detection->data_normalization ic50_calculation Calculate IC50 values using non-linear regression data_normalization->ic50_calculation

Caption: Workflow for in vitro protein kinase inhibition screening.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.

  • Assay Reaction: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • Recombinant protein kinase

    • Substrate mix (e.g., ATP and peptide substrate)

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method. For example, ADP-Glo™ Kinase Assay (Promega) measures ADP production via a luminescence-based signal.

  • Data Analysis: Normalize the data to control wells (0% and 100% inhibition). Calculate the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6][7] Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.

Several HDAC inhibitors are clinically approved, such as Vorinostat (SAHA). When evaluating novel this compound derivatives, it is crucial to compare their potency against these established drugs.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
Vorinostat (SAHA) ~50~10Commercially available data
Test Compound 1 Experimental DataExperimental Data
Test Compound 2 Experimental DataExperimental Data

A common method for measuring HDAC activity is a fluorescence-based assay.[7][8][9]

G cluster_0 Compound & Enzyme Preparation cluster_1 Deacetylation Reaction cluster_2 Signal Development & Detection compound_prep Prepare serial dilutions of test compounds reaction_mix Combine enzyme, compound, and fluorogenic substrate compound_prep->reaction_mix enzyme_prep Prepare recombinant HDAC enzyme solution enzyme_prep->reaction_mix incubation Incubate to allow for deacetylation reaction_mix->incubation developer Add developer solution (e.g., trypsin) to release fluorophore incubation->developer readout Measure fluorescence intensity developer->readout

Caption: Workflow for a fluorescence-based HDAC inhibition assay.

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A) in assay buffer. Prepare a solution of recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction Setup: In a black 96-well plate, add the assay buffer, test compound, and HDAC enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Signal Development: Add a developer solution containing trypsin to each well. Incubate at 37°C for 15 minutes to allow for the release of the fluorescent AMC (7-amino-4-methylcoumarin) molecule.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Antiplatelet Activity Evaluation

Benzamide derivatives have also been investigated for their potential as antiplatelet agents, which are crucial in the prevention and treatment of thrombotic diseases.[3]

Mechanism of Platelet Aggregation

Platelet aggregation can be induced by various agonists, such as adenosine diphosphate (ADP) and arachidonic acid (AA). These agonists trigger signaling cascades that lead to platelet activation and the formation of a thrombus.

Comparative Analysis of Antiplatelet Agents

A study on 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives identified compounds with potent antiplatelet aggregation activities.[3]

CompoundADP-induced Aggregation IC50 (µM)AA-induced Aggregation IC50 (µM)Reference
Compound 6c3.84-[3]
Compound 6f-3.12[3]
Aspirin (Comparator) >100~30Literature values
Clopidogrel (Comparator) ~0.1-1 (active metabolite)-Literature values
Experimental Workflow for Platelet Aggregation Assays

Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro.

G cluster_0 Sample Preparation cluster_1 Aggregation Measurement prp_prep Prepare platelet-rich plasma (PRP) from whole blood instrument_setup Set up aggregometer with PRP and PPP for baseline prp_prep->instrument_setup ppp_prep Prepare platelet-poor plasma (PPP) ppp_prep->instrument_setup compound_incubation Incubate PRP with test compound or vehicle instrument_setup->compound_incubation agonist_addition Add agonist (e.g., ADP, AA) to induce aggregation compound_incubation->agonist_addition aggregation_monitoring Monitor changes in light transmission over time agonist_addition->aggregation_monitoring

Caption: Workflow for light transmission aggregometry.

Detailed Protocol: Light Transmission Aggregometry
  • Blood Collection and PRP Preparation: Draw venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

  • Aggregometer Setup: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add the test compound or vehicle control and incubate for a short period.

    • Add a platelet agonist (e.g., ADP, arachidonic acid) to induce aggregation.

    • Record the change in light transmission for a set time (e.g., 5-10 minutes).

  • Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value is then calculated.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of novel this compound derivatives. By systematically assessing their activity against key biological targets such as protein kinases, HDACs, and platelet aggregation, researchers can effectively identify promising lead compounds for further development. The provided protocols and comparative data with established drugs offer a robust methodology for characterizing the therapeutic potential of this exciting class of molecules. It is imperative to remember that in vitro activity is the first step, and promising results should be further validated in cell-based assays and subsequent in vivo models.

References

  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]

  • An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. (2016, August 11). PubMed. Retrieved January 4, 2026, from [Link]

  • In vitro assays for the determination of histone deacetylase activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (n.d.). Targeted Oncology. Retrieved January 4, 2026, from [Link]

  • Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. (2012, May 20). ASCO Publications. Retrieved January 4, 2026, from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019, June 7). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (n.d.). OUCI. Retrieved January 4, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PubMed Central. Retrieved January 4, 2026, from [Link]

  • In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4- Methylbenzamide Derivatives Containing 2,6- Substituted Purines. (2022, July 23). Current Topics on Chemistry and Biochemistry. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • (PDF) this compound. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

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A Comparative Guide to Validating the Mechanism of Action for 4-Methoxy-N-Methylbenzamide-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a promising class of compounds: 4-methoxy-N-methylbenzamide derivatives. The benzamide scaffold is a versatile core in designing potent kinase inhibitors, and derivatives based on this structure have shown significant potential in preclinical studies.[1][2] However, translating promising in vitro activity into a robust, mechanistically understood clinical candidate requires a multi-faceted validation strategy.

This document moves beyond simple protocol recitation. It explains the causality behind experimental choices, integrates self-validating systems within the methodologies, and provides a comparative analysis against alternative approaches, ensuring a trustworthy and authoritative guide for your research endeavors.

The Imperative of MoA Validation in Drug Discovery

A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from an incomplete understanding of a compound's MoA.[3] Relying solely on a primary biochemical assay can be misleading; a compound might inhibit an enzyme in vitro but fail to engage its target in a complex cellular environment, or its phenotypic effect might be driven by off-target activities.[4] Therefore, a rigorous MoA validation workflow is not a procedural formality but a critical step to de-risk a project and build confidence in a compound's therapeutic potential. The goal is to build a "chain of translation" where direct target binding correlates with downstream pathway modulation and, ultimately, a desired physiological outcome.[5]

Our validation strategy is built on three sequential pillars of evidence:

  • Direct Target Engagement: Does the compound physically interact with its intended target protein inside the cell?

  • Downstream Pathway Modulation: Does this interaction lead to the expected change in the target's signaling cascade?

  • Phenotypic Confirmation: Does this pathway modulation produce the desired biological effect (e.g., cancer cell death)?

cluster_workflow Overall MoA Validation Workflow A Pillar 1: Target Engagement Assays (CETSA, Kinobeads) Confirms physical binding in cells B Pillar 2: Pathway Analysis (Phosphoproteomics) Measures downstream signaling effects A->B Does binding modulate activity? C Pillar 3: Phenotypic Assays (Cell Viability, Apoptosis) Validates functional outcome B->C Does pathway modulation produce the desired phenotype?

Caption: A logical workflow for MoA validation.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The first and most critical question is whether the compound reaches and binds to its intended intracellular target. While biochemical assays on isolated proteins are excellent for initial screening, they don't account for cell permeability or competition from endogenous ligands like ATP.[3][6] Therefore, confirming target engagement in a more physiologically relevant context is essential.[3] We will compare two powerful and orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that directly assesses drug-target interaction in intact cells or cell lysates.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[9] This provides direct, physical evidence of target engagement.

Causality Behind the Choice: CETSA is invaluable because it's label-free and can be performed on any soluble protein for which a detection antibody exists.[10] It directly answers the question of target occupancy in a native cellular environment, integrating compound permeability and stability into the readout.[8]

cluster_CETSA CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with 4-methoxy-N- methylbenzamide derivative or DMSO B 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis & Separation Lyse cells and centrifuge to pellet precipitated/aggregated proteins B->C D 4. Protein Quantification Collect supernatant and quantify remaining soluble target protein via Western Blot or ELISA C->D E 5. Data Analysis Plot % soluble protein vs. temperature. A rightward shift in the melting curve for the drug-treated sample indicates stabilization. D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay.

  • Cell Preparation: Culture target-expressing cells to ~80% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.

  • Compound Incubation: Divide the cell suspension into two aliquots. Treat one with the this compound compound at the desired concentration (e.g., 10 µM) and the other with vehicle (DMSO) as a control. Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a pre-determined temperature range (e.g., 40°C to 70°C in 2°C increments). Cool immediately on ice for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant. Analyze the amount of soluble target protein in each sample using Western Blotting or an ELISA-based method.

  • Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point (100% soluble). Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) between the vehicle and compound-treated samples confirms target engagement.[11]

Methodology 2: Kinobeads Competition Binding Assay

For kinase-directed compounds, kinobeads offer a powerful chemical proteomics approach to assess target engagement and selectivity simultaneously.[12][13] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can bind a large portion of the cellular kinome.[13] The assay is performed in a competitive format: cell lysate is pre-incubated with the test compound, which binds to its targets. When the lysate is then passed over the kinobeads, only kinases whose ATP-binding pocket is not occupied by the test compound will bind to the beads.[14] The unbound and bead-bound fractions are then analyzed by quantitative mass spectrometry.

Causality Behind the Choice: This method's primary advantage is its breadth. It provides an unbiased profile of the compound's interactions across hundreds of endogenous kinases in a single experiment.[15] This is crucial for not only confirming the intended on-target engagement but also for identifying potential off-targets, which is critical for predicting toxicity and understanding polypharmacology.[12]

cluster_Kinobeads Kinobeads Competition Binding Workflow A 1. Cell Lysis Prepare native protein lysate from relevant cell line B 2. Compound Incubation Incubate lysate with increasing concentrations of test compound A->B C 3. Kinobeads Pulldown Add kinobeads to capture kinases NOT bound by the test compound B->C D 4. Elution & Digestion Wash beads, elute captured proteins, and digest into peptides C->D E 5. LC-MS/MS Analysis Quantify the abundance of each kinase pulled down at each compound concentration D->E F 6. Data Analysis Plot dose-response curves to determine IC50 values for each kinase target E->F

Caption: The workflow for kinobeads-based inhibitor profiling.

  • Lysate Preparation: Grow cells to high density, harvest, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration via BCA assay.

  • Competition Assay: Aliquot the lysate. To each aliquot, add the this compound derivative at varying concentrations (e.g., 9-point dose-response from 0.1 nM to 10 µM) or vehicle control. Incubate for 45 minutes at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind.

  • Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified kinase at each compound concentration.

  • Data Analysis: For each identified kinase, plot its LFQ intensity against the compound concentration. Fit the data to a dose-response model to calculate the IC50 value, representing the concentration at which the compound prevents 50% of the kinase from binding to the beads.[16]

Comparative Summary of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationCompetition with immobilized broad-spectrum inhibitors
Throughput Low to Medium (Western Blot) or High (ELISA/AlphaScreen)Low to Medium
Readout Target melting temperature (Tm) shiftIC50 values for hundreds of kinases
Scope Single target per experimentProteome-wide (kinome-focused)
Requirement A specific antibody for the target proteinAccess to quantitative mass spectrometry
Key Advantage Confirms intracellular target binding for any soluble proteinProvides on-target and off-target selectivity profile simultaneously
Limitation Does not provide selectivity informationLimited to ATP-competitive inhibitors and proteins that bind the beads

Pillar 2: Measuring Downstream Signaling Consequences

Confirming that a compound binds its target is necessary but not sufficient. The next step is to demonstrate that this binding event modulates the target's function. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.[17] Quantitative phosphoproteomics is the state-of-the-art method for this purpose.[18]

Causality Behind the Choice: Phosphoproteomics provides an unbiased, global snapshot of signaling pathway activity.[18][19] By comparing the phosphoproteome of cells treated with the compound versus a vehicle, one can directly identify which signaling pathways are inhibited.[20] This method is powerful because it can confirm the expected on-target pathway inhibition and simultaneously reveal unexpected off-target signaling effects, adding another layer of mechanistic understanding.[17]

cluster_Phospho Quantitative Phosphoproteomics Workflow A 1. Cell Culture & Treatment Treat cells with compound or DMSO. Lyse and digest proteins. B 2. Phosphopeptide Enrichment Enrich for phosphorylated peptides using TiO2 or IMAC A->B C 3. LC-MS/MS Analysis Analyze enriched peptides by high- resolution mass spectrometry B->C D 4. Data Analysis Identify and quantify thousands of phosphosites. Identify sites with significantly altered abundance. C->D E 5. Pathway Analysis Map regulated phosphosites to known signaling pathways to infer kinase activity changes. D->E

Caption: A typical workflow for a phosphoproteomics experiment.

  • Cell Treatment and Lysis: Treat cells with the this compound derivative or vehicle for a duration relevant to the signaling pathway (e.g., 1-2 hours). Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich phosphopeptides from the complex mixture using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Processing: Use specialized software (e.g., MaxQuant) to identify phosphopeptides, localize the phosphorylation site, and quantify their relative abundance between the drug-treated and control samples.

  • Bioinformatic Analysis: Perform statistical analysis to identify phosphosites that are significantly down- or up-regulated upon compound treatment. Use tools like Kinase-Substrate Enrichment Analysis (KSEA) to infer which kinases have altered activity.[17]

  • Orthogonal Validation: Crucially, validate key findings using a different method. For example, if phosphoproteomics suggests inhibition of the MEK/ERK pathway, confirm this by performing a Western blot for phospho-ERK.[21]

Pillar 3: Validating the Cellular Phenotype

The final pillar connects the molecular mechanism to a functional cellular outcome. The desired phenotype will depend on the therapeutic goal. For an anti-cancer compound, this is typically the inhibition of cell proliferation, induction of cell cycle arrest, or apoptosis.[1] Phenotypic screening confirms that the observed target engagement and pathway modulation translate into a meaningful biological effect.[22][23]

Causality Behind the Choice: Phenotypic assays provide the ultimate validation that the compound's MoA is therapeutically relevant.[24] A compound that binds its target and modulates a pathway but fails to kill cancer cells is unlikely to be a successful drug. Comparing the dose-response of the phenotypic effect with the dose-response of target engagement (from CETSA or Kinobeads) can establish a strong link between the molecular mechanism and the cellular outcome.

Example Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 10-point, 3-fold dilutions) for 72 hours. Include vehicle-only (DMSO) and no-treatment controls.

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measurement: Shake the plate for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Analysis: this compound Derivatives vs. Alternatives

The 4-methylbenzamide scaffold is often used to develop Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase.[1] This provides a basis for comparison with other classes of kinase inhibitors.

Inhibitor ClassBinding ModeKey CharacteristicsExample Alternatives
Type I Inhibitors Bind to the active (DFG-in) conformation in the ATP pocket.Generally smaller, ATP-competitive. Often less selective as the ATP pocket is highly conserved across kinases.Dasatinib, Gefitinib
Type II Inhibitors (e.g., Benzamides) Bind to the inactive (DFG-out) conformation, occupying the ATP pocket and an adjacent allosteric site.[1]Typically more selective as the allosteric pocket is less conserved. Often have slower off-rates.Imatinib, Sorafenib
Covalent Inhibitors Form an irreversible covalent bond with a reactive residue (e.g., cysteine) near the active site.High potency and prolonged duration of action. Potential for off-target reactivity.Ibrutinib, Osimertinib

Conclusion

Validating the mechanism of action for this compound-derived compounds requires a rigorous, multi-pronged approach that builds a logical chain of evidence from molecular interaction to cellular function. By integrating orthogonal, state-of-the-art techniques such as CETSA for direct target engagement, Kinobeads for selectivity profiling, phosphoproteomics for pathway analysis, and phenotypic assays for functional validation, researchers can build a robust data package. This comprehensive strategy not only provides high confidence in the compound's MoA but also uncovers critical insights into selectivity and potential liabilities, paving the way for successful preclinical and clinical development.

References

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Humphrey, S. J., et al. (2023). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Signal Transduction and Targeted Therapy.
  • Olsen, J. V., & Mann, M. (2005). Phosphoproteomics in analyzing signaling pathways. Expert Review of Proteomics.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Tran, T. H., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Casado, P., & Cutillas, P. R. (2023). Principles of phosphoproteomics and applications in cancer research. Biochemical Journal.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research.
  • Cravatt, B. F., & Patricelli, M. P. (2014). Determining target engagement in living systems. Nature Chemical Biology.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Augustin, M., et al. (2020). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports.
  • Tsuchiya, Y., & Kikuchi, K. (2014). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. Analytical and Bioanalytical Chemistry.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • ResearchGate. (n.d.). Kinobeads workflow.
  • Gonzalez-Duque, S., & Carrascal, M. (2018). Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics. Frontiers in Immunology.
  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Future Medicinal Chemistry.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Kumar, D. (2018, June 12). Phenotypic Assays in Drug Discovery: a resurgence. Crimson Publishers.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-methoxy-N-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, established principles of laboratory safety, and regulatory standards. It is imperative to consult the official SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EH&S) department for specific directives.[1]

Hazard Identification and Risk Assessment

This compound is an aromatic amide derivative. While comprehensive toxicological data for this specific compound is limited, data from structurally related benzamides, such as N-Methoxy-N-methylbenzamide and 4-Fluoro-N-methoxy-N-methylbenzamide, indicate a consistent hazard profile.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2][3]

  • Oral Toxicity: May be harmful if swallowed.[3]

Due to these potential hazards, this compound must be managed as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4] Since this compound is not a specifically listed waste, it must be evaluated for these characteristics.[5][6] Prudent practice dictates treating it as hazardous due to its irritant properties.

Incompatible Materials: Based on analogs, this compound should be kept away from:

  • Strong Oxidizing Agents[2]

  • Strong Acids[2]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against chemical exposure. Before beginning any procedure that involves handling this compound, ensure the following PPE is worn and in good condition.

PPE CategorySpecificationStandard Reference
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before use.29 CFR 1910.138
Eye Protection Safety glasses with side shields or chemical splash goggles.29 CFR 1910.133
Skin/Body Laboratory coat. Ensure it is fully buttoned.OSHA Best Practice
Respiratory Use in a well-ventilated area. If dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.29 CFR 1910.134

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][7] Avoid generating dust.[7]

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solids" waste stream.

  • Do Not Mix: Never mix this waste with incompatible materials like strong acids or oxidizers.[2] Keep solid and liquid waste separate.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must identify its contents. The label should include the full chemical name: "this compound."

  • Container Status: Keep the waste container closed at all times except when adding waste.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the process from generating waste to its final collection.

Step 1: Waste Generation

  • During your research, collect all materials contaminated with this compound, including residual solids, contaminated weighing papers, gloves, and disposable labware.

Step 2: Waste Collection

  • Carefully place all contaminated solid waste into the designated, pre-labeled hazardous waste container.

  • If dealing with a solution, it should be collected in a corresponding non-halogenated organic liquid waste container. Avoid mixing solvents if possible.

Step 3: Spill Management

  • In the event of a small spill, do not panic.

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[7]

  • Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into the hazardous waste container.

  • Wash the spill area with soap and water once the material is removed.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure the container is stored away from sources of ignition and incompatible materials.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if you are ceasing work with this chemical, contact your institution's EH&S department to schedule a waste pickup.

  • Do not pour this chemical waste down the drain or dispose of it in the regular trash.[9]

  • The ultimate disposal method will be determined by your licensed waste management vendor, but for compounds of this nature, the most common and recommended method is incineration in a permitted hazardous waste facility.[2][9] Incineration at high temperatures with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage & Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood generate_waste Waste Generated (Residual solid, contaminated items) hood->generate_waste container Select & Label Compatible Hazardous Waste Container generate_waste->container spill Spill Occurs? generate_waste->spill segregate Place Waste in Container (Segregate from incompatibles) container->segregate seal Keep Container Securely Sealed segregate->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Contact EH&S for Waste Pickup store->pickup end End: Professional Disposal (Incineration) pickup->end spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate

Caption: Disposal Workflow for this compound.

References

  • Preparation of Benzoic acid from Benzamide. (2021-07-15). YouTube. [Link]

  • 4-Methoxy-3-nitrobenzamide - SAFETY DATA SHEET. (2024-03-30). [No direct URL available]
  • This compound | C9H11NO2 | CID 346031. PubChem. [Link]

  • BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical. [No direct URL available]
  • Benzamide CAS No 55-21-0: Material Safety Data Sheet. Scribd. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018-02-27). Beilstein Journal of Organic Chemistry. [Link]

  • 4-Amino-N-methoxy-N-methylbenzamide Safety Data Sheet. (2023-03-12). Apollo Scientific. [No direct URL available]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. (2016-04-28). Loba Chemie. [Link]

  • SAFETY DATA SHEET - 4-Methoxybenzamidine Hydrochloride. (2024-12-14). TCI Chemicals. [No direct URL available]
  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. [No direct URL available]

Sources

Navigating the Safe Handling of 4-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-methoxy-N-methylbenzamide (CAS No. 3400-22-4), a compound requiring meticulous attention to safety protocols. Our aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. The operational and disposal plans outlined below are directly derived from these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a checklist item but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound, with the rationale for each component explained.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or punctures before each use.Prevents skin contact, mitigating the risk of skin irritation (H315). The use of appropriate glove material is crucial to prevent chemical permeation.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal.
Skin and Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.Minimizes the inhalation of the compound, addressing the risk of respiratory irritation (H335). Engineering controls, such as a fume hood, are the preferred method of exposure control.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

This section details the procedural steps for the safe handling of this compound, from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh_dispense Weigh & Dispense in Vented Enclosure gather_materials->weigh_dispense Proceed to handling perform_exp Perform Experiment weigh_dispense->perform_exp decontaminate Decontaminate Work Surfaces perform_exp->decontaminate Experiment complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

1. Preparation:

  • Designate a Work Area: Cordon off and clearly label the area where the compound will be handled. Ensure an emergency eyewash station and safety shower are readily accessible.

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvents, within the designated area to minimize movement and potential for spills.

2. Handling:

  • Weighing and Dispensing: All weighing and dispensing of solid this compound should be conducted within a chemical fume hood or other ventilated enclosure to prevent the generation of airborne dust.

  • Performing the Experiment: Handle the compound with care, avoiding actions that could create dust or aerosols. If dissolving the compound, add it slowly to the solvent.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly wipe down all surfaces in the designated work area with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and any excess compound, in a clearly labeled, sealed waste container. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be placed in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of their laboratory environment.

References

Sources

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4-methoxy-N-methylbenzamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.